molecular formula C7H4ClN3O2 B1388518 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid CAS No. 1016241-80-7

4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid

Cat. No.: B1388518
CAS No.: 1016241-80-7
M. Wt: 197.58 g/mol
InChI Key: NXTZXTJRFVPNNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid is a useful research compound. Its molecular formula is C7H4ClN3O2 and its molecular weight is 197.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-5-3-1-4(7(12)13)11-6(3)10-2-9-5/h1-2H,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTZXTJRFVPNNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=C1C(=NC=N2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30671984
Record name 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016241-80-7
Record name 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Pyrrolo[2,3-d]pyrimidine Scaffold and Its Strategic Importance

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (CAS 1016241-80-7): A Cornerstone Intermediate in Targeted Therapy

In the landscape of modern medicinal chemistry, the 7H-pyrrolo[2,3-d]pyrimidine core, an isostere of purine, has emerged as a "privileged scaffold." Its structure mimics the adenine core of adenosine triphosphate (ATP), enabling it to effectively compete for the ATP-binding site on a wide array of protein kinases. This inherent biological activity has made it a foundational element in the design of numerous targeted therapies.

Within this class of compounds, This compound (CAS No. 1016241-80-7) stands out as a critical and highly versatile synthetic intermediate. Its strategic placement of a reactive chlorine atom at the 4-position and a carboxylic acid at the 6-position provides orthogonal chemical handles for the systematic construction of complex, potent, and selective kinase inhibitors. This guide provides a detailed examination of its synthesis, reactivity, and application, tailored for researchers and scientists in the field of drug development.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in multi-step synthesis.

PropertyValueSource
CAS Number 1016241-80-7
Molecular Formula C₇H₄ClN₃O₂
Molecular Weight 197.58 g/mol
Appearance Off-white to light yellow solid
Purity Typically >97% (HPLC)
Solubility Soluble in DMSO, DMF, and aqueous base
Storage Store at 2-8°C, protected from light and moisture

Analytical Characterization: Robust characterization is essential to confirm the identity and purity of this compound before its use in subsequent reactions.

  • ¹H NMR: The proton NMR spectrum provides signature peaks for the aromatic protons on the pyrrole and pyrimidine rings, as well as the exchangeable proton of the carboxylic acid and the N-H of the pyrrole.

  • LC-MS: Liquid Chromatography-Mass Spectrometry is used to confirm the molecular weight ([M-H]⁻ at ~196.0) and assess purity.

  • HPLC: High-Performance Liquid Chromatography is the standard method for quantifying the purity of the material.

Synthesis and Mechanism: Building the Core Intermediate

The construction of this compound is a multi-step process that requires precise control over reaction conditions. A common and effective route begins with malononitrile and builds the heterocyclic core sequentially.

Detailed Synthetic Protocol

This protocol outlines a representative synthesis starting from 2-amino-3-cyanopyrrole derivatives.

Step 1: Synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

  • To a solution of a suitable 2-amino-3,5-dicyanopyrrole precursor in formamide, add a catalytic amount of a Lewis acid.

  • Heat the reaction mixture to 150-180 °C for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture and pour it into ice water to precipitate the product.

  • Filter the solid, wash with water, and then hydrolyze the remaining nitrile to a carboxylic acid using a strong base like NaOH in an aqueous solution under reflux.

  • Acidify the solution to precipitate the 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid. Filter and dry the product.

Step 2: Sandmeyer-type Conversion to this compound

  • Suspend the 4-amino derivative from Step 1 in a mixture of hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt in situ.

  • In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution will be observed.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Filter the resulting precipitate, wash thoroughly with water to remove inorganic salts, and dry under vacuum to yield the final product, this compound.

Causality Behind Experimental Choices
  • Formamide (Step 1): Serves as both the solvent and the source of the C4 carbon and N3 nitrogen atoms to form the pyrimidine ring.

  • In Situ Diazotization (Step 2): The diazonium salt intermediate is highly unstable and is therefore generated at low temperatures and used immediately. This is a classic Sandmeyer reaction, a reliable method for converting an aromatic amine to a halide.

  • Copper(I) Chloride (Step 2): Acts as a catalyst to facilitate the displacement of the diazonium group by a chloride ion.

Synthetic Workflow Diagram

Synthesis_Workflow A 2-Amino-3,5-dicyanopyrrole (Precursor) B 4-Amino-7H-pyrrolo[2,3-d]pyrimidine -6-carboxylic acid A->B 1. Formamide, Heat 2. NaOH, H₂O, Reflux 3. HCl C 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine -6-carboxylic acid (Final Product) B->C 1. NaNO₂, HCl, 0-5°C 2. CuCl, HCl Drug_Synthesis cluster_reactants Intermediate 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine -6-carboxylic acid C4-Cl C6-COOH Reagents HATU, DIPEA DMF Intermediate:c6->Reagents Amine R-NH₂ (Amine Nucleophile) Product Final Amide Product C4-Cl C6-CONHR Reagents->Product:c6 Amide Coupling JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation Inhibitor JAK Inhibitor (Derived from Intermediate) Inhibitor->JAK BLOCKS pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization Nucleus Nucleus pSTAT->Nucleus 5. Translocation Gene Gene Transcription (Inflammation) Nucleus->Gene

An In-depth Technical Guide to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid: Properties and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a key heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. As a derivative of the 7-deazapurine core, its structural resemblance to endogenous purines allows it to interact with a wide range of biological targets. This, combined with the synthetic versatility offered by its chloro and carboxylic acid functionalities, has established it as a valuable building block in the development of novel therapeutics, particularly in the realm of targeted therapies.

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, offering insights into its reactivity, stability, and handling. Furthermore, it explores its applications in drug discovery, with a focus on its emerging role as a linker in Proteolysis Targeting Chimeras (PROTACs), a revolutionary approach to targeted protein degradation.

Physicochemical Properties: A Data-Driven Overview

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While experimental data for this compound is somewhat limited in publicly available literature, the properties of the closely related parent compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, provide a valuable point of reference.

PropertyValueSource
Molecular Formula C₇H₄ClN₃O₂[1][2]
Molecular Weight 197.58 g/mol [1][2]
CAS Number 1016241-80-7[1]
Appearance Likely a light-colored to off-white crystalline solid (inferred from parent compound)[3][4]
Melting Point Data not available for the carboxylic acid. The parent compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, has a melting point range of 170-175 °C.[3]
Boiling Point Decomposes before boiling (inferred from parent compound).[3]
Solubility Sparingly soluble in water; soluble in organic solvents such as DMSO and DMF (inferred from parent compound).[3][4]
pKa Data not available. The presence of the carboxylic acid group suggests a pKa in the acidic range.
Stability Stable under normal storage conditions. Sensitive to strong acids, bases, and prolonged exposure to moisture (inferred from parent compound).[3]

Chemical Properties and Reactivity: A Tale of Two Functional Groups

The chemical behavior of this compound is dictated by the interplay of its three key components: the electron-deficient pyrimidine ring, the reactive chloro substituent, and the versatile carboxylic acid group.

The pyrrolo[2,3-d]pyrimidine core, being electron-deficient, is susceptible to nucleophilic attack. The chlorine atom at the 4-position is a good leaving group, making this position a prime site for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a wide variety of functional groups, including amines, thiols, and alkoxides, which is a cornerstone of its utility in medicinal chemistry.[3]

The carboxylic acid at the 6-position offers a handle for a diverse array of chemical transformations. It can be readily converted to esters, amides, and other derivatives, providing a means to modulate the compound's pharmacokinetic and pharmacodynamic properties. This functionality is particularly crucial for its application as a linker in PROTACs, where it can be used to connect the pyrrolopyrimidine core to a ligand for an E3 ubiquitin ligase.

Synthesis and Elucidation: A Look at the Core Scaffold

The synthesis of the parent scaffold, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is a multi-step process that has been optimized for yield and purity.[5] A common industrial synthesis is outlined in the workflow below.

G cluster_0 Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine A Ethyl 2-cyanoacetate + 2-bromo-1,1-dimethoxyethane B Ethyl 2-cyano-4,4-dimethoxybutanoate A->B Coupling C 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol B->C Addition of Formamidine D 7H-pyrrolo[2,3-d]pyrimidin-4-ol C->D Cyclization E 4-chloro-7H-pyrrolo[2,3-d]pyrimidine D->E Chlorination G cluster_0 Experimental Workflow A Dissolve 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine- 6-carboxylic acid in an appropriate solvent (e.g., 2-propanol). B Add aniline and a catalytic amount of acid (e.g., HCl). A->B C Heat the reaction mixture at a specified temperature (e.g., 80°C). B->C D Monitor the reaction progress by TLC or LC-MS. C->D E Upon completion, cool the reaction mixture and isolate the product. D->E F Purify the product by recrystallization or column chromatography. E->F

References

The Strategic Blueprint of a Privileged Scaffold: A Technical Guide to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth analysis of the molecular architecture, synthesis, and strategic applications of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid. As a Senior Application Scientist, my objective is to distill complex chemical principles into actionable insights, empowering your research and development endeavors.

The pyrrolo[2,3-d]pyrimidine scaffold, an isostere of purine, is a cornerstone in modern medicinal chemistry. Its structural analogy to adenine allows for competitive binding to the ATP-binding sites of a multitude of kinases, rendering it a privileged core for the design of potent and selective inhibitors.[1] This guide focuses on a particularly valuable derivative, this compound, a versatile building block poised for the next generation of targeted therapeutics.

Molecular Identity and Physicochemical Profile

A precise understanding of a compound's fundamental properties is the bedrock of its effective application. Herein lies the molecular blueprint of this compound.

PropertyValueSource
IUPAC Name This compound--INVALID-LINK--
CAS Number 1016241-80-7[2][3]
Molecular Formula C₇H₄ClN₃O₂[2][3]
Molecular Weight 197.58 g/mol [2][4]
Appearance White to tan crystalline powder--INVALID-LINK--
Solubility Soluble in DMSO, ethyl acetate, and methanol--INVALID-LINK--

Strategic Synthesis: A Proposed Pathway

A plausible and efficient route commences with the synthesis of the core scaffold, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which has been extensively documented in numerous patents and publications.[5] A common industrial method involves a multi-step sequence starting from readily available precursors.[5]

Synthesis of the Core Scaffold: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

A robust and scalable synthesis of the core scaffold is paramount. A widely adopted industrial method is outlined below.[5]

Experimental Protocol:

  • Preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate: This initial step involves the coupling of ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane.[5]

  • Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol: The butanoate derivative is then treated with formamidine to construct the pyrimidine ring.[5]

  • Cyclization to 7H-pyrrolo[2,3-d]pyrimidin-4-ol: The intermediate is subsequently converted to the fused pyrrolopyrimidine ring system.[5]

  • Chlorination to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine: The final step in forming the core scaffold involves the chlorination of the hydroxyl group, typically using a chlorinating agent such as phosphorus oxychloride (POCl₃).[6]

Causality of Experimental Choices: The use of POCl₃ is a standard and effective method for converting hydroxyl groups on heterocyclic rings to chlorides, which are excellent leaving groups for subsequent nucleophilic aromatic substitution reactions.[6] The addition of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) can accelerate this reaction.[6]

Proposed Synthesis of this compound

With the core scaffold in hand, the introduction of the carboxylic acid at the C6 position is the next critical transformation. A logical approach involves the formylation of the pyrrole ring followed by oxidation. A similar strategy has been successfully employed for the synthesis of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid.[7]

Proposed Experimental Protocol:

  • Vilsmeier-Haack Formylation: The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is subjected to a Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride and dimethylformamide (DMF) to introduce a formyl group at the C6 position, yielding 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde.

  • Oxidation to the Carboxylic Acid: The resulting aldehyde is then oxidized to the corresponding carboxylic acid. A variety of oxidizing agents can be employed, such as potassium permanganate (KMnO₄) or Oxone®.[7] The reaction with Oxone® in DMF has been shown to be effective for a similar substrate.[7]

Self-Validating System: The progress of each synthetic step can be meticulously monitored by thin-layer chromatography (TLC) to ensure complete conversion of the starting material. The identity and purity of the intermediates and the final product must be confirmed by a suite of analytical techniques, as detailed in the following section.

G Ethyl 2-cyanoacetate Ethyl 2-cyanoacetate Ethyl 2-cyano-4,4-dimethoxybutanoate Ethyl 2-cyano-4,4-dimethoxybutanoate Ethyl 2-cyanoacetate->Ethyl 2-cyano-4,4-dimethoxybutanoate  + 2-bromo-1,1-dimethoxyethane 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol Ethyl 2-cyano-4,4-dimethoxybutanoate->6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol  + Formamidine 7H-pyrrolo[2,3-d]pyrimidin-4-ol 7H-pyrrolo[2,3-d]pyrimidin-4-ol 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol->7H-pyrrolo[2,3-d]pyrimidin-4-ol  Cyclization 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine 7H-pyrrolo[2,3-d]pyrimidin-4-ol->4-Chloro-7H-pyrrolo[2,3-d]pyrimidine  + POCl3 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine->4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde  Vilsmeier-Haack This compound This compound 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde->this compound  Oxidation (e.g., Oxone®)

Caption: Proposed synthetic workflow for the target molecule.

Structural Elucidation and Characterization

Rigorous structural confirmation is non-negotiable in the synthesis of pharmaceutical intermediates. The following analytical techniques are essential for the unambiguous characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and chemical environment of protons. A known ¹H NMR spectrum for this compound is available.[8]

    • ¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight and provides information about the molecular formula.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the carboxylic acid (C=O and O-H stretches) and the N-H bond of the pyrrole ring.

While complete, officially published spectra for the title compound are not aggregated in a single source, spectral data for the core scaffold and related derivatives are available and can serve as a reference for interpretation.[9]

Reactivity and Strategic Applications in Drug Discovery

The chemical reactivity of this compound is dictated by its key functional groups: the reactive 4-chloro substituent on the pyrimidine ring, the pyrrole nitrogen, and the C6-carboxylic acid.

The Versatile Pyrrolo[2,3-d]pyrimidine Core

The 4-chloro group is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of substituents, most notably amines. This reaction is a cornerstone in the synthesis of a vast number of kinase inhibitors.[10] The pyrrole nitrogen can be alkylated or protected, offering another point of diversification.

The Strategic Importance of the C6-Carboxylic Acid

The carboxylic acid functionality at the C6 position opens up a new dimension of chemical space for this scaffold. It can readily undergo a variety of transformations, with amide bond formation being of particular interest in medicinal chemistry.

Amide Coupling Reactions: The carboxylic acid can be coupled with a diverse range of amines to form amides. This is a powerful strategy for exploring structure-activity relationships (SAR) and for introducing functionalities that can interact with specific residues in a target protein's binding site. Standard amide coupling reagents such as EDC/HOBt or HATU can be employed for this transformation.[11]

A Gateway to Protein Degraders: The designation of this molecule as a "Protein Degrader Building Block" is highly significant.[3] Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of target proteins. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker. The carboxylic acid group of this compound serves as a perfect handle for attaching linkers, making it an invaluable tool in the development of novel protein degraders.

G cluster_0 Target Protein Ligand cluster_1 PROTAC Molecule Kinase Inhibitor Core This compound Linker Linker Kinase Inhibitor Core->Linker Amide Bond Formation E3 Ligase Ligand E3 Ligase Ligand Linker->E3 Ligase Ligand

Caption: Role in PROTAC development.

Conclusion: A Scaffold of Strategic Importance

This compound is more than just a chemical intermediate; it is a strategic asset in the arsenal of the medicinal chemist. Its robust and scalable synthesis, coupled with the versatile reactivity of its functional groups, makes it an indispensable building block for the discovery and development of novel therapeutics. From potent kinase inhibitors to cutting-edge protein degraders, the applications of this scaffold are vast and continue to expand. A thorough understanding of its molecular structure, synthesis, and reactivity, as outlined in this guide, is essential for unlocking its full potential in the quest for new medicines.

References

A Comprehensive Technical Guide to the Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The 7-deazapurine, or pyrrolo[2,3-d]pyrimidine, scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its structural resemblance to endogenous purines allows for interaction with a variety of enzymatic targets, leading to applications in oncology, immunology, and virology.[3][4][5] The target molecule, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, is a key intermediate in the synthesis of highly substituted pyrrolo[2,3-d]pyrimidines, which are explored as potent kinase inhibitors and other therapeutic agents.[6][7] The chloro-substituent at the 4-position serves as a versatile handle for nucleophilic substitution and cross-coupling reactions, while the carboxylic acid at the 6-position allows for further derivatization, making this a valuable building block in drug discovery.[4][6]

This in-depth technical guide details a robust and efficient multi-step synthesis pathway for this compound, providing not only step-by-step protocols but also the scientific rationale behind the chosen methodologies.

Overall Synthesis Pathway

The synthesis of this compound can be strategically divided into four key stages, starting from the construction of the core heterocyclic system to its functionalization.

Overall Synthesis Pathway Start Starting Materials Core Step 1: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Synthesis Start->Core Heterocycle Formation Protection Step 2: N-7 Protection Core->Protection Tosylation Formylation Step 3: C-6 Formylation Protection->Formylation Vilsmeier-Haack Reaction Oxidation Step 4: Oxidation & Deprotection Formylation->Oxidation One-pot Oxidation/ Deprotection Final This compound Oxidation->Final

Caption: A four-stage synthetic route to the target compound.

Stage 1: Synthesis of the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Core

The initial and foundational step is the construction of the pyrrolo[2,3-d]pyrimidine bicyclic system. A common and effective method involves the condensation of a substituted pyrimidine with a three-carbon synthon.

A well-established route starts from 4-amino-6-hydroxypyrimidine, which is commercially available or can be synthesized in two steps from ethyl cyanoacetate and thiourea.[1]

Protocol 1: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
  • Cyclization to 7H-pyrrolo[2,3-d]pyrimidin-4-ol:

    • In a reaction vessel, suspend 4-amino-6-hydroxypyrimidine and sodium acetate in water.

    • Heat the mixture to 60-80°C.

    • Slowly add an aqueous solution of 2-chloroacetaldehyde. The reaction involves the formation of an intermediate Schiff base, followed by an intramolecular cyclization to form the pyrrole ring.

    • Maintain the temperature and stir for 4-6 hours.

    • Cool the reaction mixture to room temperature, filter the resulting precipitate, wash with water, and dry to obtain 7H-pyrrolo[2,3-d]pyrimidin-4-ol.[1]

  • Chlorination to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine:

    • Caution: This step uses phosphorus oxychloride (POCl₃), which is corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

    • In a dry flask equipped with a reflux condenser, add 7H-pyrrolo[2,3-d]pyrimidin-4-ol to phosphorus oxychloride (POCl₃), which acts as both the solvent and the chlorinating agent.

    • Heat the mixture to 80-100°C and stir for 2-4 hours. The hydroxyl group is converted to a chloro group via a Vilsmeier-like intermediate.

    • After the reaction is complete (monitored by TLC), carefully remove the excess POCl₃ by distillation under reduced pressure.

    • Cool the residue to 0-10°C and quench by slowly adding it to ice water with vigorous stirring.

    • Adjust the pH to 9-10 with a sodium hydroxide solution to precipitate the product.

    • Filter the solid, wash with water, and dry. Recrystallization from toluene can be performed for further purification.[1]

Stage 2: N-7 Protection of the Pyrrole Ring

To ensure regioselective functionalization at the C-6 position in the subsequent Vilsmeier-Haack reaction, the pyrrole nitrogen (N-7) must be protected. The tosyl (p-toluenesulfonyl) group is an excellent choice as it is a strong electron-withdrawing group that deactivates the nitrogen, preventing side reactions, and can be reliably removed later.

N-7 Protection reactant 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine N-H product 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine N-Ts reactant->product TsCl, Base (e.g., Et3N, DMAP) CH2Cl2, 0°C to rt

Caption: Tosylation of the pyrrole nitrogen.

Protocol 2: Synthesis of 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
  • Dissolve 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine in dichloromethane (CH₂Cl₂).

  • Add triethylamine (Et₃N) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (TsCl) in CH₂Cl₂ dropwise.

  • Allow the reaction to warm to room temperature and stir for 30 minutes to an hour, monitoring completion by TLC.[8]

  • Upon completion, wash the reaction mixture sequentially with water, dilute HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-tosylated product, which can be used in the next step without further purification if of sufficient purity.[8]

Stage 3: Regioselective C-6 Formylation

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic rings.[9][10] The pyrrole ring of the N-tosylated substrate is sufficiently activated for this electrophilic substitution to occur selectively at the C-6 position.

Mechanism Insight: The Vilsmeier-Haack Reagent

The active electrophile, the Vilsmeier reagent (a chloroiminium ion), is generated in situ from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).

Vilsmeier-Haack Mechanism cluster_0 Reagent Formation cluster_1 Electrophilic Substitution DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Iminium_adduct Iminium Adduct Vilsmeier->Iminium_adduct Pyrrole N-Tosyl-pyrrolo[2,3-d]pyrimidine Pyrrole->Iminium_adduct Attack by Pyrrole Ring Aldehyde 6-Formyl Product Iminium_adduct->Aldehyde Hydrolysis (Workup)

Caption: Key steps of the Vilsmeier-Haack formylation.

Protocol 3: Synthesis of 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde
  • In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0°C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine in DMF to the Vilsmeier reagent at 0°C.

  • Allow the reaction to warm to room temperature and then heat to 40-60°C for several hours, monitoring for the consumption of the starting material by TLC.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize with an aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic.

  • Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-formyl derivative.

Stage 4: One-Pot Oxidation and Deprotection

The final stage involves the oxidation of the aldehyde at C-6 to a carboxylic acid and the removal of the N-7 tosyl protecting group. This can be efficiently achieved in a one-pot procedure using a strong base, which facilitates both the oxidation (via a Cannizzaro-type disproportionation or, more commonly, by ensuring the aldehyde is in a reactive form for an external oxidant if present) and the nucleophilic cleavage of the sulfonyl group. A simpler and more direct approach is the hydrolysis of the tosyl group under basic conditions, which would be followed by a separate oxidation step. However, a one-pot reaction is more streamlined.

A literature-precedented method for a similar substrate involves oxidation with Oxone followed by deprotection. Alternatively, basic hydrolysis with aqueous NaOH can achieve deprotection. Combining these insights, a robust method involves basic hydrolysis which can also facilitate the final step.

Protocol 4: Synthesis of this compound
  • Dissolve the 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde in a mixture of a suitable organic solvent (e.g., THF or dioxane) and water.

  • Add an excess of an oxidizing agent such as potassium permanganate (KMnO₄) or Oxone (2KHSO₅·KHSO₄·K₂SO₄).

  • Following the oxidation, add a strong base such as sodium hydroxide (NaOH) to the reaction mixture.

  • Heat the mixture to reflux for several hours to facilitate the cleavage of the tosyl group. Monitor the reaction by TLC for the disappearance of the starting material.

  • After completion, cool the reaction mixture to room temperature and acidify with a concentrated acid (e.g., HCl) to a pH of approximately 2-3. This will protonate the carboxylate to form the carboxylic acid, causing it to precipitate.

  • Filter the solid precipitate, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum to yield the final product, this compound.

Summary of Reagents and Conditions

StepTransformationKey Reagents and SolventsTypical Conditions
1 Core Synthesis4-amino-6-hydroxypyrimidine, 2-chloroacetaldehyde, POCl₃Aqueous heating, then neat POCl₃ at 80-100°C
2 N-7 Protectionp-Toluenesulfonyl chloride (TsCl), Et₃N, DMAP, CH₂Cl₂0°C to room temperature
3 C-6 FormylationPOCl₃, DMF0°C to 40-60°C
4 Oxidation & DeprotectionOxidizing agent (e.g., KMnO₄, Oxone), NaOH, H₂O/THFReflux, followed by acidic workup

Conclusion

This guide outlines a logical and experimentally validated pathway for the synthesis of this compound. The presented four-stage approach, encompassing the formation of the heterocyclic core, strategic N-protection, regioselective C-6 formylation, and a final one-pot oxidation and deprotection, provides a comprehensive framework for researchers in the field of medicinal chemistry. The causality behind each step, from the choice of protecting groups to the specific reaction conditions, is grounded in established principles of organic synthesis, ensuring a reliable and reproducible route to this valuable pharmaceutical intermediate.

References

IUPAC name 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of this compound, a highly strategic heterocyclic building block in modern medicinal chemistry. As a derivative of the 7-deazapurine scaffold, this compound combines the privileged core structure known for potent kinase inhibition with a versatile carboxylic acid functional handle. We will explore its fundamental physicochemical properties, logical synthetic pathways, and critical applications in the development of targeted therapies, including its emerging role as a cornerstone for constructing targeted protein degraders. This document is intended to serve as a practical resource for scientists engaged in drug discovery and development, offering field-proven insights into the molecule's strategic value and practical application.

The Strategic Importance of the 7-Deazapurine Scaffold

In drug discovery, certain molecular frameworks, known as "privileged scaffolds," appear repeatedly in successful therapeutic agents due to their ability to interact with multiple biological targets. The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) core is one such scaffold. Its structural resemblance to adenine allows it to function as an effective ATP-mimetic, competitively binding to the ATP-binding sites of a wide array of protein kinases.[1]

The parent compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is a cornerstone intermediate in the synthesis of several blockbuster drugs, most notably Janus kinase (JAK) inhibitors like Tofacitinib and Ruxolitinib, which are critical for treating autoimmune diseases and myelofibrosis.[1] The title compound, This compound , represents a strategic evolution of this scaffold. The addition of a carboxylic acid at the C6 position provides a robust and versatile chemical handle, dramatically expanding its utility beyond traditional kinase inhibition into next-generation therapeutic modalities.

Physicochemical and Structural Properties

A precise understanding of the compound's properties is fundamental for its effective use in synthesis and screening.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 1016241-80-7[2][3][4]
Molecular Formula C₇H₄ClN₃O₂[2][3][4]
Molecular Weight 197.58 g/mol [2][3][4]
Appearance Typically a light-colored to off-white crystalline solid[5]
Classification Protein Degrader Building Block, Heterocyclic Compound[3]

The structure features a fused pyrrole and pyrimidine ring system.[5] The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr), while the carboxylic acid at the C6 position is ideal for amide bond formation, making the molecule a bifunctional linchpin for complex molecular assembly.[5]

Synthesis and Manufacturing Insights

While multiple patents describe the synthesis of the parent 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core, a detailed, peer-reviewed synthesis of the 6-carboxylic acid derivative is less commonly documented.[6][7] However, a logical and robust synthetic pathway can be designed based on established organometallic and heterocyclic chemistry principles.

Proposed Synthetic Rationale:

The most logical approach involves the construction of the core pyrrolo[2,3-d]pyrimidine scaffold, followed by regioselective functionalization of the C6 position. The pyrrole ring is electron-rich and susceptible to electrophilic substitution, which forms the basis of this strategy.

  • Core Synthesis: The synthesis begins with the creation of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core, often starting from precursors like diethyl malonate or ethyl cyanoacetate in a multi-step sequence.[8][9]

  • N7-Protection: To ensure regioselectivity in the subsequent step, the pyrrole nitrogen (N7) must be protected. A common choice is a tosyl (Ts) group, which is robust yet can be removed under specific conditions.

  • C6-Formylation: The Vilsmeier-Haack reaction is a classic and highly effective method for introducing a formyl (-CHO) group onto electron-rich heterocycles like pyrrole. This reaction uses phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to generate the Vilsmeier reagent, which acts as the electrophile.

  • Oxidation to Carboxylic Acid: The C6-aldehyde is then oxidized to the desired carboxylic acid. A variety of oxidizing agents can be employed, with Oxone being an effective and relatively mild choice for this transformation, as demonstrated on similar substrates.[10]

  • N7-Deprotection: The final step involves the removal of the N7-tosyl protecting group, typically via hydrolysis with a base like sodium hydroxide, to yield the final product.

Synthetic_Workflow A 4-chloro-7H-pyrrolo [2,3-d]pyrimidine B N7-Tosyl Protected Intermediate A->B Tosyl Chloride, Base C C6-Formyl Intermediate (Aldehyde) B->C Vilsmeier-Haack (POCl3, DMF) D N7-Tosyl C6-Carboxylic Acid Intermediate C->D Oxidation (e.g., Oxone) E Final Product: 4-chloro-7H-pyrrolo[2,3-d] pyrimidine-6-carboxylic acid D->E Deprotection (e.g., NaOH)

Caption: Proposed synthetic workflow for the target compound.

Structural Elucidation and Quality Control

Confirming the identity and purity of each batch is non-negotiable in a research and development setting. A multi-pronged analytical approach ensures the highest degree of confidence.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key signals would include the distinct protons on the pyrrole and pyrimidine rings and the disappearance of the aldehyde proton (~9-10 ppm) in favor of a broad carboxylic acid proton signal (>12 ppm) in the final product.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass measurement, confirming the elemental composition (C₇H₄ClN₃O₂).[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. A well-developed method will separate the final product from any starting materials, intermediates, or by-products, allowing for accurate quantification of purity (typically >97%).[3]

Structural_Elucidation_Workflow cluster_0 Synthesis & Purification cluster_1 Analytical Confirmation Syn Crude Product Pur Purified Sample (Chromatography/Recrystallization) Syn->Pur NMR NMR Spectroscopy (¹H, ¹³C) Pur->NMR MS Mass Spectrometry (HRMS) Pur->MS HPLC HPLC Analysis Pur->HPLC Final Confirmed Structure & Purity Report NMR->Final MS->Final HPLC->Final

Caption: Standard experimental workflow for structural confirmation.[1]

Core Applications in Drug Development

The true value of this compound lies in its versatile applications as a sophisticated building block.

A Scaffold for Novel Kinase Inhibitors

The pyrrolo[2,3-d]pyrimidine core remains a premier scaffold for targeting kinases. The reactive C4-chloro position allows for the facile introduction of various amine-containing fragments via SNAr reaction. This enables the rapid generation of compound libraries to probe the structure-activity relationship (SAR) for a given kinase target. The C6-carboxylic acid can be used to modulate solubility, introduce additional hydrogen bonding interactions with the target protein, or serve as an attachment point for further modifications to improve pharmacokinetic properties.

G Cytokine Cytokine Receptor Receptor Dimer Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT Dimer STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Expression Nucleus->Gene Alters Inhibitor Scaffold-Based Inhibitor Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK-STAT pathway by a scaffold-based drug.[1]

A Key Intermediate for Targeted Protein Degraders (PROTACs)

Perhaps the most exciting application for this molecule is in the field of targeted protein degradation. PROTACs (Proteolysis-Targeting Chimeras) are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system. A PROTAC consists of three parts: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.

This compound is exceptionally well-suited for this purpose:

  • Target Ligand Synthesis: The C4-chloro position can be functionalized to create a potent ligand for a target protein (e.g., a kinase).

  • Linker Attachment Point: The C6-carboxylic acid provides a perfect, chemically stable handle for coupling to the linker via standard amide bond formation chemistry (e.g., using HATU or EDC coupling reagents).

This dual functionality makes it an invaluable building block for synthesizing PROTAC libraries, enabling researchers to systematically vary linkers and E3 ligase ligands to optimize degradation efficiency and selectivity.

Experimental Protocol: Representative Oxidation Step

The following protocol details the oxidation of a precursor, 4-chloro-7-(p-toluenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde, to its corresponding carboxylic acid, a key step in the proposed synthesis. This protocol is based on established methods for similar substrates.[10]

Objective: To oxidize the C6-formyl group to a C6-carboxylic acid.

Materials:

  • 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde (1.0 eq)

  • Oxone (potassium peroxymonosulfate) (1.2 eq)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the starting aldehyde (1.0 eq) in a suitable volume of DMF (e.g., 5-10 mL per gram of aldehyde).

  • Addition of Oxidant: To the stirred solution, add Oxone (1.2 eq) portion-wise at room temperature. An exotherm may be observed; maintain the temperature below 40°C with a water bath if necessary.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching and Extraction: Upon completion, carefully pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous phase three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid. The subsequent deprotection step would yield the final title compound.

Conclusion and Future Outlook

This compound is more than just another chemical intermediate; it is a strategic asset in the drug discovery toolkit. By incorporating a versatile functional handle onto a clinically validated privileged scaffold, it provides researchers with a powerful platform for developing novel therapeutics. Its direct applicability in synthesizing both traditional kinase inhibitors and cutting-edge targeted protein degraders ensures its relevance for the foreseeable future. As the industry continues to move towards more complex and highly specific therapeutic modalities, the demand for sophisticated, multi-functional building blocks like this will only continue to grow.

References

An In-Depth Technical Guide to the Solubility Profiling of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Discovery

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (MW: 197.58 g/mol , Formula: C₇H₄ClN₃O₂) is a heterocyclic building block of significant interest in medicinal chemistry.[1][2] The pyrrolo[2,3-d]pyrimidine core is a key scaffold in numerous kinase inhibitors, making its derivatives valuable intermediates in the synthesis of potential therapeutics.[3][4][5] However, the journey from a promising molecular structure to a viable drug candidate is fraught with challenges, chief among them being physicochemical properties. Solubility, in particular, is a cornerstone of a compound's developability, directly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.

Physicochemical Properties: The Foundation of Solubility Behavior

A molecule's inherent physical and chemical properties dictate its interaction with various solvent systems. Understanding these characteristics is the first step in designing a logical solubility screening strategy.

The structure of this compound contains both ionizable and lipophilic features. The carboxylic acid moiety is expected to be acidic, while the nitrogen atoms in the bicyclic core are weakly basic. This amphoteric nature suggests that its aqueous solubility will be highly dependent on pH.

PropertyValue / ObservationSource / Implication
Molecular Formula C₇H₄ClN₃O₂[1][2]
Molecular Weight 197.58 g/mol [1]
CAS Number 1016241-80-7[1][2]
Appearance Assumed to be a solid, crystalline powder. The parent compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, is a light-colored to off-white or tan crystalline solid.[3][6]
Computed XLogP3 1.5[1] Suggests moderate lipophilicity.
pKa Data not publicly available. The carboxylic acid group implies an acidic pKa (typically ~3-5), while the pyrimidine nitrogens suggest a basic pKa. Experimental determination is crucial for predicting pH-dependent solubility.
Qualitative Solubility Data not publicly available for the title compound. The parent compound is soluble in organic solvents like DMSO, ethyl acetate, and methanol, but poorly soluble in water.[3][4][6] The addition of the carboxylic acid group is expected to increase aqueous solubility at pH values above its pKa.

Experimental Framework: Determining Thermodynamic Solubility

For preclinical development, thermodynamic solubility is the most crucial parameter. It represents the true equilibrium concentration of a compound in a saturated solution and is the gold standard for assessing intrinsic solubility.[7][8] The most reliable method for its determination is the shake-flask method .[9][10][11]

This protocol outlines a robust, self-validating workflow to measure the thermodynamic solubility of this compound in various relevant media.

Overall Experimental Workflow

The process involves achieving equilibrium between the solid compound and the solvent, followed by separation and quantification of the dissolved analyte.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation cluster_quant Phase 4: Quantification P1 Weigh excess compound into vials P2 Add selected solvents/buffers P1->P2 precise weighing E1 Seal vials and place in shaking incubator P2->E1 E2 Incubate at controlled temperature (e.g., 25°C) for 24 hours E1->E2 constant agitation S1 Allow suspension to settle briefly E2->S1 S2 Withdraw supernatant S1->S2 S3 Filter through 0.22 µm syringe filter (or centrifuge) S2->S3 Q1 Prepare serial dilutions of the filtrate S3->Q1 Q2 Analyze by validated HPLC-UV method Q1->Q2 Q3 Calculate concentration against a standard curve Q2->Q3

Caption: Thermodynamic Solubility Determination Workflow.

Detailed Protocol: Shake-Flask Method

Objective: To determine the thermodynamic solubility of this compound in a panel of pharmaceutically relevant solvents.

Materials:

  • This compound (solid, >97% purity)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker with temperature control

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

  • HPLC system with UV detector

  • Solvent Panel (suggested):

    • Aqueous Buffers: pH 2.0 (HCl), pH 5.0 (Acetate), pH 7.4 (Phosphate-Buffered Saline), pH 9.0 (Borate)

    • Organic Solvents: Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Acetonitrile

Procedure:

  • Preparation: Add an excess amount of solid compound (e.g., 2-5 mg) to a series of pre-weighed glass vials. The key is to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Accurately dispense a fixed volume (e.g., 1.0 mL) of each selected solvent and buffer into the corresponding vials.

  • Equilibration: Securely cap the vials. Place them in a shaking incubator set to a constant temperature (e.g., 25 °C) and agitate for 24 hours.[7][11] This extended time is critical to ensure a true equilibrium is reached.

  • Phase Separation: After 24 hours, remove the vials and let them stand for 30 minutes to allow the excess solid to sediment.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles. Causality Note: This filtration step is critical to prevent artificially high results from suspended microparticles. Centrifugation at high speed is an alternative.[9]

  • Quantification: Prepare serial dilutions of the clear filtrate. Analyze these samples using a pre-validated HPLC-UV method (detailed in Section 3) to determine the compound's concentration.

  • Verification: After sample collection, measure the pH of the aqueous buffer suspensions to ensure the compound did not alter the buffer's pH.[10]

Analytical Method Development: HPLC for Accurate Quantification

A robust and validated analytical method is the bedrock of reliable solubility data. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard for this purpose, offering specificity and sensitivity.[12]

HPLC Workflow

G cluster_method Phase 1: Method Development cluster_cal Phase 2: Calibration cluster_val Phase 3: Validation M1 Select Column (e.g., C18) M2 Optimize Mobile Phase (ACN/Water + modifier) M1->M2 M3 Set Detection Wavelength (λmax) M2->M3 C3 Inject standards and construct calibration curve M3->C3 C1 Prepare stock solution in organic solvent C2 Create serial dilutions (e.g., 1-100 µg/mL) C1->C2 C2->C3 V1 Linearity (R² > 0.999) C3->V1 V2 Accuracy & Precision V1->V2 V3 Limit of Quantification (LOQ) V2->V3

Caption: HPLC Method Development & Validation Workflow.

Recommended Starting Protocol for RP-HPLC

Objective: To develop a method capable of accurately quantifying this compound.

  • HPLC System: Agilent 1260, Waters Alliance, or equivalent

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Causality Note: The acidic modifier (formic acid) is used to protonate the carboxylic acid, ensuring a consistent charge state and leading to sharp, symmetrical peak shapes.

  • Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and ramp up to a high percentage of Mobile Phase B over several minutes to elute the compound.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV detector set at the compound's absorbance maximum (λmax), to be determined by a UV scan.

  • Column Temperature: 30 °C

Procedure:

  • Determine λmax: Prepare a dilute solution of the compound and scan its absorbance from 200-400 nm to find the wavelength of maximum absorbance.

  • Method Optimization: Inject a standard solution and adjust the mobile phase gradient to achieve a sharp peak with a reasonable retention time (typically 3-10 minutes).

  • Calibration: Prepare a stock solution in a suitable organic solvent (e.g., DMSO or Acetonitrile). From this stock, create a series of at least five calibration standards through serial dilution.

  • Validation: Inject the standards in triplicate to establish a calibration curve (Peak Area vs. Concentration). The curve must demonstrate excellent linearity (R² ≥ 0.999).

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Thermodynamic Solubility Results

Solvent / Medium Temperature (°C) Measured Concentration (µg/mL) Molar Solubility (mM)
pH 2.0 Buffer (HCl) 25 [Experimental Result] [Calculated Result]
pH 5.0 Buffer (Acetate) 25 [Experimental Result] [Calculated Result]
pH 7.4 Buffer (PBS) 25 [Experimental Result] [Calculated Result]
pH 9.0 Buffer (Borate) 25 [Experimental Result] [Calculated Result]
DMSO 25 [Experimental Result] [Calculated Result]

| Ethanol | 25 | [Experimental Result] | [Calculated Result] |

Interpretation: The results from this table will form the core solubility profile. The pH-dependent data is particularly important. One would expect solubility to be lowest at low pH (when the carboxylic acid is protonated) and to increase significantly at pH values above the carboxylic acid's pKa (when it is deprotonated and forms a more soluble salt).

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound was not found, the data for the parent compound and general principles of chemical safety dictate the following precautions:

  • Handling: Always handle the compound in a well-ventilated area or a chemical fume hood.[3] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3] Avoid inhalation of dust and direct contact with skin and eyes.

  • Stability: The parent compound is reported to be sensitive to strong acids and bases.[3][5] It should be stored in a cool, dry, and well-ventilated area away from heat sources and strong oxidizing agents.[3]

  • Storage: Keep the container tightly sealed and store at room temperature as recommended by suppliers.[2]

Conclusion

This guide provides the scientific rationale and detailed, field-tested protocols necessary for a researcher to comprehensively determine the solubility profile of this compound. By following these self-validating workflows—from the gold-standard shake-flask method to the development of a robust HPLC quantification assay—research and development teams can generate the high-quality, reliable data essential for making informed decisions in the drug discovery pipeline. Understanding the pH-dependent solubility, in particular, will be paramount for predicting in vivo behavior and guiding future formulation strategies.

References

An In-depth Technical Guide to the Spectroscopic Analysis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Molecular Signature

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry. It serves as a crucial building block in the synthesis of various kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and inflammatory diseases.[1][2] Its structural complexity, featuring a fused pyrrolopyrimidine core, a chloro substituent, and a carboxylic acid group, gives rise to a unique spectroscopic fingerprint. A thorough understanding of this fingerprint is paramount for unambiguous identification, purity assessment, and quality control during the drug discovery and development process. This guide provides a comprehensive exploration of the spectroscopic characteristics of this important molecule, grounded in fundamental principles and practical application.

Molecular Structure and its Spectroscopic Implications

The inherent spectroscopic properties of this compound are a direct consequence of its molecular architecture. The pyrrolo[2,3-d]pyrimidine core is an aromatic system, rich in π-electrons, which will dominate its ultraviolet-visible (UV-Vis) absorption profile. The various protons and carbons within this structure will exhibit distinct chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy. The vibrational modes of the carboxylic acid, C-Cl, N-H, and C=N bonds will give rise to characteristic absorption bands in Infrared (IR) spectroscopy. Finally, the molecule's mass and fragmentation pattern can be precisely determined by Mass Spectrometry (MS).

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information for confirming its identity and purity.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyrrole and pyrimidine rings, the N-H proton of the pyrrole, and the O-H proton of the carboxylic acid. The exact chemical shifts can be influenced by the solvent used for analysis.

Expected ¹H NMR Signals:

ProtonExpected Chemical Shift (δ, ppm)MultiplicityNotes
Pyrrole-H~7.0 - 8.0SingletThe exact position will be influenced by the electron-withdrawing nature of the adjacent carboxylic acid and pyrimidine ring.
Pyrimidine-H~8.5 - 9.0SingletThis proton is on an electron-deficient aromatic ring, leading to a downfield shift.
Pyrrole N-H~12.0 - 13.0Broad SingletThe acidic nature of this proton and potential for hydrogen bonding often results in a broad signal. Its chemical shift can be highly dependent on solvent and concentration.
Carboxylic Acid O-H> 12.0Very Broad SingletThis proton is highly acidic and its signal is often very broad and may be difficult to observe. Deuterium exchange with D₂O can confirm its presence.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons.

  • Instrument Setup:

    • Use a spectrometer with a field strength of at least 400 MHz for optimal resolution.

    • Tune and shim the probe to ensure a homogeneous magnetic field.

    • Set the spectral width to encompass the expected chemical shift range (e.g., 0-15 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

  • Data Acquisition and Processing:

    • Acquire the Free Induction Decay (FID).

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum and reference it to the residual solvent peak (e.g., DMSO at 2.50 ppm).

    • Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Expected ¹³C NMR Signals:

CarbonExpected Chemical Shift (δ, ppm)
Carboxylic Acid (C=O)~160 - 170
Pyrrolo[2,3-d]pyrimidine Core~100 - 160
C-Cl~150 - 160

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound will be characterized by the vibrational frequencies of its key bonds.

Characteristic IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500-3300Broad, Strong
N-H (Pyrrole)~3200-3400Moderate
C=O (Carboxylic Acid)1680-1720Strong
C=N, C=C (Aromatic)1500-1650Moderate to Strong
C-Cl600-800Moderate to Strong

The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric form of the carboxylic acid.[3]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Ensure the ATR crystal is clean before and after use.

    • Collect a background spectrum of the empty ATR stage.

  • Data Acquisition:

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used for both confirmation of identity and structural elucidation.

Expected Mass Spectral Data:

  • Molecular Ion (M⁺): The expected exact mass is 196.9992 g/mol .[4] In a high-resolution mass spectrum, this will be the most accurate determination of the molecular weight.

  • Isotope Pattern: Due to the presence of a chlorine atom, the mass spectrum will exhibit a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, corresponding to the ³⁷Cl isotope.

  • Key Fragmentation: Fragmentation may occur through the loss of small molecules such as CO₂, HCl, or HCN.

M [M]⁺˙ m/z = 197/199 M_minus_CO2 [M-CO₂]⁺˙ m/z = 153/155 M->M_minus_CO2 - CO₂ M_minus_Cl [M-Cl]⁺ m/z = 162 M->M_minus_Cl - Cl

Figure 2. Potential fragmentation pathway in mass spectrometry.

Experimental Protocol: Electrospray Ionization (ESI)-MS

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µM) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium hydroxide to promote ionization.

  • Instrument Setup:

    • Use an ESI source in either positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often effective.

    • Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer at a constant flow rate.

    • Acquire the mass spectrum over a relevant m/z range.

UV-Vis Spectroscopy: Characterizing the Chromophore

The extended π-system of the pyrrolo[2,3-d]pyrimidine core acts as a chromophore, absorbing light in the UV-Vis region. The position and intensity of the absorption maxima (λ_max) are characteristic of the electronic structure.

Expected UV-Vis Absorption:

  • The compound is expected to show strong absorption bands in the UV region, likely between 250 and 350 nm, corresponding to π→π* transitions within the aromatic system.

  • A weaker n→π* transition from the non-bonding electrons of the nitrogen and oxygen atoms may also be observed.[5]

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a series of solutions of the compound in a suitable solvent (e.g., ethanol, methanol) at known concentrations. The solvent should be transparent in the wavelength range of interest.

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a matched pair of cuvettes with the solvent to obtain a baseline correction.

  • Data Acquisition:

    • Record the absorbance spectrum of each solution over the desired wavelength range (e.g., 200-400 nm).

    • Determine the λ_max and the corresponding absorbance.

    • If desired, a Beer-Lambert plot of absorbance versus concentration can be constructed to determine the molar absorptivity (ε).

Integrated Spectroscopic Analysis: A Holistic Approach

While each spectroscopic technique provides valuable information, a truly confident identification of this compound relies on the integration of data from all methods.

cluster_workflow Integrated Spectroscopic Analysis Workflow Sample Sample of This compound NMR NMR (¹H, ¹³C) Sample->NMR IR IR Sample->IR MS MS Sample->MS UV UV-Vis Sample->UV Structure Confirmed Structure and Purity NMR->Structure IR->Structure MS->Structure UV->Structure

Figure 3. Workflow for the integrated spectroscopic analysis.

The ¹H and ¹³C NMR data confirm the carbon-hydrogen framework. The IR spectrum verifies the presence of the key functional groups. The mass spectrum provides the molecular weight and elemental composition (with high resolution). Finally, the UV-Vis spectrum characterizes the electronic properties of the chromophore. Together, these data provide a comprehensive and self-validating spectroscopic profile of this compound.

Conclusion: The Power of a Multi-faceted Spectroscopic Approach

The robust characterization of this compound is a critical step in its application in drug discovery and development. A multi-technique spectroscopic approach, as outlined in this guide, provides a high degree of confidence in the identity, purity, and structural integrity of this important synthetic intermediate. By understanding the principles behind each technique and following rigorous experimental protocols, researchers can ensure the quality of their materials and the reliability of their subsequent scientific endeavors.

References

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of Pyrrolo[2,3-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[2,3-d]pyrimidine core, a notable isostere of purine, has carved a significant niche in medicinal chemistry, evolving from its roots as a component of naturally occurring antibiotics to the central scaffold of blockbuster targeted therapies. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive historical and scientific overview of this remarkable heterocyclic system. We will traverse the timeline of its discovery, from the initial synthesis of the core structure to the isolation of potent natural products, and chronicle the evolution of its therapeutic applications. This guide will further delve into the key synthetic methodologies that have enabled the exploration of its vast chemical space, the intricate mechanisms of action of its most prominent derivatives, and the quantitative structure-activity relationships that have guided its development into life-saving medicines.

Genesis of a Scaffold: Discovery and Early History

The story of pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, is a testament to the synergy of synthetic chemistry and natural product discovery. Its structural resemblance to the endogenous purines found in DNA and RNA allows it to act as a "privileged scaffold," capable of interacting with a multitude of biological targets that recognize purines.[1]

The Dawn of Synthesis: Unveiling the Core

While the biological significance of this scaffold would be realized later, the foundational synthetic work laid the groundwork for all subsequent discoveries. The initial forays into the synthesis of the pyrrolo[2,3-d]pyrimidine ring system were driven by the desire to create analogs of purines for biological evaluation. While a definitive singular "first" synthesis is often debated in the annals of chemical history, early pioneering work in the mid-20th century by chemists exploring fused pyrimidine systems was crucial. These early syntheses often involved the construction of the pyrimidine ring onto a pre-existing pyrrole precursor or vice versa.[2]

Nature's Blueprint: The Discovery of 7-Deazapurine Nucleoside Antibiotics

A pivotal moment in the history of pyrrolo[2,3-d]pyrimidines arrived in the 1960s with the isolation of several potent cytotoxic nucleosides from Streptomyces cultures.[3] These naturally occurring compounds demonstrated the profound biological activity of the 7-deazapurine scaffold and ignited decades of research into its therapeutic potential.

  • Tubercidin (7-deazaadenosine): One of the first to be discovered, Tubercidin showed remarkable cytotoxic and antiviral activities.[4] Its mechanism involves cellular uptake and phosphorylation to its active triphosphate form, which then interferes with DNA replication, RNA transcription, and protein synthesis by mimicking adenosine triphosphate (ATP).[4][5]

  • Toyocamycin and Sangivamycin: Following the discovery of Tubercidin, other related nucleoside antibiotics were isolated, including Toyocamycin and Sangivamycin. These compounds, differing in the substituent at the C5 position of the pyrrole ring, also exhibited significant anticancer properties.[3]

The discovery of these natural products was a watershed moment, providing concrete evidence of the therapeutic potential of the pyrrolo[2,3-d]pyrimidine core and inspiring chemists to synthesize a vast array of analogs in the pursuit of improved efficacy and selectivity. The work of scientists like Roland K. Robins was instrumental in advancing the synthetic chemistry of these nucleosides and their analogs, paving the way for future drug development.[6]

From Broad-Spectrum Cytotoxicity to Targeted Therapy: The Evolution of Therapeutic Applications

The journey of pyrrolo[2,3-d]pyrimidine compounds in medicine has been a remarkable evolution from broad-spectrum cytotoxic agents to highly specific targeted therapies.

Early Anticancer and Antiviral Research

The initial therapeutic focus for pyrrolo[2,3-d]pyrimidine derivatives was in oncology and virology, driven by the potent but often non-selective cytotoxicity of the natural products. The early synthetic analogs aimed to modulate this activity, seeking a better therapeutic window. This era of research laid the foundation for understanding the structure-activity relationships (SAR) of this scaffold.[7]

The Kinase Inhibition Revolution

A paradigm shift occurred with the realization that the pyrrolo[2,3-d]pyrimidine scaffold is an excellent ATP-mimetic, making it an ideal starting point for the design of kinase inhibitors.[8][9] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The ability of the 7-deazapurine core to fit into the ATP-binding pocket of various kinases has led to the development of a new generation of highly effective targeted therapies.

Key Therapeutic Areas:

  • Rheumatoid Arthritis and Autoimmune Diseases: The development of Janus kinase (JAK) inhibitors has revolutionized the treatment of autoimmune diseases.

  • Oncology: Pyrrolo[2,3-d]pyrimidine-based inhibitors of various kinases, including JAK, RET, and others, have become indispensable tools in the fight against cancer.

Key Pyrrolo[2,3-d]pyrimidine-Based Drugs: Mechanisms of Action

The versatility of the pyrrolo[2,3-d]pyrimidine scaffold is exemplified by the diverse mechanisms of action of the drugs that incorporate it.

JAK Inhibition: Tofacitinib and Ruxolitinib

Tofacitinib and Ruxolitinib are potent inhibitors of the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2). These kinases are crucial for signaling downstream of cytokine receptors, which are often overactive in inflammatory and myeloproliferative diseases.[10][11] By blocking the ATP-binding site of JAKs, these drugs prevent the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby inhibiting the transcription of pro-inflammatory genes.[1][12]

Signaling Pathway Diagram: JAK-STAT Inhibition by Tofacitinib/Ruxolitinib

JAK_STAT_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer Gene_Transcription Gene Transcription (Inflammation) STAT_dimer->Gene_Transcription Translocates & Induces STAT->STAT_dimer Dimerizes Tofacitinib Tofacitinib / Ruxolitinib Tofacitinib->JAK Inhibits ATP Binding Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Caption: Inhibition of the JAK-STAT signaling pathway by Tofacitinib and Ruxolitinib.

RET Inhibition: Pralsetinib

Pralsetinib is a highly selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[13][14] Genetic alterations, such as fusions and mutations in the RET gene, lead to its constitutive activation, driving the growth of certain cancers, including non-small cell lung cancer and thyroid cancer.[2] Pralsetinib binds to the ATP-binding pocket of both wild-type and mutated RET kinases, effectively blocking downstream signaling pathways like the MAPK/ERK and PI3K/AKT pathways, which are critical for cancer cell proliferation and survival.[2][15]

Signaling Pathway Diagram: RET Inhibition by Pralsetinib

RET_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET_Fusion RET Fusion/ Mutant Protein Downstream_Signaling Downstream Signaling (MAPK/ERK, PI3K/AKT) RET_Fusion->Downstream_Signaling Constitutively Activates Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Promotes Pralsetinib Pralsetinib Pralsetinib->RET_Fusion Inhibits ATP Binding

Caption: Inhibition of aberrant RET signaling by Pralsetinib in cancer cells.

Quantitative Data and Structure-Activity Relationships

The development of potent and selective pyrrolo[2,3-d]pyrimidine derivatives has been guided by extensive structure-activity relationship (SAR) studies. The tables below summarize key quantitative data for representative compounds.

Table 1: In Vitro Potency of Key Pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors

CompoundTarget Kinase(s)IC₅₀ (nM)Reference(s)
RuxolitinibJAK13.3[10][13]
JAK22.8[10][13]
PralsetinibWild-type RET<0.5[12]
CCDC6-RET fusion<0.5[12]

Table 2: Clinical Efficacy of Tofacitinib in Rheumatoid Arthritis (ORAL Solo Trial)

Outcome (at 3 months)Tofacitinib 5 mg BIDTofacitinib 10 mg BIDPlacebo
ACR20 Response Rate59.8%65.7%26.7%
ACR20 represents a 20% improvement in the American College of Rheumatology criteria.
Source: The New England Journal of Medicine, 2012.

Experimental Protocols: Foundational Syntheses

The following protocols represent foundational methods for the synthesis of key pyrrolo[2,3-d]pyrimidine intermediates, illustrating the chemical principles that underpin the construction of this important scaffold.

Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol outlines a common multi-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a crucial intermediate for many kinase inhibitors.[3]

Step 1: Synthesis of 2-Mercapto-4-amino-6-hydroxypyrimidine

  • Dissolve ethyl cyanoacetate and thiourea in ethanol.

  • Cool the mixture to 0-5°C and slowly add a solution of sodium ethoxide in ethanol.

  • Stir at room temperature for 1-2 hours, then reflux for 8-10 hours.

  • Cool to room temperature, filter the solid, wash with ethanol, and dry to yield the product.

Step 2: Synthesis of 4-Amino-6-hydroxypyrimidine

  • Add the product from Step 1 to an ammonia solution.

  • Add activated nickel and heat at 80-100°C for 4-6 hours.

  • Filter the hot solution to remove the nickel, then cool to room temperature to precipitate the product.

  • Filter, wash with water, and dry.

Step 3: Synthesis of 4-Hydroxypyrrolo[2,3-d]pyrimidine

  • Add the product from Step 2 and sodium acetate to water.

  • Heat to 60-80°C and slowly add an aqueous solution of 2-chloroacetaldehyde.

  • Stir for 4-6 hours, then cool to room temperature.

  • Filter the solid, wash with water, and dry.

Step 4: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Dissolve the product from Step 3 in phosphorus oxychloride.

  • Stir at 80-100°C for 2-4 hours.

  • Remove excess phosphorus oxychloride by distillation.

  • Cool to 0-10°C and quench with ice water.

  • Adjust the pH to 9-10 with sodium hydroxide, filter, wash with water, and dry.

  • Recrystallize from toluene to obtain the final product.

Experimental Workflow: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Synthesis_Workflow Start Ethyl Cyanoacetate + Thiourea Step1 Step 1: Pyrimidine Formation Start->Step1 Intermediate1 2-Mercapto-4-amino- 6-hydroxypyrimidine Step1->Intermediate1 Step2 Step 2: Desulfurization Intermediate1->Step2 Intermediate2 4-Amino-6-hydroxypyrimidine Step2->Intermediate2 Step3 Step 3: Pyrrole Ring Formation Intermediate2->Step3 Intermediate3 4-Hydroxypyrrolo[2,3-d]pyrimidine Step3->Intermediate3 Step4 Step 4: Chlorination Intermediate3->Step4 Final_Product 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Step4->Final_Product

Caption: Multi-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

One-Pot, Three-Component Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives

This protocol exemplifies a modern, efficient approach to synthesizing polysubstituted pyrrolo[2,3-d]pyrimidines.

  • To a solution of an arylglyoxal and 6-amino-1,3-dimethyluracil in ethanol, add a barbituric acid derivative.

  • Add a catalytic amount of tetra-n-butylammonium bromide (TBAB).

  • Stir the reaction mixture at 50°C for 60-80 minutes.

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and isolate the precipitated product by filtration.

  • Wash the product with cold ethanol and dry to obtain the polyfunctionalized pyrrolo[2,3-d]pyrimidine derivative.

Conclusion and Future Perspectives

The journey of pyrrolo[2,3-d]pyrimidine compounds from their humble beginnings in the annals of synthetic chemistry to their current status as a cornerstone of modern targeted therapies is a compelling narrative of scientific innovation. The inherent biological activity of the 7-deazapurine scaffold, first revealed through the discovery of natural product antibiotics, has been masterfully harnessed and refined through decades of medicinal chemistry research. The development of potent and selective kinase inhibitors based on this core has transformed the treatment landscape for numerous cancers and autoimmune diseases.

Looking ahead, the pyrrolo[2,3-d]pyrimidine scaffold is poised to remain a fertile ground for drug discovery. The exploration of new substitution patterns, the development of covalent and allosteric inhibitors, and the application of this privileged core to novel biological targets will undoubtedly lead to the next generation of innovative medicines. The continued synergy between synthetic chemistry, chemical biology, and clinical research will ensure that the remarkable story of pyrrolo[2,3-d]pyrimidines continues to unfold, bringing new hope to patients worldwide.

References

A Technical Guide to Theoretical Studies on 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Derivatives: A Computational Compass for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for therapeutic innovation. The 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine core, a 7-deazapurine analog, has solidified its status as one such "privileged structure."[1] Its structural similarity to adenine allows it to competitively bind to the ATP-binding sites of a multitude of enzymes, particularly protein kinases, which are pivotal regulators of cellular processes.[1] This inherent bio-activity makes it a fertile starting point for the development of targeted therapies.

This versatile compound is not merely a theoretical curiosity; it is a crucial building block in the synthesis of transformative drugs, including Janus kinase (JAK) inhibitors like tofacitinib and ruxolitinib, which are instrumental in treating autoimmune diseases and certain cancers.[1][2] The strategic placement of a reactive chlorine atom at the 4-position provides a versatile handle for chemical modification, allowing for the creation of vast libraries of derivatives with tailored pharmacological profiles.[3]

This guide serves as an in-depth exploration of the theoretical and computational methodologies employed to navigate the chemical space of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives. For researchers, scientists, and drug development professionals, these in silico techniques offer a powerful compass, guiding the rational design of potent and selective therapeutic agents, thereby accelerating the journey from concept to clinic.

Section 1: The Molecular Canvas - Structure, Reactivity, and Synthesis

Understanding the fundamental chemical properties of the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold is essential before delving into computational analysis.

1.1. Core Structure and Physicochemical Properties

The molecule consists of a pyrrole ring fused to a pyrimidine ring, forming a bicyclic heteroaromatic system.

PropertyValueSource
Molecular Formula C₆H₄ClN₃[3][4]
Molecular Weight ~153.57 g/mol [3][4]
Appearance White to off-white crystalline solid[3][4]
Solubility Soluble in organic solvents (DMSO, DMF); sparingly soluble in water[3][4]

The most critical feature for derivatization is the chlorine atom at the C4 position. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring enhances the electrophilicity of this position, making it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[3] This reactivity is the primary gateway to introducing diverse functional groups and building extensive derivative libraries.

1.2. Synthetic Pathways: An Overview

The synthesis of the core scaffold and its derivatives is well-established, providing the physical compounds needed for experimental validation of theoretical predictions. Common strategies often involve the construction of the pyrimidine ring onto a pre-existing pyrrole or vice-versa.[5] An improved seven-step synthesis starting from dimethyl malonate has been described, highlighting an operationally simple and practical route to the core building block.[5] Another common method involves the chlorination of the corresponding 7H-pyrrolo[2,3-d]pyrimidin-4-one precursor using reagents like phosphorus oxychloride (POCl₃).[1]

G cluster_synthesis Generalized Synthetic Workflow Start Pyrrole or Pyrimidine Precursors (e.g., Diethyl Malonate) Step1 Ring Formation / Cyclization Start->Step1 Intermediate 7H-pyrrolo[2,3-d]pyrimidin-4-one Step1->Intermediate Step2 Chlorination (e.g., POCl₃) Intermediate->Step2 Core 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Step2->Core Step3 Nucleophilic Substitution (SNAr) (Amines, Thiols, etc.) Core->Step3 End Derivative Library Step3->End

Caption: Generalized workflow for the synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives.

Section 2: In Silico Exploration - Key Theoretical Methodologies

Computational chemistry provides a suite of tools to predict and rationalize the biological activity of novel derivatives before their synthesis, saving significant time and resources.

2.1. Molecular Docking: Visualizing the "Lock and Key"

Causality: Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to the active site of a target protein. For 7H-pyrrolo[2,3-d]pyrimidine derivatives, the primary targets are often kinase enzymes. By simulating this "lock and key" interaction, we can identify which derivatives are most likely to be potent inhibitors and understand the specific molecular interactions—such as hydrogen bonds and hydrophobic contacts—that anchor the ligand in the binding pocket. This knowledge is fundamental to structure-activity relationship (SAR) studies.[6][7]

Experimental Protocol: A Step-by-Step Guide to Molecular Docking

  • Target Preparation:

    • Obtain the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).

    • Remove all non-essential molecules, including water, co-solvents, and co-crystallized ligands.

    • Add polar hydrogen atoms and assign appropriate atomic charges using a force field (e.g., CHARMM, AMBER).

    • Repair any missing residues or atoms in the protein structure.

  • Ligand Preparation:

    • Draw the 2D structures of the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives.

    • Convert the 2D structures to 3D models.

    • Perform energy minimization to obtain a low-energy, stable conformation. Assign appropriate partial charges.

  • Binding Site Definition & Grid Generation:

    • Identify the active site of the protein, typically the ATP-binding pocket for kinases.

    • Define a "grid box" that encompasses this entire binding site. The docking algorithm will confine its search for binding poses within this defined space.

  • Docking Simulation:

    • Utilize docking software (e.g., AutoDock, Glide, GOLD) to systematically sample different conformations and orientations of the ligand within the grid box.

    • The software calculates a "docking score" for each pose, which estimates the binding affinity (e.g., in kcal/mol).

  • Post-Docking Analysis:

    • Analyze the top-ranked poses. The pose with the lowest binding energy is typically considered the most probable.

    • Visualize the ligand-protein complex to identify key intermolecular interactions (hydrogen bonds, pi-pi stacking, hydrophobic interactions). Studies on FAK and PAK4 inhibitors have used this method to elucidate binding modes and guide further design.[7][8]

G cluster_docking Molecular Docking Workflow PDB 1. Protein Structure (from PDB) Prep 3. Preparation (Add Hydrogens, Minimize Energy) PDB->Prep Ligand 2. Ligand Structure (Derivative) Ligand->Prep Grid 4. Define Binding Site (Grid Generation) Prep->Grid Dock 5. Docking Simulation (e.g., AutoDock) Grid->Dock Analyze 6. Analysis (Binding Score, Pose Interaction) Dock->Analyze

Caption: A streamlined workflow for performing molecular docking studies.

2.2. Quantitative Structure-Activity Relationship (QSAR): Building Predictive Models

Causality: QSAR is a computational technique that aims to find a statistically significant correlation between the chemical properties of a series of compounds and their biological activities.[9] The goal is to create a mathematical model that can predict the activity of new, yet-to-be-synthesized derivatives. This is invaluable for prioritizing which compounds to synthesize and test, focusing resources on those with the highest predicted potency.

Experimental Protocol: A Step-by-Step Guide to QSAR Modeling

  • Data Set Assembly:

    • Compile a dataset of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives with experimentally determined biological activity (e.g., IC₅₀ values) against a specific target.

    • Divide the dataset into a "training set" (to build the model) and a "test set" (to validate the model's predictive power).

  • Molecular Descriptor Calculation:

    • For each molecule in the dataset, calculate a wide range of molecular descriptors. These are numerical values that represent different aspects of the molecule's structure and properties (e.g., physicochemical, topological, electronic).

  • Model Generation:

    • Use statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build an equation that links a selection of descriptors (the independent variables) to the biological activity (the dependent variable).

  • Model Validation:

    • Internal Validation: Use the training set to assess the model's robustness (e.g., using leave-one-out cross-validation, which yields a q² value).

    • External Validation: Use the test set, which was not used to build the model, to assess its predictive ability (yielding an r²_pred value). A robust and predictive QSAR model will have high values for both q² and r²_pred.[10]

  • Interpretation and Prediction:

    • Analyze the descriptors in the final QSAR model to understand which molecular properties are critical for activity.

    • Use the validated model to predict the biological activity of novel derivatives. QSAR studies have been successfully applied to optimize derivatives as BTK inhibitors for rheumatoid arthritis.[9]

G cluster_qsar QSAR Modeling Workflow Data 1. Data Collection (Structures + IC₅₀ values) Split 2. Split Data (Training & Test Sets) Data->Split Descriptors 3. Calculate Descriptors (e.g., LogP, MW, Shape) Split->Descriptors Build 4. Build Model (e.g., MLR on Training Set) Descriptors->Build Validate 5. Validate Model (Internal q², External r²) Build->Validate Predict 6. Predict Activity (of New Compounds) Validate->Predict

Caption: The process flow for developing and validating a QSAR model.

2.3. Molecular Dynamics (MD) Simulations: Adding Motion to the Model

Causality: While docking provides a static snapshot of binding, MD simulations introduce the dimensions of time and motion. They simulate the dynamic movements of atoms in the protein-ligand complex, providing critical insights into the stability of the binding pose, the flexibility of the protein, and the role of solvent (water) molecules.[8] This is crucial for confirming that the interactions predicted by docking are stable over time, which is a better reflection of the biological reality.[11]

Experimental Protocol: A Step-by-Step Guide to MD Simulations

  • System Setup:

    • Start with the highest-scoring protein-ligand complex pose obtained from molecular docking.

    • Place the complex in the center of a periodic box.

  • Solvation and Ionization:

    • Fill the box with explicit water molecules to simulate the aqueous cellular environment.

    • Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the overall charge of the system.

  • Energy Minimization:

    • Perform an energy minimization of the entire system to remove any steric clashes or unfavorable geometries created during the setup.

  • Equilibration:

    • Gradually heat the system from 0 K to the target physiological temperature (e.g., 300 K).

    • Run a simulation under constant pressure and temperature to allow the system to equilibrate and reach a stable state.

  • Production Run:

    • Run the main simulation for a defined period (typically nanoseconds to microseconds), saving the atomic coordinates (the "trajectory") at regular intervals.

  • Trajectory Analysis:

    • Analyze the trajectory to calculate properties like Root Mean Square Deviation (RMSD) to assess system stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and hydrogen bond occupancy to quantify the stability of key interactions. MD simulations have been used to confirm the inhibitory mechanisms of derivatives against targets like p21-activated kinase 4 (PAK4).[8]

G cluster_md Molecular Dynamics Workflow Docked 1. Start with Docked Pose Solvate 2. Solvate & Add Ions Docked->Solvate Minimize 3. Energy Minimization Solvate->Minimize Equilibrate 4. Heat & Equilibrate Minimize->Equilibrate Production 5. Production MD Run (Collect Trajectory) Equilibrate->Production Analyze 6. Trajectory Analysis (RMSD, H-Bonds) Production->Analyze

Caption: Key stages of a molecular dynamics simulation study.

Section 3: Synthesizing Data and Guiding Discovery

The true power of theoretical studies lies in their integration with experimental work. Computational predictions provide hypotheses that can be tested through chemical synthesis and biological assays. The results from these experiments, in turn, feed back into the computational models, refining them and improving their predictive power in a virtuous cycle.

Illustrative Structure-Activity Relationship (SAR) Data

The table below provides a hypothetical example of how data from different methodologies can be integrated to build a compelling SAR narrative for derivatives targeting a specific kinase.

Derivative IDR-Group at C4 PositionDocking Score (kcal/mol)Predicted Activity (QSAR)Experimental Activity (IC₅₀, nM)Key Interaction (from Docking/MD)
Lead-01 -NH-(4-sulfamoylphenyl)-10.25 nM8 nMH-bond with hinge region; salt bridge
Lead-02 -NH-(phenyl)-8.580 nM110 nMH-bond with hinge region only
Lead-03 -O-(phenyl)-7.1550 nM720 nMLoss of critical H-bond donor
Lead-04 -NH-(4-pyridyl)-9.815 nM25 nMH-bond with hinge; H-bond to catalytic loop

This integrated data clearly suggests that an amino linker at the C4 position is crucial and that adding a hydrogen bond acceptor/donor group (like a sulfamoyl or pyridyl group) significantly enhances potency by forming additional, stable interactions within the active site.

Conclusion and Future Horizons

Theoretical studies on 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives are an indispensable component of modern drug discovery. Methodologies such as molecular docking, QSAR, and molecular dynamics provide a multi-faceted computational microscope, allowing scientists to predict, rationalize, and optimize the therapeutic potential of novel compounds with remarkable efficiency. By identifying promising candidates and elucidating their mechanisms of action at a molecular level, these in silico approaches de-risk and accelerate the development pipeline.

The future will likely see the integration of more advanced techniques, such as artificial intelligence and machine learning for de novo drug design, as well as free energy perturbation (FEP) calculations for more accurate predictions of binding affinity. As computational power grows and algorithms become more sophisticated, the synergy between theoretical and experimental chemistry will continue to drive the discovery of next-generation therapeutics built upon the remarkable 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold.

References

Methodological & Application

The Strategic Utility of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, particularly in the realm of targeted therapies, the strategic deployment of highly functionalized heterocyclic scaffolds is paramount. Among these, the pyrrolo[2,3-d]pyrimidine core has emerged as a "privileged" structure, lending itself to the development of potent kinase inhibitors. This guide provides an in-depth exploration of a key derivative, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid , offering detailed application notes and protocols for its utilization in the synthesis of next-generation therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block.

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The 7-deazapurine core, the foundational structure of pyrrolo[2,3-d]pyrimidines, is a bioisostere of adenine, a fundamental component of ATP. This structural mimicry allows compounds bearing this scaffold to act as competitive inhibitors at the ATP-binding sites of a wide array of protein kinases.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and autoimmune conditions. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern pharmaceutical research.

The parent compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, is a well-established intermediate in the synthesis of several blockbuster drugs, including the Janus kinase (JAK) inhibitors Tofacitinib and Ruxolitinib.[2][3] The introduction of a carboxylic acid group at the 6-position, yielding This compound , provides a critical handle for further chemical elaboration, enabling the exploration of novel chemical space and the development of inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties and reactivity of this key intermediate is essential for its effective application in multi-step synthetic campaigns.

PropertyValueSource
Molecular Formula C₇H₄ClN₃O₂[4]
Molecular Weight 197.58 g/mol [4]
CAS Number 1016241-80-7[4]
Appearance Off-white to light yellow solidVendor Data
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO)General Chemical Knowledge

The reactivity of this compound is dictated by three key functional groups:

  • The 4-Chloro Substituent: This is the most reactive site for nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine-containing side chains. The electron-withdrawing nature of the pyrimidine ring activates the chloro group for displacement.

  • The 6-Carboxylic Acid: This functional group provides a versatile handle for the formation of amide and ester linkages, enabling the introduction of a wide array of substituents to probe the solvent-exposed regions of kinase active sites.

  • The 7-Pyrrole N-H: The pyrrole nitrogen is nucleophilic and can undergo alkylation or arylation. In many synthetic strategies, protection of this nitrogen is crucial to prevent undesired side reactions and to direct reactivity to other positions on the scaffold. Common protecting groups include tosyl (Ts) and phenylsulfonyl (PhSO₂).[5]

Strategic Applications in Kinase Inhibitor Synthesis

The unique trifunctional nature of this compound allows for a modular approach to the synthesis of kinase inhibitors. The general strategy involves the sequential or convergent elaboration of the three reactive sites to achieve optimal interactions with the target kinase.

G cluster_0 Core Scaffold cluster_1 Key Reactions cluster_2 Target Kinase Inhibitors Core This compound N-Protection N-H Protection (e.g., TsCl) Core->N-Protection Step 1 (often initial) Esterification Esterification at C6 (e.g., with alcohols) Core->Esterification SNAr Nucleophilic Aromatic Substitution at C4 (e.g., with amines) N-Protection->SNAr Step 2a AmideCoupling Amide Bond Formation at C6 (e.g., with amines) N-Protection->AmideCoupling Step 2b SNAr->AmideCoupling Step 3 JAK JAK Inhibitors AmideCoupling->JAK CSF1R CSF-1R Inhibitors AmideCoupling->CSF1R Other Other Kinase Inhibitors AmideCoupling->Other Esterification->Other

Caption: Synthetic pathways from the core scaffold.

Targeting Janus Kinases (JAKs)

The JAK family of non-receptor tyrosine kinases plays a pivotal role in cytokine signaling, and their inhibition has proven to be an effective therapeutic strategy for a range of autoimmune diseases and myeloproliferative neoplasms. The pyrrolo[2,3-d]pyrimidine scaffold is a key feature of several approved JAK inhibitors. The 6-carboxylic acid functionality can be elaborated to introduce moieties that interact with the solvent-exposed region of the JAK active site, potentially enhancing selectivity and potency.

Targeting Colony-Stimulating Factor 1 Receptor (CSF-1R)

CSF-1R is a receptor tyrosine kinase that is essential for the proliferation, differentiation, and survival of macrophages.[6] Aberrant CSF-1R signaling is implicated in various inflammatory diseases and cancers. The development of selective CSF-1R inhibitors is an active area of research, and the pyrrolo[2,3-d]pyrimidine scaffold has been successfully employed for this purpose.[7][8] The carboxylic acid group at the 6-position can be converted into amides that project into the solvent-front of the kinase, providing an avenue for improving the pharmacokinetic properties of the inhibitor.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific substrates and desired scale of the reaction.

Protocol 1: N-H Protection of this compound

Rationale: Protection of the pyrrole N-H is often the first step in a synthetic sequence to prevent undesired side reactions at this position and to enhance the solubility of the starting material in organic solvents. The phenylsulfonyl group is a robust protecting group that is stable to a wide range of reaction conditions.

Materials:

  • This compound

  • Benzenesulfonyl chloride

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add triethylamine (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzenesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product, 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid , can be purified by column chromatography on silica gel or by recrystallization.

G cluster_0 N-H Protection Workflow A 1. Dissolve starting material in DMF with base B 2. Cool to 0 °C A->B C 3. Add benzenesulfonyl chloride B->C D 4. Warm to RT and stir C->D E 5. Monitor reaction progress D->E F 6. Aqueous workup and extraction E->F G 7. Purification F->G

Caption: Workflow for N-H protection.

Protocol 2: Amide Coupling of N-Protected this compound

Rationale: Amide bond formation is a fundamental transformation in medicinal chemistry. The use of a coupling agent is necessary to activate the carboxylic acid for nucleophilic attack by the amine. HATU is a highly efficient coupling reagent that minimizes side reactions and racemization.

Materials:

  • 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

  • Desired amine (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (2 x) and brine (1 x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude amide product can be purified by column chromatography on silica gel.

Coupling ReagentAdditiveBaseTypical SolventAdvantages
EDCHOBt or NHSDIPEA or Et₃NDMF, DCMWater-soluble byproducts
HATUNoneDIPEADMFHigh efficiency, low racemization
PyBOPNoneDIPEADMF, DCMGood for hindered substrates
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) at the 4-Position

Rationale: The 4-chloro position is susceptible to nucleophilic attack by amines, allowing for the introduction of a key pharmacophoric element that often interacts with the hinge region of the kinase active site.

Materials:

  • N-protected 4-substituted-7H-pyrrolo[2,3-d]pyrimidine (from Protocol 1 or 2)

  • Desired primary or secondary amine (1.5-2.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., Dioxane, DMF, or n-Butanol)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a sealed tube, dissolve the N-protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative (1.0 eq) in the chosen anhydrous solvent.

  • Add the desired amine (1.5-2.0 eq) and DIPEA (2.0-3.0 eq).

  • Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Conclusion and Future Perspectives

This compound and its N-protected derivatives are invaluable building blocks in the synthesis of targeted kinase inhibitors. The strategic and sequential manipulation of its three reactive centers provides a robust platform for the generation of diverse chemical libraries and the optimization of lead compounds. The protocols outlined in this guide offer a starting point for researchers to harness the synthetic potential of this versatile scaffold. As our understanding of kinase biology continues to evolve, the demand for novel and highly functionalized heterocyclic intermediates like this compound will undoubtedly grow, paving the way for the discovery of next-generation therapeutics for a wide range of human diseases.

References

The Strategic Application of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary medicinal chemistry, the pursuit of highly specific and potent therapeutic agents is paramount. Heterocyclic compounds form the backbone of many successful drugs, and among these, the pyrrolo[2,3-d]pyrimidine scaffold has emerged as a "privileged" structure, particularly in the development of kinase inhibitors. This guide provides an in-depth technical overview of a key derivative, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (CAS: 1016241-80-7), a versatile intermediate poised for significant applications in drug development, from targeted kinase inhibitors to the burgeoning field of protein degradation.

This document will serve as a comprehensive resource for researchers and drug development professionals, detailing the synthesis, properties, and applications of this valuable building block. We will explore its critical role in the synthesis of Janus kinase (JAK) inhibitors and its potential as a component in Proteolysis Targeting Chimeras (PROTACs), providing detailed protocols and the scientific rationale behind its use.

Physicochemical Properties and Strategic Importance

This compound is a structurally unique molecule that combines the purine-like pyrrolo[2,3-d]pyrimidine core with two key functional handles: a reactive chlorine atom at the 4-position and a carboxylic acid at the 6-position. This strategic arrangement of functional groups makes it a highly valuable intermediate for library synthesis and lead optimization.

PropertyValueReference
Molecular FormulaC₇H₄ClN₃O₂
Molecular Weight197.58 g/mol [1]
IUPAC NameThis compound[1]
AppearanceLikely a light-colored to off-white crystalline solid[2]
SolubilityExpected to be soluble in organic solvents like DMSO and DMF

The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various amine, alcohol, and thiol-containing fragments. This is a cornerstone of its application in the synthesis of kinase inhibitors, where this position often serves as a key interaction point with the target protein. The carboxylic acid group provides a versatile handle for amide bond formation, esterification, or as a point of attachment for linkers in more complex molecules like PROTACs.

The Role in Janus Kinase (JAK) Inhibitor Synthesis

The pyrrolo[2,3-d]pyrimidine core is a bioisostere of adenine, the core component of ATP. This structural mimicry allows it to bind to the ATP-binding site of kinases, making it an ideal scaffold for the development of kinase inhibitors.[3] The dysregulation of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway is implicated in a variety of autoimmune diseases and cancers, making JAKs a prime therapeutic target.[3]

The JAK-STAT pathway is a critical signaling cascade that translates extracellular cytokine signals into a transcriptional response, regulating cellular processes like immunity, proliferation, and differentiation.[4]

The JAK-STAT Signaling Pathway: A Simplified Overview

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK STAT STAT Receptor->STAT 5. STAT Recruitment JAK->Receptor JAK->JAK JAK->STAT 6. STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 7. Dimerization DNA DNA STAT_dimer->DNA 8. Nuclear Translocation Inhibitor JAK Inhibitor (e.g., Tofacitinib) Inhibitor->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 9. Gene Regulation

Figure 1: Simplified workflow of the JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives are precursors to potent JAK inhibitors like Tofacitinib and Ruxolitinib.[3] The 4-chloro position is crucial for coupling with amine-containing side chains that confer selectivity and potency.

Synthetic Protocols and Methodologies

Synthesis of this compound: A Representative Protocol

Step 1: Synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-one

This starting material can be synthesized via several established routes. One common method involves the condensation of 4-amino-6-hydroxypyrimidine with chloroacetaldehyde.

Step 2: Chlorination to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

This is a critical step to introduce the reactive chlorine atom.

  • Reagents: 7H-pyrrolo[2,3-d]pyrimidin-4-one, Phosphorus oxychloride (POCl₃), N,N-diisopropylethylamine (DIPEA, optional).[3]

  • Procedure:

    • Suspend 7H-pyrrolo[2,3-d]pyrimidin-4-one in a suitable solvent like acetonitrile.

    • Add phosphorus oxychloride (POCl₃). The addition of a tertiary amine base like DIPEA can accelerate the reaction.[5]

    • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Carefully quench the reaction mixture by slowly adding it to crushed ice.

    • Neutralize with a saturated aqueous solution of sodium bicarbonate to a pH of 7-8.[5]

    • Extract the product with an organic solvent such as ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization.

Step 3: Vilsmeier-Haack Formylation to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde

This reaction introduces the aldehyde functionality at the 6-position.

  • Reagents: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).

  • Procedure:

    • Cool a solution of DMF to 0 °C and slowly add POCl₃ to form the Vilsmeier reagent.

    • Add a solution of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine in DMF to the Vilsmeier reagent at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/LC-MS).

    • Quench the reaction by pouring it onto ice water and neutralize with a base (e.g., NaOH or NaHCO₃).

    • Collect the precipitated product by filtration, wash with water, and dry.

Step 4: Oxidation to this compound

The final step involves the oxidation of the aldehyde to a carboxylic acid.

  • Reagents: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde, an oxidizing agent (e.g., potassium permanganate (KMnO₄), Oxone®, or sodium chlorite (NaClO₂)).

  • Procedure (using Oxone® as an example):

    • Dissolve the carbaldehyde intermediate in a suitable solvent like DMF.

    • Add a solution of Oxone® in water portion-wise, maintaining the temperature.

    • Stir the reaction at room temperature until the starting material is consumed.

    • Add water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry to yield the final product.

Application in Amide Coupling: A General Protocol

The carboxylic acid functionality of the title compound is ideal for forming amide bonds, a key reaction in drug synthesis.

  • Reagents: this compound, a primary or secondary amine, a coupling agent (e.g., HATU, HBTU, or EDC/HOBt), and a non-nucleophilic base (e.g., DIPEA).

  • Procedure:

    • Dissolve the carboxylic acid in a suitable aprotic solvent (e.g., DMF or DCM).

    • Add the amine, coupling agent, and base.

    • Stir the reaction at room temperature until completion.

    • Work up the reaction by diluting with an organic solvent and washing with aqueous solutions to remove byproducts.

    • Purify the final amide product by column chromatography or recrystallization.

Emerging Applications: A Building Block for PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6] A PROTAC consists of a "warhead" that binds the target protein, an "anchor" that binds the E3 ligase, and a chemical linker that connects the two.[]

The bifunctional nature of this compound makes it an attractive building block for PROTAC synthesis.

PROTAC_Concept cluster_PROTAC PROTAC Molecule cluster_Cellular_Machinery Cellular Machinery Warhead Warhead (binds target protein) Linker Linker Warhead->Linker TargetProtein Target Protein Warhead->TargetProtein Binds Anchor Anchor (binds E3 Ligase) Linker->Anchor E3Ligase E3 Ubiquitin Ligase Anchor->E3Ligase Binds

Figure 2: Conceptual diagram of a PROTAC molecule and its interaction with a target protein and an E3 ubiquitin ligase.

The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine moiety can serve as a warhead for a kinase target, while the carboxylic acid provides a convenient attachment point for a linker, which is then connected to an E3 ligase-binding anchor. This opens up new avenues for therapeutic intervention by not just inhibiting a target protein, but completely removing it from the cell.

Conclusion

This compound is a high-value pharmaceutical intermediate with significant potential in modern drug discovery. Its strategic functionalization allows for its use in the synthesis of potent kinase inhibitors targeting critical signaling pathways like the JAK-STAT pathway. Furthermore, its structure is well-suited for incorporation into novel therapeutic modalities such as PROTACs. The synthetic protocols and conceptual frameworks provided in this guide are intended to empower researchers to fully leverage the capabilities of this versatile building block in the development of next-generation therapeutics.

References

Application Notes and Protocol for Suzuki-Miyaura Coupling of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to the native purine core allows it to function as a potent hinge-binding motif for a multitude of protein kinases. Consequently, this scaffold is a cornerstone in the development of targeted therapies, particularly kinase inhibitors for oncology and inflammatory diseases. The targeted functionalization of this core structure is paramount for modulating potency, selectivity, and pharmacokinetic properties.

Among the various methods for carbon-carbon bond formation, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its remarkable functional group tolerance, mild reaction conditions, and broad substrate scope.[1][2][3] This application note provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of a key, functionalized intermediate: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid .

This specific substrate presents a unique set of challenges. The chloro-substituent at the C4 position is less reactive than its bromo or iodo counterparts, necessitating a carefully selected, highly active catalytic system.[3] Furthermore, the presence of a free carboxylic acid at the C6 position introduces concerns regarding its potential to react with the base, coordinate to the palladium catalyst, or cause solubility issues with the resulting carboxylate salt. This guide will address these challenges directly, providing a robust protocol and explaining the causality behind each experimental choice to ensure a high rate of success for researchers in the field.

Chemical Profile of Key Reagents

A thorough understanding of the starting materials is critical for troubleshooting and optimization.

CompoundStructureKey Properties & Considerations
This compound this compoundMW: 197.58 g/mol .[4] The C4-chloro group is the electrophilic site for coupling. The pyrrole N-H and carboxylic acid O-H are acidic protons that will be deprotonated by the base. The resulting carboxylate can impact solubility.
Arylboronic Acid Arylboronic AcidThe nucleophilic partner in the coupling. Stability can vary; some are prone to protodeboronation under harsh conditions. Both electron-rich and electron-poor variants are generally suitable.
Palladium Pre-catalyst VariesThe source of the active Pd(0) species. Air-stable Pd(II) pre-catalysts are often preferred for convenience. The choice of catalyst and its associated ligands is the most critical parameter for success with chloro-heterocycles.
Phosphine Ligand VariesCrucial for stabilizing the Pd center and facilitating the catalytic cycle. For challenging substrates like heteroaryl chlorides, bulky, electron-rich monophosphine ligands are the standard of care.
Base VariesActivates the boronic acid to form a more nucleophilic boronate complex and facilitates the transmetalation step.[2] An inorganic base like K₃PO₄ or Cs₂CO₃ is typically used. At least 3 equivalents are necessary to neutralize the carboxylic acid, the pyrrole N-H, and HCl generated, and to promote catalysis.

Reaction Mechanism and Rationale

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle. Understanding this mechanism informs our choice of reagents and conditions.

The Catalytic Cycle

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Kinase Inhibitor Design

The 7H-pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, has emerged as a cornerstone in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors.[1][2] Its structural mimicry of the ATP purine ring allows molecules built upon this scaffold to act as competitive inhibitors at the ATP-binding site of a wide array of protein kinases.[2][3] This inherent advantage has cemented its status as a "privileged scaffold" in drug discovery.

Kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1][3][4] The development of small molecule inhibitors that can selectively target specific kinases is therefore a major focus of pharmaceutical research. The starting material, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid , represents a highly versatile and strategic starting point for building a diverse library of potent kinase inhibitors. Its three key functional handles—the reactive chloro group at the C4 position, the carboxylic acid at the C6 position, and the pyrrole nitrogen at N7—allow for a modular and systematic approach to synthesis, enabling extensive exploration of the structure-activity relationship (SAR).[5][6]

This technical guide provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and mechanistic insights for leveraging this powerful building block in the synthesis of next-generation kinase inhibitors.

Core Synthetic Strategy: A Modular Approach

The synthesis of kinase inhibitors from this compound is a multi-step process designed for modularity. The general workflow involves sequential functionalization of the C4 and C6 positions. Often, the pyrrole nitrogen (N7) is protected in the initial steps to prevent unwanted side reactions, although some synthetic routes proceed without protection.

G start 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine- 6-carboxylic acid n7_prot N7 Protection (Optional) e.g., Tosyl, SEM start->n7_prot TsCl, Base or SEMCl, Base c4_sub C4 Nucleophilic Aromatic Substitution (SNAr with R¹-NH₂) start->c4_sub Direct Route n7_prot->c4_sub Key Intermediate A c6_couple C6 Amide Coupling (Activation + R²-NH₂) c4_sub->c6_couple Key Intermediate B deprotect N7 Deprotection c6_couple->deprotect If N7 Protected final Final Kinase Inhibitor c6_couple->final Directly if N7 is unprotected deprotect->final

Caption: General synthetic workflow for kinase inhibitors.

Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The chlorine atom at the C4 position of the pyrimidine ring is highly susceptible to nucleophilic aromatic substitution. This reactivity is the primary method for introducing a key pharmacophore that typically interacts with the "hinge region" of the kinase ATP-binding site. This reaction is most commonly performed with primary or secondary amines.

Causality: The electron-deficient nature of the pyrimidine ring, further activated by the adjacent nitrogen atoms, facilitates the addition-elimination mechanism of SNAr. The reaction is often carried out in a polar solvent like ethanol or isopropanol at elevated temperatures to drive the reaction to completion.[6][7]

Protocol 1: General Procedure for SNAr at C4

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., absolute ethanol, n-butanol, or DMF, approx. 0.1 M), add the desired amine (1.1-1.5 eq.).

  • Base Addition (Optional): For amine hydrochloride salts, a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.) is added to liberate the free amine.

  • Heating: The reaction mixture is heated to reflux (typically 80-120 °C) and stirred for 4-16 hours.

  • Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate, if formed, is collected by vacuum filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: The crude product is washed with water and a non-polar solvent like diethyl ether or hexanes to remove impurities. If necessary, the product can be further purified by recrystallization or column chromatography.

Amide Bond Formation at the C6 Position

The carboxylic acid at the C6 position serves as an excellent handle for introducing a second element of diversity. The resulting amide moiety can form crucial hydrogen bonds and occupy the solvent-exposed region of the kinase, influencing potency, selectivity, and pharmacokinetic properties.

Causality: Direct condensation of a carboxylic acid and an amine to form an amide bond is unfavorable and requires high temperatures. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group.[8] This is achieved using a variety of coupling reagents. The activated intermediate then readily reacts with the incoming amine.[9]

Coupling Reagent SystemBaseSolventTypical TemperatureKey Features
EDC / HOBtDIPEA or Et₃NDMF, DCM0 °C to RTWidely used, reliable, water-soluble urea byproduct.[9]
HATU / DIPEADIPEADMF, NMPRTHighly efficient, rapid coupling, low epimerization.[10]
DCC / DMAPDMAP (catalytic)DCM, THF0 °C to RTPotent activator; produces insoluble DCU byproduct.[8]
BOP-Cl / Et₃NEt₃NDCM, MeCNRTEffective for hindered or electron-deficient amines.

Table 1: Common Amide Coupling Reagent Systems.

Protocol 2: General Procedure for Amide Coupling at C6

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (Nitrogen or Argon), dissolve the C4-substituted pyrrolo[2,3-d]pyrimidine-6-carboxylic acid intermediate (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM, approx. 0.1 M).

  • Reagent Addition: Add the coupling reagent (e.g., HATU, 1.2 eq.) and a non-nucleophilic base (e.g., DIPEA, 3.0 eq.). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.2 eq.) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 2-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is purified by silica gel column chromatography to yield the final amide product.

Biological Context: Targeting Kinase Signaling Pathways

The synthesized pyrrolo[2,3-d]pyrimidine derivatives function by inhibiting protein kinases, thereby blocking downstream signaling cascades. For example, many inhibitors developed from this scaffold target receptor tyrosine kinases (RTKs) like EGFR and VEGFR, or cytoplasmic tyrosine kinases like the Janus kinases (JAKs).[1][11] Inhibition of these pathways can halt aberrant cell proliferation and angiogenesis, which are key processes in cancer.[1][4]

G cluster_0 Cell Membrane cluster_1 Ligand Growth Factor (e.g., EGF, VEGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->Receptor P1 P Receptor->P1 P2 P Receptor->P2 P3 P Receptor->P3 Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Receptor->Downstream ATP -> ADP Response Cellular Response (Proliferation, Survival, Angiogenesis) Downstream->Response Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->Receptor Blocks ATP Binding

Caption: Inhibition of a generic RTK signaling pathway.

Demonstrated Biological Activity

The modular synthesis described allows for the creation of highly potent and selective kinase inhibitors. Extensive SAR studies have been conducted on this scaffold, leading to the identification of compounds with nanomolar potency against various kinase targets.[5][12]

Compound IDTarget KinaseIC₅₀ (nM)Cell LineIC₅₀ (µM)
Lead Compound A RET (wild-type)< 10LC-2/ad (RET-fusion)< 0.1
Lead Compound B RET (V804M mutant)< 20N/AN/A
Compound 32 FAK4HCT-1160.035
Compound 5 EGFR21.3A549 (Lung)0.04
Compound 5 VEGFR235.8MCF-7 (Breast)0.09

Table 2: Representative Biological Activity of Pyrrolo[2,3-d]pyrimidine Derivatives.[4][5][12]

Conclusion and Future Directions

The this compound scaffold is a validated and powerful platform for the discovery of novel kinase inhibitors. The synthetic routes outlined in this guide are robust, modular, and amenable to the generation of large chemical libraries for screening and lead optimization. The ability to systematically modify the C4 and C6 positions allows for fine-tuning of a compound's potency, selectivity profile, and ADME properties. Future work in this area will likely focus on developing inhibitors against novel kinase targets, overcoming drug resistance mutations, and exploring new chemical space through innovative modifications of this privileged core structure.[3][6]

References

Derivatization of the Carboxylic Acid Group on Pyrrolo[2,3-d]pyrimidine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolo[2,3-d]pyrimidine Scaffold - A Privileged Core in Medicinal Chemistry

The pyrrolo[2,3-d]pyrimidine nucleus, also known as 7-deazapurine, is a cornerstone heterocyclic scaffold in modern drug discovery. Its structural resemblance to the native purine core allows it to function as a bioisostere, interacting with a wide array of biological targets, most notably protein kinases.[1] This has led to the successful development of numerous kinase inhibitors for the treatment of cancers and inflammatory diseases. The derivatization of the carboxylic acid group on this scaffold is a critical step in the synthesis of these therapeutic agents, enabling the introduction of diverse functionalities that can modulate potency, selectivity, and pharmacokinetic properties.[2] This comprehensive guide provides an in-depth exploration of the key methodologies for the derivatization of the carboxylic acid group on the pyrrolo[2,3-d]pyrimidine core, offering detailed protocols, mechanistic insights, and practical guidance for researchers in the field.

Part 1: Synthesis of Pyrrolo[2,3-d]pyrimidine Carboxylic Acids - The Essential Precursors

The journey to diverse pyrrolo[2,3-d]pyrimidine derivatives begins with the synthesis of the carboxylic acid-functionalized scaffold. The specific substitution pattern on the pyrimidine and pyrrole rings dictates the synthetic route. Below are protocols for the synthesis of two key precursors.

Protocol 1: Synthesis of 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

This protocol outlines a multi-step synthesis starting from a substituted pyrimidine, leading to a key intermediate for various derivatizations.

Experimental Workflow:

A 5-Bromo-2,4-dichloropyrimidine B Cyclopentylamine, DIPEA, EtOH A->B Amine Substitution C Propargyl alcohol, TBAF, PdCl2(PPh3)2, THF B->C Sonogashira Coupling D TBAF, THF C->D Cyclization E HCl, dioxane D->E Hydrolysis F Oxone, DMF E->F Oxidation G 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid F->G

Caption: Synthesis of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid.

Step-by-Step Protocol:

  • Synthesis of 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine: To a solution of 5-bromo-2,4-dichloropyrimidine in ethanol, add N,N-diisopropylethylamine (DIPEA) and cyclopentylamine. Stir the reaction mixture at room temperature until completion. Purify the product by column chromatography.[3]

  • Synthesis of (2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol: To a solution of the product from the previous step in THF, add propargyl alcohol, tetrabutylammonium fluoride (TBAF), and a palladium catalyst such as PdCl2(PPh3)2. Heat the mixture to facilitate the Sonogashira coupling and subsequent cyclization.[3]

  • Synthesis of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde: The alcohol from the previous step is hydrolyzed using concentrated hydrochloric acid in dioxane at room temperature.[4]

  • Synthesis of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid: The aldehyde is then oxidized to the carboxylic acid using Oxone in DMF at room temperature. The final product is purified by column chromatography.[3][4]

Protocol 2: Synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid

This protocol describes the synthesis of another crucial building block, featuring an amino group at the 4-position.

Experimental Workflow:

A 4-Chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine B Ethyl 3-bromopropionate, TBAHS, NaOH, Benzene A->B N-Alkylation C Saponification B->C Ester Hydrolysis D Aqueous Ammonia C->D Amination E Raney Nickel D->E Reductive Desulfurization F 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid E->F

Caption: Synthesis of 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid.

Step-by-Step Protocol:

  • N-Alkylation: 4-Chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine is alkylated with ethyl 3-bromopropionate using phase-transfer catalysis with tetrabutylammonium hydrogensulfate in a biphasic system of benzene and aqueous sodium hydroxide.[5]

  • Saponification: The resulting ester is saponified to the corresponding carboxylic acid.[5]

  • Amination: The 4-chloro substituent is displaced by an amino group by heating with concentrated aqueous ammonia in an autoclave.[5]

  • Reductive Desulfurization: The 2-methylthio group is removed by reduction with Raney nickel to yield the final product, 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid.[5]

Part 2: Amide Bond Formation - The Workhorse of Derivatization

The formation of an amide bond is the most common method for derivatizing the carboxylic acid group on the pyrrolo[2,3-d]pyrimidine scaffold. This is typically achieved using a variety of coupling reagents that activate the carboxylic acid for nucleophilic attack by an amine.

Choosing the Right Coupling Reagent

The choice of coupling reagent is critical for achieving high yields and minimizing side reactions. Two of the most widely used classes of reagents are carbodiimides (e.g., EDC) and uronium/aminium salts (e.g., HATU).

  • EDC/HOBt: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) is a cost-effective and widely used system. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to racemization and other side reactions. The urea byproduct of EDC is water-soluble, facilitating purification.[6][7]

  • HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is a highly efficient uronium salt-based coupling reagent. It reacts with the carboxylic acid to form a highly reactive OAt-active ester. HATU is often preferred for challenging couplings, including those with sterically hindered amines or electron-deficient anilines, due to its high reactivity and fast reaction times.[8][9]

Comparative Overview of Common Amide Coupling Reagents:

Coupling ReagentAdvantagesDisadvantages
EDC/HOBt Cost-effective, water-soluble urea byproduct.[6][7]Can lead to racemization in sensitive substrates, may require longer reaction times.
HATU High reactivity, fast reaction times, low racemization.[8][9]More expensive than EDC/HOBt, potential for side reactions with the amine.
DCC/DMAP Effective for a wide range of substrates.Dicyclohexylurea (DCU) byproduct is often insoluble and difficult to remove completely; can cause racemization.[10]
Protocol 3: General Procedure for Amide Coupling using EDC/HOBt

This protocol provides a general method for the coupling of a pyrrolo[2,3-d]pyrimidine carboxylic acid with a primary or secondary amine.

Reaction Scheme:

A Pyrrolo[2,3-d]pyrimidine Carboxylic Acid C EDC, HOBt, DIPEA, DMF A->C B Amine (R-NH2) B->C D Pyrrolo[2,3-d]pyrimidine Carboxamide C->D

Caption: Amide coupling using EDC/HOBt.

Step-by-Step Protocol:

  • To a solution of the pyrrolo[2,3-d]pyrimidine carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add HOBt (1.2 eq) and the desired amine (1.1 eq).

  • Add N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the mixture and cool to 0 °C.

  • Add EDC hydrochloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.[7]

Protocol 4: General Procedure for Amide Coupling using HATU

This protocol is suitable for more challenging couplings where EDC/HOBt may be less effective.

Reaction Scheme:

A Pyrrolo[2,3-d]pyrimidine Carboxylic Acid C HATU, DIPEA, DMF A->C B Amine (R-NH2) B->C D Pyrrolo[2,3-d]pyrimidine Carboxamide C->D

Caption: Amide coupling using HATU.

Step-by-Step Protocol:

  • To a solution of the pyrrolo[2,3-d]pyrimidine carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0-3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 2-12 hours, monitoring the progress by TLC or LC-MS.

  • Work-up and purification are performed as described in Protocol 3.[11]

Part 3: Esterification - An Alternative Derivatization Strategy

Esterification of the carboxylic acid group provides another avenue for introducing diversity into the pyrrolo[2,3-d]pyrimidine scaffold. While less common than amide bond formation in the context of kinase inhibitors, esters can serve as important intermediates or as final products with desired properties.

Protocol 5: Fisher Esterification

This classic method is suitable for the synthesis of simple alkyl esters, such as methyl or ethyl esters, in the presence of an acid catalyst.

Reaction Scheme:

A Pyrrolo[2,3-d]pyrimidine Carboxylic Acid C Acid Catalyst (e.g., H2SO4) A->C B Alcohol (R-OH) B->C D Pyrrolo[2,3-d]pyrimidine Ester C->D

Caption: Fisher Esterification.

Step-by-Step Protocol:

  • Suspend the pyrrolo[2,3-d]pyrimidine carboxylic acid in the desired alcohol (e.g., methanol or ethanol), which serves as both the reactant and the solvent.

  • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.

  • Heat the reaction mixture to reflux and stir for several hours until the reaction is complete, as monitored by TLC or LC-MS.

  • Cool the reaction mixture and neutralize the acid catalyst with a base, such as saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography or recrystallization.

Protocol 6: Mitsunobu Reaction for Esterification

The Mitsunobu reaction is a mild and efficient method for esterification, particularly useful for substrates that are sensitive to acidic conditions. It proceeds with inversion of stereochemistry at the alcohol center.[1][2]

Reaction Scheme:

A Pyrrolo[2,3-d]pyrimidine Carboxylic Acid C PPh3, DEAD/DIAD, THF A->C B Alcohol (R-OH) B->C D Pyrrolo[2,3-d]pyrimidine Ester C->D

Caption: Mitsunobu Esterification.

Step-by-Step Protocol:

  • Dissolve the pyrrolo[2,3-d]pyrimidine carboxylic acid (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (PPh3) (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to remove triphenylphosphine oxide and other byproducts.[12]

Part 4: Troubleshooting and Key Considerations

  • Solubility: Pyrrolo[2,3-d]pyrimidine carboxylic acids and their derivatives can have limited solubility in common organic solvents. DMF, DMSO, and NMP are often good choices for coupling reactions.

  • Protecting Groups: The N-H protons of the pyrrole and any amino groups on the pyrimidine ring can potentially react with the activated carboxylic acid. In some cases, protection of these functional groups may be necessary to avoid side reactions.

  • Racemization: For chiral carboxylic acids, care must be taken to minimize racemization during the activation and coupling steps. The use of additives like HOBt and employing low reaction temperatures can help to preserve stereochemical integrity.

  • Purification: The purification of pyrrolo[2,3-d]pyrimidine derivatives can be challenging due to their polarity and potential for aggregation. Column chromatography on silica gel is a common method, and in some cases, reverse-phase HPLC may be required to achieve high purity. Washing the crude product with appropriate solvents can also be an effective purification strategy.[13]

Conclusion

The derivatization of the carboxylic acid group on the pyrrolo[2,3-d]pyrimidine scaffold is a versatile and powerful strategy in medicinal chemistry. By carefully selecting the appropriate synthetic methods and reaction conditions, researchers can generate a wide array of amides, esters, and other derivatives with tailored biological activities. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists working to unlock the full therapeutic potential of this privileged heterocyclic system.

References

The Versatile Scaffold: Application Notes on 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold, a deazapurine analog, has become a cornerstone in the design and synthesis of targeted kinase inhibitors for oncology. Its structural similarity to adenine facilitates competitive binding to the ATP-binding sites of a multitude of kinases, which are often dysregulated in cancer. The addition of a carboxylic acid at the 6-position provides a crucial synthetic handle for the development of potent and selective inhibitors. This comprehensive guide delves into the application of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid in oncology research, providing in-depth mechanistic insights, detailed experimental protocols, and a survey of key therapeutic candidates derived from this versatile core structure.

Introduction: A Privileged Scaffold in Kinase Inhibitor Design

The pyrrolo[2,3-d]pyrimidine core is a bioisostere of purine and serves as an excellent starting point for the development of kinase inhibitors.[1] The nitrogen atoms in the pyrimidine ring and the pyrrole ring can form critical hydrogen bonds with the hinge region of the kinase active site, mimicking the interaction of ATP.[1] The 4-chloro substituent is a key reactive site, allowing for nucleophilic substitution to introduce various side chains that can enhance potency and selectivity.[2] The carboxylic acid group at the 6-position offers a versatile point for modification, often through amide bond formation, to further explore the chemical space and optimize pharmacokinetic and pharmacodynamic properties.[3]

Derivatives of this scaffold have shown significant promise in targeting several key signaling pathways implicated in cancer, including the PI3K/AKT/mTOR and c-Met pathways.[4][5] Dysregulation of these pathways is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis.[6]

Key Oncogenic Signaling Pathways Targeted

The PI3K/AKT/mTOR Pathway

The phosphatidylinositol-3-kinase (PI3K)/AKT/mTOR pathway is one of the most frequently activated signaling pathways in human cancers.[6][7] It plays a central role in regulating cell growth, proliferation, survival, and metabolism.[8][9] Aberrant activation of this pathway, often due to mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, is a major driver of tumorigenesis and drug resistance.[6]

Derivatives of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine have been successfully developed as potent inhibitors of AKT (also known as Protein Kinase B).[9][10] By blocking AKT activity, these compounds can inhibit downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.[11]

Diagram: PI3K/AKT/mTOR Signaling Pathway and Inhibition

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Pyrrolo[2,3-d]pyrimidine -based AKT Inhibitor (e.g., AZD5363) Inhibitor->AKT

Caption: Inhibition of the PI3K/AKT pathway by a pyrrolo[2,3-d]pyrimidine-based inhibitor.

The c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, motility, migration, and invasion.[12] Aberrant c-Met signaling, through overexpression, amplification, or mutation, is a driver of tumor growth and metastasis in various cancers, including non-small cell lung cancer, gastric cancer, and renal cell carcinoma.[12][13]

The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold has been utilized to develop inhibitors of c-Met, such as Amuvatinib (MP-470), which also targets other kinases like c-Kit and PDGFR.[14] These inhibitors block the autophosphorylation of c-Met, thereby inhibiting downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways.[5]

Diagram: c-Met Signaling Pathway and Inhibition

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binding PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT Activation RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK Activation Proliferation Proliferation & Invasion PI3K_AKT->Proliferation RAS_MAPK->Proliferation Inhibitor Pyrrolo[2,3-d]pyrimidine -based c-Met Inhibitor (e.g., Amuvatinib) Inhibitor->cMet

Caption: Inhibition of the c-Met signaling pathway by a pyrrolo[2,3-d]pyrimidine-based inhibitor.

Synthesis of Bioactive Derivatives: A General Overview

The synthesis of kinase inhibitors from this compound typically involves a few key steps. The core scaffold itself can be synthesized through various routes, often starting from simple precursors.[15][16] A common method involves the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one.[2]

Once the this compound is obtained, the carboxylic acid group can be activated and coupled with a desired amine to form an amide bond. This is a crucial step for introducing diversity and tuning the properties of the final compound.[11] The 4-chloro position can then undergo nucleophilic aromatic substitution with another amine-containing moiety.[9]

Diagram: General Synthetic Workflow

Synthesis_Workflow Start 4-Chloro-7H-pyrrolo[2,3-d] -pyrimidine-6-carboxylic acid Amide Amide Coupling (R1-NH2) Start->Amide Intermediate Intermediate Amide Amide->Intermediate Substitution Nucleophilic Aromatic Substitution (R2-NH2) Intermediate->Substitution Final Final Kinase Inhibitor Substitution->Final

Caption: General synthetic workflow for kinase inhibitors from the parent compound.

Quantitative Analysis of Biological Activity

The efficacy of newly synthesized compounds is assessed through a series of in vitro assays to determine their inhibitory potential against specific kinases and their anti-proliferative effects on cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Pyrrolo[2,3-d]pyrimidine Derivatives
Compound ReferenceTarget KinaseIC50 (nM)
AZD5363AKT13
AZD5363AKT28
AZD5363AKT38
Amuvatinib (MP-470)c-Met20
Amuvatinib (MP-470)c-Kit30
Amuvatinib (MP-470)PDGFRα40
Compound 5qAKT118.0
Compound 5tAKT121.3

IC50 values are indicative and may vary depending on assay conditions. Data compiled from multiple sources.[4][10]

Table 2: Anti-proliferative Activity of Representative Pyrrolo[2,3-d]pyrimidine Derivatives in Cancer Cell Lines
Compound ReferenceCell LineCancer TypeIC50 (µM)
AZD5363BT474Breast Cancer0.1
AZD5363LNCaPProstate Cancer0.3
Amuvatinib (MP-470)SNU-5Gastric Cancer0.05
Amuvatinib (MP-470)H1975Non-Small Cell Lung Cancer0.1
Compound 5kHepG2Liver Cancer29

IC50 values are indicative and may vary depending on assay conditions. Data compiled from multiple sources.[6][11][17]

Detailed Experimental Protocols

The following protocols provide a framework for the evaluation of novel kinase inhibitors derived from this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Principle: The assay measures the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal. Inhibition of the kinase results in a decrease in ADP production and a lower luminescent signal.

Materials:

  • Kinase of interest (e.g., AKT1, c-Met)

  • Kinase substrate (specific for the kinase)

  • ATP

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control) to each well.

    • Add 2 µL of the kinase solution (pre-diluted in kinase assay buffer) to each well.

    • Incubate at room temperature for 15 minutes to allow the compound to bind to the kinase.

    • Initiate the reaction by adding 2 µL of a substrate/ATP mixture (pre-diluted in kinase assay buffer). The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[7]

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to assess the anti-proliferative effect of a test compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be solubilized and quantified by spectrophotometry.[7][8]

Materials:

  • Cancer cell line of interest (e.g., BT474, SNU-5)

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (DMSO).

    • Incubate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking or pipetting.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.[17]

Example Dose-Response Curve

Caption: An example of a dose-response curve from an MTT assay showing the effect of a kinase inhibitor on cancer cell viability. The IC50 value is the concentration at which 50% of cell viability is inhibited.

Protocol 3: Western Blot Analysis of Signaling Pathway Modulation

This protocol is used to determine the effect of a test compound on the phosphorylation status of key proteins in a signaling pathway.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate that have been separated by size using gel electrophoresis. Phospho-specific antibodies can be used to assess the activation state of kinases and their downstream targets.[14]

Materials:

  • Cancer cell line of interest

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-c-Met, anti-total-c-Met)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the test compound at various concentrations for a specified time (e.g., 2-24 hours).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein amounts for each sample and prepare them for loading by adding sample buffer and boiling.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-AKT) to confirm equal loading.

    • Quantify the band intensities to determine the change in phosphorylation levels.

Example Western Blot Result

Caption: Example Western blot showing dose-dependent inhibition of c-Met and AKT phosphorylation in a cancer cell line treated with a pyrrolo[2,3-d]pyrimidine-based inhibitor. Total protein levels remain unchanged, indicating specific inhibition of phosphorylation.[14]

Conclusion and Future Directions

This compound and its parent scaffold represent a highly valuable platform for the development of targeted oncology therapeutics. The synthetic tractability and the ability to modulate a wide range of clinically relevant kinases underscore its importance in modern drug discovery. The protocols and data presented herein provide a comprehensive guide for researchers aiming to explore the potential of this privileged scaffold. Future research will likely focus on the development of next-generation inhibitors with improved selectivity profiles, enhanced potency against resistant mutations, and novel mechanisms of action, further solidifying the role of the pyrrolo[2,3-d]pyrimidine core in the fight against cancer.

References

Application Notes and Protocols for Antiviral Drug Development Using 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Pyrrolo[2,3-d]pyrimidine Scaffold in Antiviral Discovery

The relentless challenge of emerging and evolving viral pathogens necessitates the continuous development of novel antiviral therapeutics. A particularly promising scaffold in medicinal chemistry is the pyrrolo[2,3-d]pyrimidine, a 7-deazapurine analog.[1][2] The replacement of the N7 atom of the purine ring with a carbon atom alters the electronic properties of the molecule, often leading to enhanced binding affinity with viral enzymes and a favorable selectivity profile.[1] Specifically, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine and its derivatives have emerged as versatile intermediates in the synthesis of potent kinase inhibitors and antiviral agents.[3][4] Derivatives of this scaffold have shown promising activity against a range of viruses, including human cytomegalovirus (HCMV) and herpes simplex virus (HSV).[5][6][7][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid as a starting point for the development of novel antiviral agents. We will delve into the rationale behind its selection, detailed protocols for antiviral screening and characterization, and insights into elucidating the mechanism of action.

Part 1: The Scientific Rationale - Why this compound?

The strategic advantage of using this compound lies in its chemical tractability and its proven potential as a pharmacophore. The chloro and carboxylic acid moieties at the 4 and 6 positions, respectively, provide reactive handles for facile chemical modification, allowing for the generation of diverse compound libraries. This is crucial for structure-activity relationship (SAR) studies aimed at optimizing antiviral potency and minimizing host cell toxicity.[9]

Many successful antiviral drugs are nucleoside analogs that target viral polymerases, the enzymes responsible for replicating the viral genome.[10][11][12] The pyrrolo[2,3-d]pyrimidine core can be elaborated into nucleoside and nucleotide analogs that mimic natural purines.[1] Once inside a host cell, these analogs can be phosphorylated to their active triphosphate form, which then competes with natural nucleotides for incorporation into the growing viral RNA or DNA chain.[11][12] This incorporation can lead to chain termination, effectively halting viral replication.[11] The structural modifications enabled by the 4-chloro and 6-carboxylic acid groups can influence the efficiency of phosphorylation and the interaction with the viral polymerase, offering a clear path for rational drug design.[13]

Part 2: Experimental Workflow for Antiviral Agent Development

The development of a novel antiviral agent from a starting scaffold like this compound follows a structured, multi-step process. This workflow is designed to first identify promising lead compounds and then characterize their activity and safety profile in detail.

Antiviral_Development_Workflow cluster_0 Phase 1: Library Synthesis & Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency Determination cluster_2 Phase 3: Mechanism of Action & Lead Optimization A Derivative Synthesis from 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine- 6-carboxylic acid B Primary Antiviral Screening (e.g., CPE Inhibition Assay) A->B C Cytotoxicity Assessment (e.g., MTT Assay for CC50) B->C D Dose-Response Analysis (EC50 Determination) C->D Calculate Selectivity Index (SI) SI = CC50 / EC50 E Plaque Reduction Assay (Confirmation of Antiviral Activity) D->E F Mechanism of Action Studies (e.g., Viral Polymerase Inhibition Assay) E->F G Structure-Activity Relationship (SAR) Analysis F->G H Lead Optimization G->H

Caption: A streamlined workflow for the development of antiviral agents.

Part 3: Detailed Protocols

Protocol 1: Determination of Compound Cytotoxicity (CC50) using the MTT Assay

Rationale: Before assessing the antiviral efficacy of a compound, it is crucial to determine its inherent toxicity to the host cells.[14] The 50% cytotoxic concentration (CC50) is the concentration of a compound that reduces the viability of uninfected cells by 50%.[14][15] A high CC50 value is desirable. The MTT assay is a colorimetric assay that measures the metabolic activity of viable cells, providing a quantitative measure of cytotoxicity.[15]

Materials:

  • Host cell line appropriate for the target virus (e.g., Vero, A549, MDCK cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed a 96-well plate with the host cells at a density of 5 x 10^4 cells/mL (100 µL/well) and incubate for 24 hours to allow for cell attachment.[15]

  • Prepare serial dilutions of the test compounds in cell culture medium. A typical starting concentration is 100 µM.

  • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include cell-only controls (medium only) and blank controls (medium only, no cells).

  • Incubate the plate for 48-72 hours, corresponding to the duration of the planned antiviral assay.[15]

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control.

  • Determine the CC50 value by plotting the percentage of cell viability against the compound concentration and using regression analysis.[16]

Parameter Recommendation
Cell Seeding Density5 x 10^4 cells/mL
Compound Concentration Range0.1 - 100 µM (or as needed)
Incubation Time48 - 72 hours
MTT Incubation4 hours
Wavelength for Absorbance570 nm

Table 1: Key parameters for the MTT cytotoxicity assay.

Protocol 2: Primary Antiviral Screening using a Cytopathic Effect (CPE) Inhibition Assay

Rationale: The CPE inhibition assay is a high-throughput method for screening large numbers of compounds for antiviral activity.[17] Many viruses cause visible damage, or cytopathic effect, to infected cells. This assay measures the ability of a compound to prevent or reduce this virus-induced cell death.[14]

Materials:

  • Host cell line susceptible to the target virus

  • Target virus stock with a known titer

  • Complete cell culture medium

  • Test compounds at non-toxic concentrations (determined from the CC50 assay)

  • 96-well microplates

  • CO2 incubator

Procedure:

  • Prepare confluent monolayers of host cells in 96-well plates.[17]

  • Prepare dilutions of the test compounds in a low-serum medium (e.g., 2% FBS).

  • In separate wells, add the compound dilutions, a positive control antiviral drug, a virus-only control, and an uninfected cell control.

  • Infect the wells (except the uninfected control) with the target virus at a multiplicity of infection (MOI) that causes >80% CPE within 48-72 hours.

  • Incubate the plates until significant CPE is observed in the virus-only control wells.

  • Visually score the wells for CPE or use a cell viability assay (e.g., neutral red uptake) to quantify the protective effect of the compounds.[17]

  • The 50% effective concentration (EC50) is the compound concentration that inhibits CPE by 50%.[17][18]

Protocol 3: Confirmatory Plaque Reduction Assay

Rationale: The plaque reduction assay is considered the "gold standard" for determining the antiviral activity of a compound.[19] It measures the ability of a compound to reduce the number of infectious virus particles, or plaques, formed in a cell monolayer.[19][20] This assay is more quantitative than the CPE inhibition assay and confirms the direct antiviral effect of the compound.

Materials:

  • Host cell line

  • Target virus stock

  • Test compounds

  • Semi-solid overlay medium (e.g., medium containing agarose or methylcellulose)

  • Staining solution (e.g., crystal violet)

  • 6-well or 12-well plates

Procedure:

  • Seed plates with host cells to form a confluent monolayer.

  • Prepare serial dilutions of the test compound.

  • Pre-incubate the virus with the compound dilutions for 1 hour at 37°C.[21]

  • Infect the cell monolayers with the virus-compound mixtures.

  • After an adsorption period (typically 1 hour), remove the inoculum and add the semi-solid overlay medium containing the corresponding compound concentration.[21] This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.[20]

  • Incubate the plates for a period that allows for plaque formation (this varies depending on the virus).

  • Fix and stain the cells with crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.

  • The 50% inhibitory concentration (IC50) is the compound concentration that reduces the number of plaques by 50%.[20]

Parameter Recommendation
Cell Culture Format6-well or 12-well plates
Virus InoculumAim for 50-100 plaques per well in the control
Overlay MediumAgarose or methylcellulose-containing medium
Incubation TimeVirus-dependent (e.g., 2-10 days)
StainingCrystal violet

Table 2: Key parameters for the plaque reduction assay.

Part 4: Elucidating the Mechanism of Action

Once a compound has demonstrated potent antiviral activity and low cytotoxicity, the next critical step is to determine its mechanism of action. For derivatives of this compound, a likely target is the viral polymerase.

Mechanism_of_Action cluster_0 Cellular Uptake and Activation cluster_1 Inhibition of Viral Replication A Nucleoside Analog (Prodrug) B Cellular Kinases A->B Phosphorylation C Active Triphosphate Form B->C D Viral Polymerase C->D Competitive Inhibition G Growing Nucleic Acid Chain D->G H Chain Termination D->H Incorporation of Analog E Viral Genome Template E->G F Natural Nucleotides F->G Incorporation

Caption: Proposed mechanism of action for pyrrolo[2,3-d]pyrimidine nucleoside analogs.

Protocol 4: Viral Polymerase Inhibition Assay

Rationale: This biochemical assay directly measures the ability of a compound to inhibit the activity of the purified viral polymerase enzyme. This provides definitive evidence that the compound targets this specific step in the viral life cycle.

Procedure:

  • Obtain or express and purify the recombinant viral polymerase.

  • Set up a reaction mixture containing the polymerase, a nucleic acid template-primer, radiolabeled or fluorescently labeled nucleotides, and the test compound at various concentrations.

  • Initiate the polymerization reaction and incubate under optimal conditions.

  • Stop the reaction and separate the newly synthesized nucleic acid from the unincorporated nucleotides.

  • Quantify the amount of incorporated label, which is proportional to the polymerase activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

This compound represents a highly valuable starting point for the development of novel antiviral agents. Its versatile chemistry allows for the creation of diverse compound libraries, and its inherent potential to mimic natural purines makes it an ideal scaffold for targeting viral polymerases. The protocols outlined in this guide provide a robust framework for screening, characterizing, and optimizing derivatives of this promising compound. By systematically applying these methodologies, researchers can accelerate the discovery of new and effective treatments for a wide range of viral diseases. Future work should focus on expanding the diversity of the synthesized library and exploring other potential viral targets beyond the polymerase.

References

experimental procedure for amination of 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid. This key transformation is central to the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors used in drug discovery.[1][2][3] We will explore the mechanistic underpinnings of the primary synthetic routes, focusing on Nucleophilic Aromatic Substitution (SNAr), and discuss critical experimental parameters. The causality behind the choice of reagents, solvents, and catalysts will be explained to equip researchers with the knowledge to adapt and troubleshoot these procedures. Detailed, field-proven protocols for reactions with both aromatic and aliphatic amines are provided, alongside a discussion of alternative strategies like palladium-catalyzed cross-coupling.

Introduction: The Strategic Importance of the Pyrrolo[2,3-d]pyrimidine Core

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, often referred to as a "deazapurine." It serves as the core of numerous approved drugs and clinical candidates, including the Janus kinase (JAK) inhibitor Tofacitinib.[4] Its value lies in its ability to mimic the natural purine bases of DNA and RNA, allowing its derivatives to effectively interact with the ATP-binding sites of various enzymes, particularly kinases.[3][5]

The functionalization of this core at the C4 position is a cornerstone of structure-activity relationship (SAR) studies.[3] The starting material, this compound, is an ideal precursor for this purpose. The electron-withdrawing nature of the pyrimidine ring system and the chlorine atom at the 4-position makes this site highly susceptible to nucleophilic attack.[1] The carboxylic acid at the C6 position provides an additional handle for modification or can be a critical pharmacophoric element itself.

This guide focuses on the displacement of the C4-chloro group with various amine nucleophiles—a reaction that is fundamental yet requires careful control to achieve high yields and purity, especially given the presence of the acidic carboxylic acid functionality.

Mechanistic Considerations and Strategic Choices

The primary pathway for the amination of this substrate is Nucleophilic Aromatic Substitution (SNAr) . The reaction proceeds through a high-energy, negatively charged intermediate known as a Meisenheimer complex.

The success of the SNAr reaction is dictated by three factors:

  • Substrate Activity: The pyrrolo[2,3-d]pyrimidine ring is inherently electron-deficient, which stabilizes the negative charge of the Meisenheimer complex and facilitates the reaction.

  • Nucleophile Strength: The reactivity of the incoming amine is crucial. Aliphatic amines are generally more nucleophilic and reactive than aromatic amines.

  • Leaving Group Ability: Chloride is an excellent leaving group, making the displacement favorable.

A key challenge in aminating the title compound is the presence of the C6-carboxylic acid. This functional group is acidic and will react with the basic amine nucleophile. This necessitates careful consideration of stoichiometry and reaction conditions to ensure the reaction proceeds efficiently.

Two primary approaches are presented:

  • Acid-Promoted Amination: Particularly effective for less nucleophilic aromatic amines (anilines). A catalytic amount of strong acid protonates the pyrimidine ring, further activating it towards nucleophilic attack.[6][7]

  • Base-Mediated Amination: Typically required for aliphatic amines. A non-nucleophilic base is often used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

An alternative for more challenging couplings is the Buchwald-Hartwig amination , a powerful palladium-catalyzed cross-coupling reaction.[8][9] While highly effective for a broad range of heteroaryl chlorides, it requires careful optimization to avoid side reactions and is often more costly than SNAr methods.[10]

Experimental Workflow Overview

The overall process for the successful synthesis, purification, and confirmation of the aminated product follows a logical sequence.

G cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing reagents Reagent & Solvent Selection setup Inert Atmosphere Setup (N2 or Ar) reagents->setup addition Reagent Addition & Temp Control setup->addition monitoring Reaction Monitoring (TLC / LC-MS) addition->monitoring workup Aqueous Work-up & Extraction monitoring->workup purify Purification (Crystallization or Chromatography) workup->purify char Characterization (NMR, MS, HPLC) purify->char

Caption: General experimental workflow for amination.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine and its derivatives are potent chemical intermediates; handle with care.

Protocol 1: Acid-Promoted SNAr with Aromatic Amines (Anilines)

This protocol is adapted from studies demonstrating the high efficiency of using water as a solvent for the amination of 4-chloropyrrolopyrimidines with anilines.[6][7][11] The use of catalytic acid activates the substrate, while water serves as a cost-effective and environmentally benign solvent.

Rationale: The initial rate of reaction increases with acid concentration; however, excessive acid can promote the competing hydrolysis of the starting material to 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid.[7] Therefore, using a catalytic amount (0.1 equivalents) is an optimal compromise. The product, being more basic than the starting material, acts as a buffer for the HCl generated during the reaction.[6]

  • Reagents & Materials:

    • This compound (1.0 equiv.)

    • Substituted Aniline (1.1-1.2 equiv.)

    • Deionized Water

    • Hydrochloric Acid (HCl), 1 M solution (0.1 equiv.)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Ethyl Acetate (EtOAc)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Round-bottom flask with reflux condenser and magnetic stirrer

  • Procedure:

    • To a round-bottom flask, add this compound (e.g., 500 mg, 1.0 equiv.) and the desired aniline (1.1 equiv.).

    • Add deionized water to form a suspension (approx. 25 mL for a 500 mg scale).

    • Add the 1 M HCl solution (0.1 equiv.) to the stirring mixture.

    • Heat the reaction mixture to 80-90 °C with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS every 2-4 hours. Reactions are typically complete within 4-24 hours.

    • Upon completion, cool the reaction mixture to room temperature. A solid precipitate may form.

    • Slowly add saturated NaHCO₃ solution to neutralize the mixture (target pH 7-8). This will precipitate the product.

    • Stir the suspension for 30 minutes, then isolate the solid product by vacuum filtration. Wash the filter cake with cold water.

    • To recover any dissolved product, extract the filtrate with ethyl acetate (3 x 30 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Combine the isolated solid from filtration with the residue from the extraction. If necessary, purify further by recrystallization or column chromatography.

Protocol 2: Base-Mediated SNAr with Aliphatic Amines

This protocol is a more traditional approach suitable for more nucleophilic aliphatic amines. A non-nucleophilic base is required to neutralize both the carboxylic acid proton and the HCl generated in the reaction.

Rationale: Aliphatic amines are strong bases and can react poorly under acidic conditions where they would be fully protonated and non-nucleophilic.[6][11] A solvent like n-butanol or DMF is used to ensure solubility of all components at elevated temperatures. Diisopropylethylamine (DIPEA) is an ideal base as it is sterically hindered and non-nucleophilic, preventing it from competing with the desired amine.

  • Reagents & Materials:

    • This compound (1.0 equiv.)

    • Aliphatic Amine (e.g., benzylamine, morpholine) (1.5-2.0 equiv.)

    • N,N-Diisopropylethylamine (DIPEA) (2.5-3.0 equiv.)

    • n-Butanol or N,N-Dimethylformamide (DMF)

    • Round-bottom flask with reflux condenser and magnetic stirrer under an inert atmosphere (N₂)

  • Procedure:

    • Add this compound (1.0 equiv.) to a dry round-bottom flask equipped with a magnetic stir bar and condenser.

    • Add n-butanol or DMF as the solvent.

    • Add the aliphatic amine (1.5-2.0 equiv.) followed by DIPEA (2.5-3.0 equiv.).

    • Heat the reaction mixture to 90-120 °C under a nitrogen atmosphere.

    • Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 2-12 hours.

    • Once complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in a mixture of ethyl acetate and water.

    • Separate the organic layer. Wash sequentially with 1 M citric acid solution (to remove excess amine and DIPEA), water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired product.

Data Summary and Comparison

The choice of method is highly dependent on the nucleophile. The following table summarizes expected conditions and considerations.

ParameterProtocol 1 (Acid-Promoted)Protocol 2 (Base-Mediated)Alternative (Buchwald-Hartwig)
Typical Nucleophile Aromatic Amines (Anilines)Aliphatic Amines, Secondary AminesSterically hindered or poorly nucleophilic amines
Catalyst/Promoter Catalytic HCl (0.1 equiv.)Stoichiometric DIPEA (≥2.5 equiv.)Pd catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos)
Solvent Water, Alcohols (e.g., 2-PrOH)[6]n-Butanol, DMF, DMSOToluene, Dioxane
Temperature 60 - 100 °C90 - 120 °C80 - 110 °C
Key Advantage "Green" solvent, cost-effectiveBroad scope for reactive aminesVery broad scope, high functional group tolerance
Key Limitation Poor for aliphatic amines[7]Requires careful stoichiometry of baseCost, potential for catalyst poisoning, metal contamination

Troubleshooting Common Issues

  • Low or No Conversion:

    • Cause: Insufficient temperature; deactivated amine (for Protocol 1); poor nucleophile.

    • Solution: Increase reaction temperature. For Protocol 1, ensure the pKa of the aniline is not too low (ortho-substituted anilines with pKa < 1 are poor nucleophiles).[7] For very weak nucleophiles, consider switching to a palladium-catalyzed method.

  • Formation of 4-Hydroxy Side Product:

    • Cause: Presence of water at high temperatures, especially under acidic or basic conditions (hydrolysis). This is a known side-product.[6]

    • Solution: For Protocol 1, do not use an excessive amount of acid. For Protocol 2, ensure the reaction is run under a dry, inert atmosphere.

  • Complex Product Mixture:

    • Cause: Amine nucleophile reacting with the carboxylic acid to form an amide.

    • Solution: This is less likely under these conditions as C-Cl substitution is kinetically faster. If this is a persistent issue, consider protecting the carboxylic acid as a methyl or ethyl ester prior to amination, followed by a final hydrolysis step.

Conclusion

The amination of this compound is a versatile and crucial transformation for the synthesis of novel therapeutics. By understanding the underlying SNAr mechanism and the specific roles of acids, bases, and solvents, researchers can select the optimal conditions for their desired amine nucleophile. The acid-promoted reaction in water offers a green and efficient route for anilines, while traditional base-mediated methods in polar aprotic solvents remain robust for aliphatic amines. These protocols provide a solid foundation for the successful synthesis and exploration of new chemical matter based on this privileged scaffold.

References

The L-Shaped Key: A Technical Guide to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine in Janus Kinase (JAK) Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Kinase Inhibition

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to multiple biological targets with high affinity. The 7H-pyrrolo[2,3-d]pyrimidine core, a 7-deazapurine analog, is one such scaffold that has become a cornerstone in the development of targeted kinase inhibitors.[1] Its structural resemblance to the adenine base of ATP allows it to function as a highly effective "hinge-binder," anchoring small molecule inhibitors within the ATP-binding site of various kinases.[2]

This guide focuses on a pivotal intermediate derived from this scaffold: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine . While the potential for functionalization at various positions on this ring system exists, including the C6 position, it is the 4-chloro derivative that serves as the foundational building block for a clinically significant class of drugs: the Janus Kinase (JAK) inhibitors, including Tofacitinib, Ruxolitinib, and Baricitinib.[3][4][5] The strategic placement of the chlorine atom at the C4 position transforms the scaffold into a versatile electrophile, primed for nucleophilic aromatic substitution (SNAr), which is the linchpin reaction in the synthesis of these blockbuster drugs.

This document provides an in-depth examination of the synthesis and application of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, offering detailed protocols and field-proven insights for researchers, scientists, and drug development professionals.

The Therapeutic Rationale: Targeting the JAK-STAT Pathway

Janus kinases (JAKs) are a family of intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are critical for mediating the signaling of numerous cytokines and growth factors involved in immunity and inflammation.[1][2] Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a key driver in the pathophysiology of autoimmune diseases like rheumatoid arthritis and psoriasis.[2] JAK inhibitors function by blocking the ATP-binding site of these kinases, thereby interrupting the signaling cascade and mitigating the inflammatory response.

JAK-STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation Cytokine Cytokine Cytokine->Receptor 1. Binding STAT_P p-STAT JAK->STAT_P 3. Phosphorylation STAT_dimer STAT Dimer STAT_P->STAT_dimer 4. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 5. Translocation Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression 6. Transcription Inhibitor JAK Inhibitor (e.g., Tofacitinib) Inhibitor->JAK Blocks ATP Site Tofacitinib_Synthesis cluster_intermediates Key Intermediates cluster_products Synthesis Steps A 4-Chloro-7-tosyl-7H- pyrrolo[2,3-d]pyrimidine C Protected Tofacitinib Intermediate A->C S_N_Ar Coupling (K₂CO₃, DMA) B (3R,4R)-N,4-dimethyl-1- (phenylmethyl)piperidin-3-amine B->C D Tofacitinib Free Base C->D Debenzylation (Pd/C, H₂) E Final Tofacitinib Moiety D->E Amide Coupling (Cyanoacetic Acid Derivative)

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic building block. The presence of both a carboxylic acid and a potentially reactive chloro-pyrimidine ring presents unique challenges during purification. This document provides in-depth troubleshooting advice and detailed protocols to help you achieve high purity and yield.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the purification of this compound.

Q1: What are the most common impurities I should expect after synthesis?

A: The impurity profile can vary based on the synthetic route, but typically includes:

  • Starting Materials: Unreacted precursors from the cyclization or chlorination steps.

  • Hydrolyzed Product: The 4-chloro group is susceptible to hydrolysis, especially during aqueous workups or under basic conditions, reverting to 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid.[1] This is a very common issue.

  • Decarboxylated Impurity: Under harsh thermal or acidic conditions, loss of the C6-carboxylic acid group can occur.

  • Residual Solvents: High-boiling point solvents used in the reaction, such as DMF or DMSO, can be difficult to remove.

  • Over-chlorinated Byproducts: Depending on the chlorinating agent and conditions, chlorination at other positions on the ring system is possible.

Q2: My crude product is a dark, intractable material. What went wrong?

A: The formation of dark, often tarry materials typically points to decomposition.[1] The pyrrolo[2,3-d]pyrimidine core can be unstable under harsh reaction conditions, particularly excessive heat or strong acids.[2][3]

  • Causality: The electron-withdrawing nature of the chloro and carboxyl groups makes the ring system sensitive. Prolonged exposure to high temperatures during synthesis or workup can lead to polymerization or degradation.

  • Recommendation: Carefully control the reaction temperature and time. After the reaction is complete, it is crucial to proceed with the workup and purification promptly. If the material is already formed, attempting to dissolve it in a solvent like DMSO and precipitating it by adding an anti-solvent (like water or heptane) may help isolate some of the desired product from the polymeric baseline material.

Q3: What is the best way to monitor the purification process?

A: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

  • TLC: For silica gel TLC, the acidic nature of your compound is a critical factor. You will likely observe significant streaking. To get a clean spot, you must add a small amount of acid (e.g., 0.5-1% acetic or formic acid) to your eluent (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane). This suppresses the deprotonation of your carboxylic acid, leading to a more reliable Rf value.

  • LC-MS: This is the gold standard for assessing purity. It will allow you to identify and quantify the target compound and key impurities based on their mass-to-charge ratio and retention time.

Q4: My compound is streaking badly on my silica gel column. How can I achieve good separation?

A: This is a classic problem when purifying carboxylic acids on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface strongly and irreversibly bind to your anionic carboxylate, causing severe tailing.

  • The Solution: You must suppress this ionic interaction by adding a modifier to your mobile phase. A common and effective strategy is to add 0.5% to 2% acetic acid or formic acid to your entire eluent system. This ensures your compound remains in its neutral, protonated form and elutes as a sharp band. Always use the same modified eluent for your TLC analysis to predict the column behavior accurately.

Part 2: Troubleshooting Purification Workflows

This section provides scenario-based guides to troubleshoot specific purification challenges.

Scenario 1: Low Purity After Initial Workup and Precipitation
  • Problem: Your crude solid, obtained after quenching the reaction and precipitation, shows a purity of <85% by HPLC, with significant amounts of non-acidic impurities.

  • Cause Analysis: Simple precipitation often co-precipitates unreacted starting materials and neutral byproducts along with your desired acidic product.

  • Troubleshooting Workflow: An acid-base extraction is the most effective technique to separate your carboxylic acid product from neutral or basic impurities.

G cluster_0 Troubleshooting: Low Purity Crude A Crude Product (<85% Purity) B Dissolve in Ethyl Acetate or other suitable organic solvent. A->B C Wash with aqueous base (e.g., 1M NaHCO₃ or Na₂CO₃) B->C D Separate Layers C->D E Organic Layer: Contains Neutral/Basic Impurities (Discard or Analyze) D->E Impurities F Aqueous Layer: Contains Sodium Carboxylate Salt of Product D->F Product G Acidify Aqueous Layer to pH 2-3 with 1M HCl (ice bath) F->G H Product Precipitates Out G->H I Filter, Wash with Cold Water H->I J Dry under Vacuum I->J K High Purity Product (>95%) J->K

Caption: Acid-Base Extraction Workflow for Purification.

Part 3: Standard Operating Procedures (SOPs)

These protocols provide detailed, field-proven methodologies for purifying your compound.

SOP 1: Purification by Recrystallization

Recrystallization is effective if the impurity profile is simple and the impurities have different solubility characteristics from the product. Due to the compound's polarity, a polar solvent system is required.

  • Pre-analysis: First, test the solubility of your crude product in a range of solvents (e.g., Ethanol, Isopropanol, Acetonitrile, Water, Acetic Acid) in small test tubes. The ideal single solvent is one in which the compound is sparingly soluble at room temperature but fully soluble upon heating. More likely, a two-solvent system will be needed.

  • Step-by-Step Protocol:

    • Place the crude this compound in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of a hot "good" solvent (e.g., Ethanol or Dioxane) dropwise until the solid just dissolves. The compound is soluble in solvents like DMSO and ethanol.[2]

    • If the solution is colored, this is the time for decolorization. Add a small amount (1-2% w/w) of activated charcoal and heat for 5-10 minutes.

    • Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal and any insoluble impurities.

    • Slowly add a "poor" or "anti-solvent" (e.g., Water or Heptane) dropwise to the hot, clear filtrate until you observe persistent cloudiness.

    • Add a few more drops of the hot "good" solvent to redissolve the precipitate and ensure the solution is saturated.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place it in an ice bath or refrigerator for several hours.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.

    • Dry the purified crystals under vacuum.

ParameterRecommended Solvents
Good Solvents Ethanol, Dioxane, Acetic Acid, THF
Anti-Solvents Water, Heptane, Hexane
Example System Ethanol / Water
SOP 2: Purification by Acid-Modified Column Chromatography

This is the most robust method for removing closely related impurities.

  • Safety First: Always perform chromatography in a well-ventilated fume hood.

  • Step-by-Step Protocol:

    • Prepare the Eluent: Choose a solvent system based on TLC analysis (e.g., 95:5 Dichloromethane:Methanol). To this mixture, add 1% acetic acid . Prepare a sufficient volume for the entire run.

    • Pack the Column: Pack a silica gel column using the acid-modified eluent. Never pack in a neutral solvent and switch to an acidic one, as this can crack the silica bed.

    • Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like THF. If solubility is an issue, you can pre-adsorb the compound onto a small amount of silica gel (dry loading). To do this, dissolve your compound, add silica gel, evaporate the solvent until a free-flowing powder is obtained, and carefully add this powder to the top of the column.

    • Elute the Column: Run the column, collecting fractions. Use your acid-modified TLC system to monitor the fractions for the desired product.

    • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation). Note that removing the final traces of acetic acid may require co-evaporation with a solvent like toluene or drying under high vacuum.

Part 4: Compound Data & Properties

A summary of key physical and chemical properties is essential for planning experiments.

PropertyValueSource(s)
Molecular Formula C₇H₄ClN₃O₂[4][5]
Molecular Weight 197.58 g/mol [4][5]
Appearance Light-colored to off-white crystalline solid
Purity (Typical) >97%[4]
Solubility (Parent Scaffold) Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Sparingly soluble in water.[2][6][7]
Stability Sensitive to strong acids, bases, and prolonged exposure to moisture.[2]

Note: The solubility of the carboxylic acid derivative will be significantly higher in basic aqueous solutions due to salt formation.

References

Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid. This valuable intermediate is a key building block in the synthesis of numerous compounds of pharmaceutical interest. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the common byproducts and challenges encountered during its synthesis, particularly in the chlorination step of the corresponding 4-hydroxy precursor using phosphorus oxychloride (POCl₃).

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing explanations for their causes and offering practical solutions to improve yield and purity.

Issue 1: Low or No Yield of the Desired Product with Recovery of Starting Material

Question: My reaction appears to go to completion by TLC analysis of the crude reaction mixture, but after the aqueous workup, I predominantly isolate the starting material, 7H-pyrrolo[2,3-d]pyrimidin-4-one-6-carboxylic acid. What is happening?

Answer: This is a frequently encountered issue and is most likely due to the hydrolysis of the desired 4-chloro product back to the starting material during the workup.[1] The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold is susceptible to hydrolysis, especially in the presence of water and acidic or basic conditions. The workup procedure, particularly the quenching of excess POCl₃, is a critical step where this reversion can occur.

Root Cause Analysis & Recommended Solutions:

  • Aggressive Quenching: The reaction of excess POCl₃ with water is highly exothermic and generates phosphoric acid and HCl, creating a harsh, acidic environment that promotes hydrolysis of the product.

    • Solution 1: Pre-Quench Removal of Excess POCl₃: Before quenching, it is highly recommended to remove the excess POCl₃ by distillation under reduced pressure.[1][2] This significantly minimizes the exothermicity of the quench and reduces the formation of acidic byproducts.

    • Solution 2: Controlled Reverse Quench: Slowly and carefully add the cooled reaction mixture to a vigorously stirred vessel containing crushed ice or an ice-water slurry.[1] This "reverse quench" helps to better control the temperature and dissipate the heat generated.

  • Inappropriate pH during Workup: Strong bases used for neutralization can also accelerate the hydrolysis of the 4-chloro product.

    • Solution: Use of a Mild Base: For neutralization, opt for a weak base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) in a saturated aqueous solution.[1] Adjust the pH to a neutral or slightly basic range (pH 7-8) to minimize product degradation.

Issue 2: Presence of Multiple Impurities and Low Purity of the Isolated Product

Question: My TLC and LC-MS analyses show multiple spots/peaks in addition to my desired product. What are the likely byproducts in the synthesis of this compound, and how can I avoid them?

Answer: The formation of various byproducts can be attributed to the high reactivity of POCl₃ and the presence of multiple reactive sites on the starting material. The main byproducts can be categorized as those arising from the core heterocyclic system and those involving the carboxylic acid moiety.

  • Phosphorylated Intermediates: Incomplete reaction or improper workup can lead to the isolation of phosphorylated intermediates, where a dichlorophosphoryl group is attached to the oxygen at the 4-position.

    • Formation Pathway: The reaction of the 4-hydroxy group with POCl₃ forms a dichlorophosphoryl ester intermediate. If this intermediate does not undergo complete conversion to the 4-chloro product or is not fully hydrolyzed during workup, it can persist as an impurity.

    • Mitigation Strategy: Ensure the reaction goes to completion by extending the reaction time or moderately increasing the temperature. A thorough aqueous workup is also crucial to hydrolyze any remaining phosphorylated species.

  • Dimerization Products: Under certain conditions, dimerization can occur, leading to the formation of complex, high-molecular-weight impurities.

    • Formation Pathway: A phosphorylated intermediate can potentially react with a molecule of the starting material to form a dimeric species.

    • Mitigation Strategy: Careful control of reaction temperature and stoichiometry can help minimize dimerization. The use of a non-participating, high-boiling solvent may also be beneficial.

  • Acyl Chloride Formation: The carboxylic acid group can react with POCl₃ to form the corresponding acyl chloride.[3][4][5] This introduces a new reactive functional group that can lead to further side reactions.

    • Formation Pathway: POCl₃ is a known reagent for converting carboxylic acids to acyl chlorides.[3][4][6][7][8] This reaction can occur concurrently with the chlorination at the 4-position.

    • Troubleshooting: The formation of the acyl chloride may not always be detrimental, as it can be hydrolyzed back to the carboxylic acid during aqueous workup. However, if it persists or reacts further, it can complicate purification. A carefully controlled workup with immediate hydrolysis is recommended.

  • Decarboxylated Byproduct: The harsh, high-temperature conditions of the chlorination reaction can potentially lead to decarboxylation, resulting in the formation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

    • Formation Pathway: While not extensively reported for this specific substrate, decarboxylation of aromatic carboxylic acids can occur under acidic conditions at elevated temperatures.[9][10]

    • Mitigation Strategy: Employ the mildest possible reaction conditions (temperature and time) that still afford a good conversion to the desired product. The addition of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), can accelerate the primary reaction, potentially allowing for lower reaction temperatures.[1]

  • Ester Formation (if alcohol is present): If an alcohol is used as a solvent or is present as an impurity, esterification of the carboxylic acid can occur, catalyzed by the acidic conditions generated in the reaction. POCl₃ can also act as a coupling reagent for esterification.[11]

    • Mitigation Strategy: Ensure all solvents and reagents are anhydrous and free of alcohol contamination.

The following diagram illustrates the main reaction and the formation of key byproducts:

Byproduct_Formation SM 7H-pyrrolo[2,3-d]pyrimidin-4-one- 6-carboxylic acid Product 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine- 6-carboxylic acid SM->Product POCl₃, Heat Phosphorylated Phosphorylated Intermediate SM->Phosphorylated POCl₃ Hydrolysis Hydrolysis Product (Starting Material) Product->Hydrolysis Aqueous Workup (H₂O, H⁺/OH⁻) AcylChloride 6-Acyl Chloride Derivative Product->AcylChloride Excess POCl₃, High Temp. Decarboxylated Decarboxylated Byproduct (4-Chloro-7H-pyrrolo[2,3-d]pyrimidine) Product->Decarboxylated High Temp., H⁺ Phosphorylated->Product Heat, Cl⁻

Caption: Reaction scheme showing the desired product and major byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the recommended purification method for this compound?

A1: The crude product is typically a solid. The primary purification method is recrystallization from a suitable solvent system, such as an ethanol/water mixture or toluene.[1][2] If recrystallization does not yield a product of the desired purity, column chromatography on silica gel can be employed.[1] Due to the acidic nature of the product, a solvent system containing a small amount of acetic or formic acid may be necessary for effective chromatographic separation.

Q2: Can I use a different chlorinating agent besides POCl₃?

A2: While phosphorus oxychloride is the most commonly reported and often the most effective reagent for this transformation, other chlorinating agents like thionyl chloride (SOCl₂) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can be used.[1] The use of PCl₅ can be advantageous for more resistant substrates as it is a more powerful chlorinating agent. However, the reaction conditions will likely require re-optimization.

Q3: What is the role of adding a tertiary amine base like DIPEA or pyridine to the reaction?

A3: The addition of a tertiary amine base can have several beneficial effects. It can act as a catalyst for the chlorination reaction. Additionally, it serves to neutralize the hydrogen chloride (HCl) that is generated as a byproduct.[1] This prevents the protonation of the pyrrolopyrimidine nitrogen atoms, which can deactivate the substrate towards the desired reaction, thus driving the equilibrium towards the product.

Q4: What are the key safety precautions to take when working with phosphorus oxychloride (POCl₃)?

A4: Phosphorus oxychloride is a highly corrosive, toxic, and moisture-sensitive reagent. It reacts violently with water in a highly exothermic manner. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. Ensure all glassware is scrupulously dried before use.

Experimental Protocols

Protocol 1: Chlorination using POCl₃ with a Tertiary Amine Base

This protocol is adapted from a high-yield procedure reported for the synthesis of the parent 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and is applicable to the 6-carboxylic acid derivative with appropriate modifications.[12][13]

Materials:

  • 7H-pyrrolo[2,3-d]pyrimidin-4-one-6-carboxylic acid (1 equivalent)

  • Phosphorus oxychloride (POCl₃, ~3-5 equivalents)

  • N,N-diisopropylethylamine (DIPEA, ~1.5-2 equivalents)

  • Toluene (anhydrous)

  • Crushed ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or Dichloromethane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 7H-pyrrolo[2,3-d]pyrimidin-4-one-6-carboxylic acid (1 eq.).

  • Addition of Reagents: Add anhydrous toluene to the flask to create a slurry, followed by the addition of phosphorus oxychloride (3-5 eq.).

  • Addition of Base: Cool the mixture to 0°C in an ice bath. Slowly add DIPEA (1.5-2 eq.) dropwise, ensuring the internal temperature remains below 10°C.

  • Reaction: After the complete addition of the base, warm the reaction mixture to 80-110°C and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove excess POCl₃ and toluene.

    • Carefully and slowly pour the concentrated reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the aqueous mixture to pH 7-8 with a saturated aqueous solution of NaHCO₃.

    • Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography as described in the FAQ section.

The following diagram outlines the general workflow for this protocol:

Workflow Start Start Setup Reaction Setup: - Starting Material - Anhydrous Toluene Start->Setup Reagents Add POCl₃ Setup->Reagents Cool Cool to 0°C Reagents->Cool Base Add DIPEA dropwise Cool->Base React Heat to 80-110°C (Monitor by TLC/LC-MS) Base->React Workup Workup: 1. Cool & Concentrate 2. Quench on ice 3. Neutralize (NaHCO₃) 4. Extract 5. Dry & Concentrate React->Workup Purify Purification: - Recrystallization or - Column Chromatography Workup->Purify End Pure Product Purify->End

Caption: Experimental workflow for the synthesis of the target compound.

Summary of Potential Byproducts and Their Characteristics

ByproductMolecular FormulaKey Characteristics and Analytical Notes
Starting Material C₇H₅N₃O₃More polar than the product. Can be identified by comparing with an authentic sample by TLC or LC-MS.
6-Acyl Chloride Derivative C₇H₃Cl₂N₃OHighly reactive and moisture-sensitive. May be observed by LC-MS but is likely to hydrolyze back to the product on a silica TLC plate or during workup.
Decarboxylated Byproduct C₆H₄ClN₃Less polar than the product. Its presence can be confirmed by LC-MS (lower mass) and comparison with an authentic sample of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Phosphorylated Intermediate C₇H₄Cl₂N₃O₄PGenerally unstable and may not be easily isolated. Can sometimes be detected by LC-MS.

References

Technical Support Center: Optimizing Derivatization of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and derivatization of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

The 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine core is a vital scaffold in medicinal chemistry, notably as a key intermediate for kinase inhibitors like Tofacitinib and Ruxolitinib.[1][2] The derivatization of the C6-carboxylic acid, most commonly via amide bond formation, is a critical step in the synthesis of novel analogues and active pharmaceutical ingredients. This guide will focus on providing practical solutions to common challenges encountered during this transformation.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the starting material and reaction setup.

Question 1: What are the key physical and chemical properties of the starting material I should be aware of?

Answer: Understanding the properties of this compound (C₇H₄ClN₃O₂) is crucial for experimental design. It is typically an off-white to light-colored solid.[3] Key properties are summarized below:

PropertyValue / ObservationExperimental Implication
Molecular Weight ~197.58 g/mol [4]Essential for accurate reagent stoichiometry.
Solubility Sparingly soluble in water; Soluble in polar aprotic solvents like DMSO and DMF.[3]Dictates the choice of reaction solvent. For coupling reactions, complete dissolution is critical.
Stability Stable under normal storage. Sensitive to strong acids, strong bases, and prolonged exposure to moisture.[3]Avoid harsh pH conditions during workup to prevent decomposition or hydrolysis of the C4-chloro group.[5]
Reactivity The C4-chloro group is susceptible to nucleophilic aromatic substitution (SₙAr). The carboxylic acid requires activation for derivatization.The choice of reagents and conditions must be selective for carboxylic acid derivatization over C4-substitution.

Question 2: What are the most common and effective methods for derivatizing the carboxylic acid group?

Answer: The most prevalent derivatization is the formation of an amide bond by coupling the carboxylic acid with a primary or secondary amine. This is achieved by activating the carboxylic acid to make it more susceptible to nucleophilic attack. The general workflow involves an activating agent (coupling reagent), often in the presence of a non-nucleophilic base and an appropriate solvent.

Question 3: How do I select the right amide coupling reagents?

Answer: The choice of coupling reagent is critical and depends on the nature of your amine (e.g., its nucleophilicity and steric hindrance) and the sensitivity of your substrate to side reactions like racemization.

Coupling ReagentCommon Additive(s)Use Case & Key Characteristics
EDC (or DCC)HOBt or HOAt Workhorse Method: Good for simple, unhindered primary and secondary amines. HOBt/HOAt suppresses side reactions and minimizes racemization. The urea byproduct of EDC is water-soluble, simplifying purification.[6]
HATU (or HBTU)None requiredFor Difficult Couplings: Highly efficient for sterically hindered amines, weakly nucleophilic anilines, or acid-sensitive substrates.[7] Generally provides faster reaction times and higher yields.
SOCl₂ or Oxalyl ChlorideCatalytic DMFAcid Chloride Formation: A classic, cost-effective method. The intermediate acid chloride is highly reactive. However, this method is harsh and not suitable for sensitive substrates with functional groups intolerant of acidic conditions.[8]
NMI/SO₂Cl₂ N-methylimidazole (NMI)A reported effective combination for generating amides, offering an alternative to more common uronium-based reagents.[9]

Question 4: What are the recommended solvents and bases for these coupling reactions?

Answer:

  • Solvents: Dry, polar aprotic solvents are preferred. N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent choices due to their ability to dissolve the starting material and most reagents.[3] Dichloromethane (DCM) can also be used, particularly with more soluble substrates.[9] Ensure solvents are anhydrous, as water will hydrolyze the activated intermediate.

  • Bases: A non-nucleophilic organic base is essential to neutralize the acid formed during the reaction without competing with the desired amine nucleophile. N,N-Diisopropylethylamine (DIPEA or Hünig's base) is the most common choice.[6] Triethylamine (TEA) can also be used, but DIPEA's steric bulk makes it less likely to cause side reactions.

Troubleshooting Guide

This section is formatted to address specific experimental failures with causal explanations and actionable solutions.

Issue 1: Low to No Yield of Amide Product, Starting Material Unchanged

Question: My LCMS/TLC analysis shows only unreacted starting materials after several hours or overnight. What went wrong?

Probable Cause & Solution Workflow:

Low_Yield_Troubleshooting start_node Low Yield: Starting Material Unchanged question_node1 Were reagents fresh & stored properly? start_node->question_node1 Check... question_node question_node cause_node cause_node solution_node solution_node cause_node1 Cause: Inactive Reagents. Coupling agents (especially EDC, HATU) are moisture-sensitive. DIPEA can degrade. question_node1->cause_node1 No question_node2 Is the carboxylic acid fully dissolved? question_node1->question_node2 Yes solution_node1 Solution: 1. Use freshly opened bottles of coupling reagents. 2. Purify DIPEA by distillation if necessary. 3. Ensure all reagents are handled under inert atmosphere (N₂ or Ar). cause_node1->solution_node1 cause_node2 Cause: Poor Solubility. The reaction cannot proceed efficiently in a heterogeneous mixture. question_node2->cause_node2 No question_node3 Is the amine sterically hindered or weakly nucleophilic? question_node2->question_node3 Yes solution_node2 Solution: 1. Switch to a stronger solvent (e.g., DMF or DMSO). 2. Gently warm the mixture (30-40 °C) to aid dissolution before adding coupling agents. 3. Increase solvent volume (be mindful of dilution). cause_node2->solution_node2 cause_node3 Cause: Insufficient Activation/Reactivity. Standard conditions (e.g., EDC/HOBt) may not be potent enough for challenging amines. question_node3->cause_node3 Yes solution_node3 Solution: 1. Switch to a more powerful coupling reagent like HATU. 2. Increase reaction temperature to 40-50 °C. 3. Increase reaction time (monitor by LCMS). 4. Consider converting to acid chloride as an alternative. cause_node3->solution_node3

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Product Forms Initially but Disappears or is Isolated in Low Yield After Workup

Question: My in-process reaction monitoring shows good product formation, but after aqueous workup and extraction, I recover very little product, and sometimes see starting carboxylic acid or the corresponding 4-hydroxy pyrimidine. Why?

Probable Cause & Solution:

This is a classic problem related to the stability of the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold.

  • Cause A: Hydrolysis of the C4-Chloro Group. The chloro-substituent at the 4-position is activated towards nucleophilic substitution. During aqueous workup, especially under non-neutral pH, water or hydroxide can displace the chloride, leading to the formation of the undesired 7H-pyrrolo[2,3-d]pyrimidin-4-one.[5] This side reaction can be promoted by strong bases used for neutralization.

    • Solution:

      • Neutral Workup: During the aqueous quench, carefully neutralize the reaction mixture to pH 7-8.

      • Use a Weak Base: Use a saturated solution of sodium bicarbonate (NaHCO₃) instead of strong bases like NaOH or KOH for neutralization.[5]

      • Control Temperature: Perform the quench and neutralization at low temperatures (0-10 °C) to minimize the rate of hydrolysis.

      • Minimize Contact Time: Extract the product into an organic solvent promptly after neutralization to minimize its time in the aqueous phase.

  • Cause B: Hydrolysis of the Amide Product. While amides are generally stable, if the workup conditions are excessively acidic or basic, the newly formed amide bond can be cleaved, regenerating the starting carboxylic acid.

    • Solution: Adhere strictly to a neutral or mildly basic workup (pH 7-9). Avoid strong acid washes unless the product is known to be stable.

Issue 3: Complex Crude Mixture with Multiple Side Products

Question: My crude LCMS/NMR shows the desired product, but also several other significant peaks that are difficult to separate. What are these side products and how can I avoid them?

Probable Cause & Solution:

  • Cause A: Racemization. If you are using a chiral amine, the acidic proton alpha to the carbonyl group can be abstracted under basic conditions, leading to racemization of the adjacent stereocenter.

    • Solution:

      • Use Additives: The addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to carbodiimide-mediated couplings (EDC) is highly effective at suppressing racemization.[6]

      • Choose Appropriate Reagents: Uronium/aminium-based reagents like HATU are known to provide high levels of chiral integrity.

      • Control Temperature: Keep the reaction temperature as low as feasible (starting at 0 °C and slowly warming to room temperature is a common strategy).

  • Cause B: N-acylation of Urea Byproduct. When using EDC, the activated acid can react with the isourea intermediate to form an inactive N-acylurea byproduct. This is more common with sterically hindered carboxylic acids or weakly nucleophilic amines.

    • Solution:

      • Add HOBt/HOAt: These additives rapidly trap the activated acid to form an active ester, which is less prone to side reactions and more efficiently reacts with the amine.

      • Order of Addition: Add the EDC to a pre-mixed solution of the carboxylic acid, amine, and HOBt.

  • Cause C: Dimerization/Oligomerization. The activated carboxylic acid can potentially react with the N7-H of the pyrrole ring of another molecule, though this is less common under standard amide coupling conditions. More likely, if the amine substrate also contains a carboxylic acid, self-coupling can occur.

    • Solution:

      • Protecting Groups: If reactions at other nucleophilic sites are a persistent issue, consider protecting the N7-H of the pyrrole (e.g., with a tosyl or SEM group), although this adds steps to the synthesis.

      • Slow Addition: Adding the coupling reagent slowly to the mixture of acid and amine can favor the intermolecular reaction.

Recommended Experimental Protocols

Protocol 1: General Amide Coupling using EDC/HOBt

This protocol is suitable for most primary and secondary amines that are not sterically demanding.

  • Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).

  • Dissolution: Add anhydrous DMF (or DMSO) to dissolve the acid completely (approx. 0.1 M concentration).

  • Addition of Reagents: Add HOBt (1.2 equiv), the desired amine (1.1 equiv), and DIPEA (2.5 equiv). Stir the mixture for 5 minutes.

  • Activation: Cool the flask to 0 °C in an ice bath. Add EDC·HCl (1.5 equiv) portion-wise over 10 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring progress by TLC or LCMS.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes or DCM/Methanol) or recrystallization.

Protocol 2: Optimized Coupling for Hindered Amines using HATU

This protocol is recommended for challenging substrates, such as sterically hindered amines or anilines.

  • Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Dissolution: Add anhydrous DMF to dissolve the solids.

  • Base Addition: Add DIPEA (3.0 equiv) and stir for 5 minutes at room temperature.

  • Activation & Reaction: Add HATU (1.2 equiv) in a single portion. The reaction is often exothermic. Stir at room temperature for 1-4 hours. Monitor progress by LCMS; reactions are typically complete much faster than with EDC.

  • Workup & Purification: Follow steps 6 and 7 from Protocol 1. The byproducts from HATU are generally water-soluble and easily removed during the aqueous workup.

Visualization of the General Amide Coupling Mechanism

Amide_Coupling_Mechanism cluster_activation Step 1: Activation cluster_coupling Step 2: Nucleophilic Attack Acid R-COOH (Carboxylic Acid) ActivatedAcid Activated Intermediate (e.g., O-acylisourea, Active Ester) Acid->ActivatedAcid Amine R'-NH₂ (Amine) Product R-CO-NHR' (Amide Product) Amine->Product CouplingAgent Coupling Agent (e.g., EDC, HATU) CouplingAgent->ActivatedAcid Base Base (e.g., DIPEA) Byproducts Byproducts (e.g., Urea, Salts) Base->Byproducts Neutralizes Acid ActivatedAcid->Product Product->Byproducts forms

Caption: Generalized mechanism for amide bond formation.

References

Technical Support Center: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Stability, Storage, and Experimental Best Practices

Welcome to the technical support guide for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid. As a Senior Application Scientist, my goal is to provide you with not just instructions, but the underlying scientific principles to ensure the stability and integrity of this crucial research compound. This molecule is a valuable building block, particularly in the synthesis of kinase inhibitors and other therapeutic agents.[1][2] However, its unique chemical structure necessitates careful handling to prevent degradation and ensure experimental reproducibility.

This guide is structured to address the most common challenges and questions encountered in the lab. We will cover troubleshooting for stability issues, answer frequently asked questions, and provide validated protocols for handling and storage.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter. The key to success lies in understanding the reactivity of the 4-chloro-7-deazapurine core, which is susceptible to nucleophilic substitution.

Issue 1: Rapid Compound Degradation or Appearance of Impurities During Aqueous Workup or Analysis

Question: I've noticed a significant loss of my starting material and the appearance of a new, more polar spot on my TLC plate after a reaction quench or during HPLC analysis with an aqueous mobile phase. What is happening?

Answer: This is a classic sign of hydrolysis. The chlorine atom at the 4-position of the pyrrolo[2,3-d]pyrimidine ring is electron-deficient, making it susceptible to displacement by nucleophiles. Water, especially under acidic or basic conditions, can act as a nucleophile, replacing the chlorine atom with a hydroxyl group. This converts your target compound into the corresponding 4-hydroxy derivative, which is often inactive and will have different chromatographic properties. This sensitivity to strong acids and bases is a known characteristic of this chemical family.[1][2][3][4]

Recommended Solutions:

  • Control pH During Workup: When neutralizing a reaction mixture, avoid using strong bases like NaOH or KOH. Instead, opt for a milder base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).[4] The goal is to bring the pH to a neutral range (pH 7-8) gently.[4]

  • Maintain Low Temperatures: Perform all aqueous quenching and extraction steps at low temperatures (0-5 °C, using an ice bath). This significantly reduces the rate of hydrolysis.

  • Minimize Contact Time: Do not leave the compound in aqueous solutions for extended periods. Proceed with extraction into an organic solvent (e.g., ethyl acetate or dichloromethane) immediately after neutralization.

  • Use Buffered Mobile Phases: For reverse-phase HPLC, use a buffered mobile phase (e.g., with ammonium acetate or formate) to maintain a stable, neutral pH throughout the analysis.

Issue 2: Inconsistent Biological Assay Results or Gradual Loss of Potency from a Stock Solution

Question: My experimental results are not reproducible, and it seems the compound's activity is decreasing over time. I've been using a stock solution I prepared in DMSO a few weeks ago.

Answer: This issue typically points to improper storage of the compound, either as a solid or in solution. While the solid form is generally stable when stored correctly[1][3], solutions can be more prone to degradation. The primary culprits are exposure to moisture, inappropriate temperatures, or repeated freeze-thaw cycles.

Recommended Solutions:

  • Aliquot Your Samples: Both for the solid compound and prepared stock solutions, it is critical to aliquot them into smaller, single-use vials upon receipt. This minimizes the number of times the main container is opened, reducing exposure to atmospheric moisture and preventing temperature fluctuations for the entire batch.

  • Proper Solvent Storage: While DMSO is a common solvent for this compound[1][2], ensure you are using anhydrous (dry) DMSO. Even small amounts of water in the solvent can lead to slow hydrolysis over time, especially if stored at room temperature.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of your stock solutions. When you need to use the compound, remove one aliquot from the freezer, allow it to come to room temperature completely before opening, and use what you need. Discard any unused portion of that aliquot if your assay is highly sensitive.

Visual Workflow: Troubleshooting Compound Degradation

The following diagram outlines a logical workflow for diagnosing and resolving stability issues with your compound.

G start Problem: Inconsistent Results / Degradation Suspected check_purity Step 1: Verify Purity of Current Stock (e.g., via HPLC, LC-MS) start->check_purity purity_ok Is Purity >95%? check_purity->purity_ok assay_issue Focus on Assay Parameters: - Reagent stability - Cell line health - Instrument calibration purity_ok->assay_issue Yes degradation_issue Compound Degradation Confirmed. Investigate Cause. purity_ok->degradation_issue No check_storage Review Storage Conditions: - Stored at -20°C or -80°C? - Protected from light/moisture? - Aliquoted properly? degradation_issue->check_storage check_handling Review Handling Protocol: - Using anhydrous solvents? - Minimizing aqueous contact? - pH control during workup? degradation_issue->check_handling remediate Action: Prepare Fresh Stock from Solid Using Validated Protocols check_storage->remediate check_handling->remediate

Caption: A decision tree for troubleshooting experimental inconsistencies.

Frequently Asked Questions (FAQs)

Q1: What are the definitive long-term storage conditions for solid this compound?

A1: For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][5] While one supplier notes room temperature storage is acceptable[6], the consensus for chlorinated heterocyclic compounds and best practice for preserving high-value reagents is to store at -20°C . Always keep it away from incompatible materials such as strong acids, bases, and oxidizing agents.[2][3]

Q2: How should I safely handle this compound in the lab?

A2: You must use standard personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[7] Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling the dust.[5][7][8] Avoid generating dust during weighing and handling.[5] Always wash your hands thoroughly after handling.[5][8]

Q3: What is the best way to prepare a stock solution?

A3: The compound is sparingly soluble in water but soluble in organic solvents.[1] For biological assays, Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are recommended.[1]

  • Protocol for Preparing a 10 mM Stock Solution in DMSO:

    • Allow the solid compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of solid in a clean vial.

    • Add the calculated volume of anhydrous DMSO to the vial.

    • Vortex or sonicate gently until the solid is completely dissolved.

    • Aliquot the solution into single-use tubes and store at -20°C or -80°C.

Q4: Is the compound sensitive to light?

A4: While specific data on the photosensitivity of the carboxylic acid derivative is limited, it is good laboratory practice to protect all complex organic molecules from prolonged exposure to light. Store the solid and stock solutions in amber vials or in a dark freezer box.

Q5: How can I confirm the purity and integrity of my compound?

A5: The most reliable method is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and preferably a Mass Spectrometer (LC-MS). This will allow you to quantify the purity and identify any potential degradation products, such as the hydrolyzed 4-hydroxy analog. A purity of at least 97% is generally recommended for use in experiments.[6]

Chemical Stability and Degradation Pathway

To ensure experimental success, it is vital to understand the primary degradation mechanism.

Hydrolysis of the 4-Chloro Group

The key point of instability is the C4-Cl bond. The electron-withdrawing nature of the pyrimidine ring makes this position susceptible to nucleophilic attack. In the presence of water (the nucleophile), the chlorine atom is displaced by a hydroxyl group.

G cluster_0 Degradation Pathway start 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine- 6-carboxylic acid (Target Compound) product 4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidine- 6-carboxylic acid (Degradation Product) start->product + H₂O (pH < 6 or > 8, Heat) - HCl

Caption: The primary hydrolytic degradation pathway of the compound.

Summary of Storage and Handling Parameters

ParameterRecommendationRationale & References
Solid Storage (Long-Term) -20°C, in a tightly sealed container, protected from light.To minimize thermal degradation and prevent hydrolysis from atmospheric moisture.[5][7][8][9]
Solution Storage Aliquots stored at -20°C or -80°C in anhydrous solvent.Prevents degradation from repeated freeze-thaw cycles and solvent-mediated hydrolysis.
Recommended Solvents DMSO, DMF, Ethanol.The compound exhibits good solubility in these organic solvents.[1]
Incompatible Materials Strong acids, strong bases, strong oxidizing agents, moisture.These materials can cause rapid decomposition, primarily through hydrolysis of the chloro group.[1][2][3][4]
Handling Precautions Use PPE (gloves, goggles); handle in a fume hood.The compound is classified as a potential irritant and toxic if swallowed or inhaled.[1][2][5]

By adhering to these guidelines, you can ensure the long-term stability of your this compound and achieve more reliable and reproducible experimental outcomes.

References

Navigating the Scale-Up of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The successful production of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, a key building block in the synthesis of various therapeutic agents, presents a unique set of challenges as production moves from the laboratory bench to a larger scale. This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the synthesis, purification, and scale-up of this important intermediate.

I. Understanding the Core Challenges

The synthesis of this compound typically involves the construction of the pyrrolo[2,3-d]pyrimidine core, followed by chlorination and the introduction of the carboxylic acid functionality. Each of these stages presents potential hurdles, particularly when transitioning to larger batch sizes. Key challenges include:

  • Controlling the Chlorination Reaction: The use of aggressive chlorinating agents like phosphorus oxychloride (POCl₃) can lead to side reactions and impurities if not carefully controlled.

  • Managing the Carboxylation Step: The introduction of the carboxylic acid group, often via oxidation of a formyl precursor, requires precise control to avoid over-oxidation and ensure high yields.

  • Product Lability: The 4-chloro group is susceptible to hydrolysis, especially during aqueous workups, which can lead to significant yield loss.

  • Purification of an Amphoteric Compound: The final product contains both a basic pyrimidine ring and an acidic carboxylic acid, creating a zwitterionic character that complicates standard purification techniques.

  • Protecting Group Strategy: The presence of reactive sites on both the pyrrole nitrogen and the carboxylic acid necessitates a robust protecting group strategy, especially when using harsh reagents.

II. Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address specific problems you may encounter during your experiments.

A. Synthesis & Reaction Optimization

Question 1: My chlorination of the 7H-pyrrolo[2,3-d]pyrimidin-4-one precursor is low-yielding, and I see significant starting material recovered after workup. What's going wrong?

This is a frequent issue and is often due to the hydrolysis of the desired 4-chloro product back to the starting material during the aqueous workup. The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core is sensitive to moisture and can be unstable in acidic or basic conditions.

Recommended Solutions:

  • Minimize Water Contact: Ensure all glassware and solvents are scrupulously dry.

  • Careful Quenching: The quenching of excess POCl₃ is a critical step. A "reverse quench," where the reaction mixture is slowly added to crushed ice, can help control the exotherm.

  • Temperature Control: Maintain low temperatures during the quench and subsequent neutralization to minimize the rate of hydrolysis.

  • Choice of Base for Neutralization: Use a mild base like sodium bicarbonate for neutralization. Strong bases such as sodium hydroxide can promote product degradation.

Question 2: The reaction to introduce the 6-carboxylic acid group by oxidizing the 6-carbaldehyde is sluggish and gives a mixture of products. How can I improve this?

Incomplete or messy oxidation reactions can stem from several factors, including the choice of oxidant, reaction temperature, and potential side reactions.

Recommended Solutions:

  • Choice of Oxidant: Oxone (potassium peroxymonosulfate) is a reported oxidant for this transformation. Other options to consider include potassium permanganate or various aerobic oxidation catalysts. Conduct small-scale trials to determine the most effective and selective oxidant for your specific substrate.

  • Temperature and Reaction Time: Optimize the reaction temperature and time. A reaction that is too hot may lead to decomposition, while one that is too cold may be impractically slow. Monitor the reaction progress by TLC or HPLC to determine the optimal endpoint.

  • Solvent Selection: The choice of solvent can significantly impact the reaction. Ensure your starting material and oxidant are sufficiently soluble.

Question 3: I'm concerned about the safety of using phosphorus oxychloride (POCl₃) at a larger scale. What are the key precautions?

POCl₃ is a highly corrosive and water-reactive reagent that requires careful handling, especially in large quantities.

Key Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Use appropriate personal protective equipment (PPE): This includes chemical-resistant gloves, a lab coat, and safety goggles.

  • Handle under inert atmosphere: POCl₃ reacts violently with water. Ensure your reaction setup is dry and under an inert atmosphere (e.g., nitrogen or argon).

  • Controlled Addition: Add POCl₃ to the reaction mixture slowly and in a controlled manner, especially at the start of the reaction, to manage any exotherm.

  • Quenching: The quenching of excess POCl₃ is highly exothermic. As mentioned, a reverse quench is often the safest method.

B. Protecting Group Strategy

Question 4: Do I need to protect the pyrrole nitrogen (N-7) during chlorination?

Yes, protecting the N-7 position is highly recommended, especially when using harsh reagents like POCl₃. An unprotected N-H can react with the chlorinating agent, leading to undesired byproducts.

Recommended Protecting Groups:

  • Tosyl (Ts) or Phenylsulfonyl (PhSO₂): These are common protecting groups for the pyrrole nitrogen. They are generally stable to the conditions of chlorination and can be removed under specific basic conditions.

Question 5: If my synthetic route involves chlorination after the carboxylic acid is in place, do I need to protect the carboxylic acid?

Absolutely. A free carboxylic acid will react with POCl₃. The most common way to protect a carboxylic acid is to convert it to an ester.

Recommended Ester Protecting Groups:

  • Methyl or Ethyl Esters: These are simple to form and are generally stable to the chlorination conditions. They can be removed by hydrolysis under acidic or basic conditions.

  • tert-Butyl Esters: These are stable to many reaction conditions but can be removed under acidic conditions, offering an alternative deprotection strategy.

C. Purification and Isolation

Question 6: I'm struggling to purify the final this compound. It seems to be soluble in both acidic and basic aqueous layers, and it streaks on my silica gel column. What are my options?

The amphoteric (zwitterionic) nature of your compound makes purification challenging. Here are several strategies to consider:

  • Crystallization at the Isoelectric Point (pI): Carefully adjust the pH of your aqueous solution to the isoelectric point of the molecule. At its pI, the net charge of the molecule is zero, and its solubility in water is at a minimum, which should induce precipitation. This is often the most effective method for purifying zwitterionic compounds.

  • Ion-Exchange Chromatography: This technique separates molecules based on their charge. You can use a cation-exchange resin (to bind your positively charged molecule at low pH) or an anion-exchange resin (to bind your negatively charged molecule at high pH). The product can then be eluted by changing the pH or increasing the salt concentration of the mobile phase.

  • Reverse-Phase Chromatography: While you mentioned streaking on normal-phase silica, reverse-phase chromatography (e.g., C18) can be more effective for polar and zwitterionic compounds. You may need to use a mobile phase containing a buffer to control the ionization state of your molecule.

III. Experimental Protocols & Data

Illustrative Synthetic Pathway

The following diagram outlines a potential synthetic route for this compound, highlighting key stages where challenges may arise.

G cluster_0 Core Synthesis cluster_1 Chlorination cluster_2 Functionalization & Deprotection cluster_3 Purification A Pyrrolo[2,3-d]pyrimidin-4-one precursor B N-7 Protected Precursor A->B Protection (e.g., TsCl) C 4-Chloro-7-protected- pyrrolo[2,3-d]pyrimidine B->C Chlorination (POCl₃) D 6-Formyl Intermediate C->D Formylation E 6-Carboxylic Acid Ester (Protected) D->E Oxidation & Esterification F Final Product: 4-Chloro-7H-pyrrolo[2,3-d] -pyrimidine-6-carboxylic acid E->F Deprotection (N-7 & Ester) G Crude Product F->G Workup H Purified Product G->H Crystallization at pI or Ion-Exchange Chromatography

Caption: A potential synthetic workflow for this compound.

Protocol 1: Oxidation of 6-Formyl-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

This protocol is an example for the oxidation step and should be optimized for your specific needs.

  • Reaction Setup: In a suitable reactor, dissolve the 6-formyl-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in an appropriate solvent such as N,N-dimethylformamide (DMF).

  • Oxidant Addition: Prepare a solution of Oxone (1.2-1.5 equivalents) in water. Add the Oxone solution to the reaction mixture dropwise, maintaining the temperature between 20-30°C.

  • Reaction Monitoring: Monitor the reaction by HPLC until the starting material is consumed (typically 4-6 hours).

  • Workup: Upon completion, add water to the reaction mixture to precipitate the crude product. Filter the solid and wash with water.

  • Purification: The crude product can be further purified by recrystallization or by proceeding to the deprotection steps followed by purification of the final compound.

Data Summary: Comparison of Chlorination Conditions
Chlorinating AgentBase/AdditiveSolventTemperature (°C)Typical Challenges
POCl₃ (neat)NoneNeat80-110Harsh conditions, potential for degradation
POCl₃Tertiary Amine (e.g., DIPEA)Toluene50-70Milder conditions, base can catalyze reaction
POCl₃/PCl₅NoneNeatRefluxVery strong, for unreactive substrates

IV. Logical Troubleshooting Workflow

When encountering a problem, a systematic approach can help identify the root cause. The following diagram illustrates a decision-making process for troubleshooting low yield.

G Start Low Yield of Final Product Check_Purity Analyze crude product by HPLC and LC-MS Start->Check_Purity Impure Significant Impurities Present Check_Purity->Impure Pure Crude Product is Relatively Pure Check_Purity->Pure [No significant impurities] Identify_Impurity Identify major impurities Impure->Identify_Impurity Isolation_Loss Product Loss During Isolation: - Optimize purification method (e.g., crystallization at pI) - Check solubility in wash solvents Pure->Isolation_Loss Starting_Material Is starting material a major component? Identify_Impurity->Starting_Material Side_Product Is a known side product (e.g., hydrolyzed chloro group) a major component? Identify_Impurity->Side_Product Unknown_Impurity Is it an unknown impurity? Identify_Impurity->Unknown_Impurity Incomplete_Rxn Incomplete Reaction: - Increase reaction time/temp - Check reagent stoichiometry/ quality Starting_Material->Incomplete_Rxn [Yes] Workup_Issue Workup Issue: - Optimize quenching procedure - Use milder base - Control temperature Side_Product->Workup_Issue [Yes] Degradation Degradation: - Lower reaction temperature - Re-evaluate reagent choice Unknown_Impurity->Degradation [Yes]

Caption: A troubleshooting workflow for low yield in the synthesis.

V. References

  • BenchChem. Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Available from: --INVALID-LINK--

  • Taylor & Francis Online. Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Available from: --INVALID-LINK--

  • Google Patents. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. Available from: --INVALID-LINK--

  • ResearchGate. An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Available from: --INVALID-LINK--

  • Sigma-Aldrich. 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid. Available from: --INVALID-LINK--

  • MDPI. Structures and Synthesis of Zwitterionic Polymers. Available from: --INVALID-LINK--

  • Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. Available from: --INVALID-LINK--

  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. Available from: --INVALID-LINK--

  • ResearchGate. How to desalt zwitterions? Available from: --INVALID-LINK--

preventing decomposition of 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

A Guide to Preventing Decomposition in Synthetic Applications

Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a foundational understanding of the challenges associated with this compound. This molecule is a crucial building block in medicinal chemistry, particularly for kinase inhibitors[1][2][3][4]. However, its bifunctional nature—possessing both an electrophilic chloropyrimidine ring and a carboxylic acid—renders it susceptible to specific decomposition pathways. This guide is structured to help you anticipate and troubleshoot these issues, ensuring the integrity of your synthesis.

Section 1: Understanding the Core Instability

The primary challenge in handling this molecule stems from two competing reaction pathways: hydrolysis of the 4-chloro group and decarboxylation of the 6-carboxylic acid. Your experimental design must account for both to achieve high yields and purity. The molecule is particularly sensitive to strong acids, bases, moisture, and elevated temperatures[1][2].

Key Decomposition Pathways

The diagram below illustrates the two most common degradation routes you are likely to encounter. Understanding these pathways is the first step toward preventing them.

DecompositionPathways Start 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine- 6-carboxylic acid HydrolysisProduct 4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidine- 6-carboxylic acid Start->HydrolysisProduct H₂O Strong Acid/Base DecarboxylationProduct 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Start->DecarboxylationProduct Heat (Δ) (> 80-100°C)

Caption: Primary degradation routes for the target compound.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during reactions in a question-and-answer format.

Issue 1: My TLC shows a new, more polar spot, and I'm recovering the starting material's hydroxy analog after workup.

  • Question: I ran an amide coupling reaction, and my crude NMR/LCMS shows a significant peak corresponding to the mass of 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid instead of my desired amide. What happened?

  • Answer and Causality: This is a classic case of hydrolysis. The 4-chloro position on the pyrrolopyrimidine ring is highly electrophilic and susceptible to nucleophilic attack by water[1][5]. This is often inadvertently introduced during the reaction or, more commonly, during an aqueous workup, especially if the pH becomes strongly acidic or basic[2][5]. Strong bases like NaOH or even milder inorganic bases like K₂CO₃ can accelerate this hydrolysis[5].

  • Recommended Solutions:

    • Rigorous Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents (e.g., DMF, DCM, THF) from a solvent purification system or a freshly opened bottle over molecular sieves.

    • Inert Atmosphere: Run the reaction under a blanket of inert gas like Argon or Nitrogen to exclude atmospheric moisture.

    • Careful Base Selection: For reactions requiring a base, such as amide couplings, use a non-nucleophilic, hindered organic base. N,N-Diisopropylethylamine (DIPEA) is an excellent choice as it effectively scavenges acid without promoting hydrolysis[3][5].

    • Controlled Workup: When quenching the reaction, do so at low temperatures (0°C). Use a weak base like sodium bicarbonate (NaHCO₃) for neutralization, maintaining a pH between 7 and 8[5]. Avoid strong acids or bases during extraction.

Issue 2: My mass spec shows the loss of 44 Da, and I'm isolating the decarboxylated backbone.

  • Question: I attempted a nucleophilic substitution at the 4-position by heating my reaction at 100°C. My main isolated product is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, completely missing the carboxylic acid group. Why did this happen?

  • Answer and Causality: You are observing thermal decarboxylation. Aromatic carboxylic acids, particularly on electron-rich or heterocyclic systems, can lose CO₂ upon heating[6]. While this molecule is relatively stable at room temperature, elevated temperatures used to drive sluggish reactions can readily induce this degradation. The boiling point is not defined as the compound decomposes first[1].

  • Recommended Solutions:

    • Lower Reaction Temperature: Whenever possible, conduct reactions at or below room temperature. If heating is necessary, carefully screen temperatures, starting low (e.g., 40-50°C) and only increasing if necessary. Patents for related syntheses often specify drying temperatures below 80°C to prevent degradation[3][4].

    • Activate, Don't Force: Instead of relying on high heat, use more efficient activating agents for your specific reaction. For amide couplings, modern reagents like HATU or HBTU are highly effective at 0°C to room temperature[7].

    • Protecting Group Strategy: In complex syntheses, it may be beneficial to use the methyl or ethyl ester of the carboxylic acid, which is stable to heat[]. The ester can be hydrolyzed to the carboxylic acid in a final, carefully controlled step under non-strenuous conditions.

Summary of Recommended Conditions
ParameterRecommended ApproachRationale & What to Avoid
Atmosphere Inert (Argon or Nitrogen)Avoids atmospheric moisture, which leads to hydrolysis.
Solvents Anhydrous Grade (DMF, DCM, THF)Prevents the primary pathway for hydrolysis of the 4-chloro group.
Temperature 0°C to 50°CAvoids thermal decarboxylation, which becomes significant at higher temperatures.
Base (if required) Hindered organic bases (e.g., DIPEA)Avoids strong inorganic bases (NaOH, K₂CO₃) which can act as nucleophiles or catalyze hydrolysis[5].
Workup pH Neutral to slightly basic (pH 7-8)Strong acidic or basic conditions during workup will rapidly hydrolyze the product[2][5].

Section 3: Prophylactic Experimental Protocols

To prevent decomposition from the outset, follow these validated procedures for common synthetic operations.

Protocol 1: General Procedure for Inert Atmosphere Amide Coupling

This protocol utilizes a modern coupling reagent that is efficient at low temperatures, minimizing both hydrolysis and decarboxylation risks.

AmideCoupling Start 1. Setup Step1 Add Starting Material (1.0 eq) to a flame-dried flask under Argon. Start->Step1 Step2 Dissolve in anhydrous DMF and cool to 0°C. Step1->Step2 Step3 Add Amine (1.1 eq) and HATU (1.2 eq). Step2->Step3 Step4 Slowly add DIPEA (2.0 eq). Maintain temperature at 0°C. Step3->Step4 Step5 Allow to warm to RT. Monitor reaction by TLC/LCMS. Step4->Step5 Step6 Quench with saturated NH₄Cl (aq) at 0°C. Step5->Step6 Step7 Extract with Ethyl Acetate. Wash with brine. Step6->Step7 Step8 Dry (Na₂SO₄), filter, and concentrate under reduced pressure. Step7->Step8 End 9. Purify Step8->End

Caption: Recommended workflow for amide coupling reactions.

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an Argon atmosphere, add this compound (1.0 equivalent).

  • Add anhydrous N,N-Dimethylformamide (DMF) and cool the mixture to 0°C in an ice bath.

  • Add the desired amine (1.1 equivalents) followed by HATU (1.2 equivalents).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents) dropwise, ensuring the internal temperature does not rise above 5°C.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LCMS.

  • Upon completion, cool the mixture back to 0°C and carefully quench by adding cold, saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a temperature not exceeding 40°C.

  • Purify the crude product via column chromatography or recrystallization.

Section 4: Frequently Asked Questions (FAQs)

  • Q1: How should I store this compound?

    • A1: The compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (in a desiccator with argon or nitrogen backfill). It should be kept away from strong acids, bases, and sources of moisture to ensure long-term stability[2].

  • Q2: Can I use a protecting group for the pyrrole nitrogen?

    • A2: Yes, protecting the N7 position is a common strategy. The tosyl (Ts) group is frequently used and can be installed using tosyl chloride[3][4]. This can improve solubility and, in some cases, modulate the reactivity of the heterocyclic system. However, remember to choose a protecting group that can be removed without using harsh conditions that would degrade the rest of the molecule.

  • Q3: Is this compound stable enough for aqueous reactions, like a Suzuki coupling?

    • A3: While challenging, it is possible with careful control. The key is to use a biphasic system, a mild base (like NaHCO₃ or K₃PO₄), and to keep the reaction temperature as low as possible. Most importantly, the reaction must be thoroughly de-gassed to prevent oxidative side reactions and hydrolysis must be monitored closely. Often, protecting the carboxylic acid as an ester prior to the coupling is a more robust strategy.

References

Technical Support Center: Purity Assessment of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical assessment of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the purity of this critical pharmaceutical intermediate. Here, we move beyond mere procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and efficacy.[1][2] For a molecule like this compound, a key building block in the synthesis of various kinase inhibitors, rigorous purity assessment is non-negotiable.[3] This guide provides validated methodologies and troubleshooting FAQs to address the specific challenges you may encounter.

Core Analytical Strategy: The Orthogonal Approach

A robust purity assessment relies on an orthogonal approach, utilizing multiple analytical techniques with different separation and detection principles. This ensures that a comprehensive impurity profile is captured. For this compound, the primary recommended techniques are:

  • High-Performance Liquid Chromatography (HPLC): The workhorse for quantitative purity analysis and impurity profiling.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for impurity identification and structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used for quantitative analysis (qNMR).

The validation of these analytical methods is a documented process crucial for ensuring that the methods are suitable for their intended purpose, providing reliable and accurate results consistently.[1][2][4]

Section 1: High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC, particularly in reversed-phase mode, is the principal technique for determining the purity of this compound. The method's success hinges on achieving adequate resolution between the main peak and all potential impurities.

Experimental Protocol: A Validated RP-HPLC Method

This protocol is a robust starting point. Method validation is required to demonstrate that it is suitable for its intended purpose.[2][4]

Table 1: Recommended HPLC Parameters

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent retention and selectivity for aromatic, moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape.
Mobile Phase B AcetonitrileA common, effective organic modifier for reversed-phase chromatography.
Gradient 5% B to 95% B over 20 minutesA broad gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30 °CControlled temperature ensures retention time reproducibility.
Injection Vol. 10 µLA small injection volume minimizes potential for peak distortion.
Detection UV at 254 nm and 280 nmThe pyrrolopyrimidine core has strong UV absorbance at these wavelengths.
Sample Prep. 0.5 mg/mL in 50:50 Acetonitrile:WaterEnsures complete dissolution and compatibility with the mobile phase.

Workflow Diagram: HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Gradient Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Area Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC purity analysis of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the HPLC analysis of this compound.

Q1: Why is my main peak showing significant tailing?

  • Answer: Peak tailing for this acidic compound is often caused by secondary interactions between the carboxylic acid group and the silica backbone of the C18 column.

    • Causality: Residual, un-capped silanol groups on the silica surface are acidic and can interact ionically with the deprotonated carboxylate form of your analyte, causing a portion of the molecules to lag behind, resulting in a tailed peak.

    • Solutions:

      • Check Mobile Phase pH: Ensure the formic acid concentration is sufficient (0.1%) to keep the analyte fully protonated (non-ionized). A lower pH sharpens the peak.

      • Column Choice: Consider using a column with high-purity silica and robust end-capping to minimize available silanol groups.

      • Sample Overload: Injecting too much sample can saturate the stationary phase and cause peak distortion.[5] Try diluting your sample.

Q2: I'm seeing fluctuating retention times for my main peak. What's the cause?

  • Answer: Drifting retention times typically point to issues with the mobile phase composition or column equilibration.[6]

    • Causality: The retention of your analyte is highly sensitive to the precise organic/aqueous ratio of the mobile phase. Inconsistent mixing or temperature fluctuations can cause drift.

    • Solutions:

      • Mobile Phase Preparation: Ensure your mobile phase is fresh and thoroughly degassed. Use a degasser or sonicate the mobile phase to remove dissolved gases.[5] Premixing the mobile phase manually can help diagnose if the issue is with the pump's proportioning valve.[6]

      • Column Equilibration: Before starting a sequence, ensure the column is equilibrated with the initial mobile phase conditions for at least 15-20 column volumes.

      • Temperature Control: Verify that the column thermostat is on and set to the correct temperature. Even small ambient temperature changes can affect retention times.

Q3: An unexpected peak appeared in my chromatogram that wasn't there before. How do I investigate?

  • Answer: The appearance of a new peak could be due to sample degradation, contamination, or a system issue.

    • Causality: this compound could potentially degrade (e.g., hydrolysis of the chloro group) in certain diluents over time. Contamination can also be introduced from solvents, vials, or the HPLC system itself.[7]

    • Investigation Workflow:

      • Inject a Blank: Run a blank injection (just your diluent) to see if the peak is coming from the solvent or system (carryover).

      • Re-prepare the Sample: Prepare a fresh sample and inject it immediately to check for degradation.

      • Check Solvent Purity: Use high-purity, HPLC-grade solvents to avoid contamination.[5] Water is a common source of contamination.[8]

      • Proceed to LC-MS: If the peak is confirmed to be in the sample, the next logical step is identification using LC-MS.

Section 2: LC-MS for Impurity Identification

LC-MS is indispensable for identifying unknown peaks observed in the HPLC chromatogram. It provides the molecular weight of impurities, which is a critical clue to their structure.

Experimental Protocol: LC-MS Analysis

The HPLC method can be directly transferred to an LC-MS system, with a few key adjustments.

Table 2: Recommended LC-MS Parameters

ParameterRecommended SettingRationale
Ionization Source Electrospray Ionization (ESI)ESI is a soft ionization technique well-suited for polar molecules like this carboxylic acid.
Polarity Negative and Positive ModeRun in both modes. Negative mode will readily detect the deprotonated molecule [M-H]⁻. Positive mode will detect the protonated molecule [M+H]⁺ and can provide complementary fragmentation data.
Mass Analyzer Quadrupole or Time-of-Flight (TOF)A quadrupole is sufficient for nominal mass, while a TOF or Orbitrap provides high-resolution mass data for elemental composition determination.
Mobile Phase Use volatile buffers (e.g., formic acid). Avoid non-volatile buffers like phosphate.Non-volatile salts will contaminate the mass spectrometer source.

Logical Diagram: Impurity Identification

Impurity_ID Start Unknown Peak in HPLC LCMS Run LC-MS Analysis Start->LCMS GetData Obtain Molecular Weight (MW) LCMS->GetData Propose Propose Structures (Starting materials, byproducts, degradants) GetData->Propose Confirm Confirm Structure (NMR, reference standard) Propose->Confirm

Caption: A logical workflow for the identification of unknown impurities.

FAQs: Potential Impurities and Their Identification

Q1: What are the likely process-related impurities for this compound?

  • Answer: Based on common synthetic routes for pyrrolopyrimidines, potential impurities could include:

    • Starting Materials: Unreacted precursors from the synthesis.

    • Isomers: Positional isomers formed during the cyclization steps. For instance, isomers of the parent compound 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine are known.[9]

    • Related Substances: For example, the corresponding methyl or ethyl ester (e.g., this compound methyl ester) if the carboxylic acid is produced via hydrolysis.[] An incomplete hydrolysis would leave this as an impurity.

    • Over-chlorinated species: Impurities with additional chlorine atoms on the ring system.

Q2: My LC-MS data shows a peak with a mass of [M-H]⁻ = 178. What could this be?

  • Answer: The molecular weight of this compound is 197.58 g/mol .[11][12] The [M-H]⁻ ion would be at m/z 196. A mass of 178 suggests the loss of a chlorine atom (mass ≈ 35.5) and replacement with a hydrogen atom (mass ≈ 1), a net loss of ~34.5 Da, which doesn't fit. Let's reconsider. A mass of 178 could correspond to the de-chlorinated analogue: 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid. This is a common degradation product or process impurity where the chloro group is reduced.

Section 3: NMR Spectroscopy for Structural Confirmation

NMR provides unambiguous structural information and can be used to confirm the identity of the main compound and its impurities if they are isolated.[13][14]

¹H NMR Data
  • Expected Signals: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyrrole and pyrimidine rings, as well as a broad signal for the carboxylic acid proton and the N-H proton. The exact chemical shifts will be solvent-dependent.

FAQs: Using NMR in Purity Assessment

Q1: Can I use NMR to determine purity?

  • Answer: Yes, Quantitative NMR (qNMR) is a powerful primary method for purity assessment. It requires a certified internal standard of known purity. By comparing the integral of a specific analyte proton signal to the integral of a known amount of the internal standard, a direct and highly accurate purity value can be calculated without the need for a reference standard of the analyte itself.

Q2: What should I look for in the NMR spectrum to assess purity?

  • Answer: Look for small peaks that do not correspond to the main structure. These could be residual solvents (e.g., acetone, DMSO, ethyl acetate) or structural impurities. The chemical shifts and coupling patterns of these small peaks can provide clues to the identity of the impurities, corroborating LC-MS findings.

References

Technical Support Center: Regioselectivity in Reactions of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for managing regioselectivity in reactions involving 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic scaffold, a key intermediate in the synthesis of numerous kinase inhibitors and other biologically active molecules.

This guide moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical, field-tested experience.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific experimental challenges in a problem-and-solution format.

Issue 1: Poor Regioselectivity in Suzuki-Miyaura Coupling (C4 vs. C5 Position)

Problem: "I am attempting a Suzuki-Miyaura coupling with an arylboronic acid, but I'm obtaining a mixture of the desired C4-arylated product and the undesired C5-arylated isomer. How can I enhance selectivity for the C4 position?"

Root Cause Analysis:

The 7H-pyrrolo[2,3-d]pyrimidine core possesses multiple reactive sites. While the C4-chloro group is generally more susceptible to nucleophilic aromatic substitution and cross-coupling reactions due to the electron-withdrawing effect of the adjacent pyrimidine nitrogens, direct C-H activation at the C5 position can compete under certain conditions. The choice of catalyst, ligand, base, and solvent system is critical in directing the reaction to the desired position. The unprotected N7-H can also interfere with the catalytic cycle.

Strategic Solutions:

  • Catalyst and Ligand Selection is Paramount:

    • For C4-Selectivity: Palladium catalysts with bulky, electron-rich phosphine ligands are generally preferred for selective coupling at the C4-Cl bond. For instance, Pd(PPh₃)₄ or Pd₂(dba)₃ in combination with ligands like SPhos or XPhos can enhance selectivity by favoring the oxidative addition at the C-Cl bond over C-H activation at C5.

    • Mechanism Insight: These bulky ligands create a sterically hindered environment around the palladium center, which makes the oxidative addition to the more accessible C4-Cl bond kinetically more favorable than the C5-C-H bond insertion.

  • Protecting the N7 Position:

    • The acidic N7-H can react with the base or the organometallic reagents, leading to side reactions and catalyst deactivation. Protecting the N7 position, for example with a tosyl (Ts) or a 2-(trimethylsilyl)ethoxymethyl (SEM) group, can significantly improve the outcome of the C4-coupling. The choice of protecting group is crucial; it must be stable to the coupling conditions and readily removable afterward.

  • Optimizing the Base and Solvent System:

    • A moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is often effective. Stronger bases like t-BuOK might promote C-H activation at C5.

    • The solvent system should be carefully chosen to ensure solubility of all reactants. A mixture of a polar aprotic solvent like dioxane or DMF with water is common.

Troubleshooting Workflow for C4-Selective Suzuki Coupling:

G start Start: Mixture of C4/C5 Isomers protect_N7 Is the N7-H protected? start->protect_N7 add_protection Protect N7 (e.g., SEM, Ts) Re-run coupling protect_N7->add_protection No catalyst_check Review Catalyst/Ligand System protect_N7->catalyst_check Yes add_protection->catalyst_check change_ligand Switch to bulky ligand (e.g., SPhos, XPhos) catalyst_check->change_ligand base_check Evaluate Base Strength change_ligand->base_check weaker_base Use weaker base (e.g., K2CO3, Cs2CO3) base_check->weaker_base success Success: Regioselective C4 Coupling weaker_base->success

Caption: Decision workflow for troubleshooting poor C4-selectivity.

Issue 2: Unwanted N7-Alkylation/Arylation

Problem: "I am trying to perform a nucleophilic substitution at the C4 position with an amine, but I am observing significant amounts of the N7-alkylated/arylated side product."

Root Cause Analysis:

The pyrrole nitrogen (N7) is nucleophilic and its proton is acidic. In the presence of a base, the N7-H can be deprotonated to form a highly nucleophilic anion. This anion can then compete with the intended nucleophile (e.g., an amine) for reaction with electrophilic partners or even the starting material itself, especially in intermolecular reactions.

Strategic Solutions:

  • Protecting Group Strategy:

    • The most straightforward solution is to protect the N7 position prior to the C4-substitution reaction. A tosyl (Ts) group is often used for this purpose as it is robust and reduces the nucleophilicity of the N7 position. Another excellent choice is the SEM group, which is removable under milder conditions.

  • Reaction Condition Tuning (When Protection is Not Desirable):

    • Base Selection: Using a non-nucleophilic, sterically hindered base can sometimes minimize N7 deprotonation. However, this is often a delicate balance.

    • Temperature Control: Running the reaction at lower temperatures can sometimes favor the desired C4 substitution kinetically over the N7-alkylation.

    • Order of Addition: Adding the base slowly to a solution of the substrate and the nucleophile can help to maintain a low concentration of the deprotonated N7-anion.

Experimental Protocol: N7-Protection with a Tosyl Group

  • Dissolution: Dissolve this compound (1 eq.) in a suitable aprotic solvent like DMF or THF.

  • Deprotonation: Cool the solution to 0 °C and add a base like sodium hydride (NaH, 1.1 eq.) portion-wise. Stir for 30 minutes at this temperature.

  • Tosyl Chloride Addition: Add p-toluenesulfonyl chloride (TsCl, 1.1 eq.) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction carefully with water and extract the product with an organic solvent like ethyl acetate. Purify by column chromatography.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for the different positions on the this compound core?

The reactivity is generally governed by the electronic and steric properties of the bicyclic system. A simplified hierarchy is:

  • N7-H Deprotonation/Alkylation: The pyrrole N-H is the most acidic proton and will be the first site to react with a strong base, making the nitrogen highly nucleophilic.

  • C4-Cl Substitution: The chloro group at the C4 position is highly activated towards nucleophilic aromatic substitution (SₙAr) and cross-coupling reactions due to the electron-withdrawing nature of the pyrimidine ring.

  • C5-H Functionalization: The C5 position is the most electron-rich carbon on the pyrrole ring and is susceptible to electrophilic attack and direct C-H activation/arylation, particularly with palladium catalysis.

  • C6-Carboxylic Acid: The carboxylic acid group can be converted to esters or amides using standard coupling reagents but can also direct metallation at the C5 position.

Reactivity Hotspots Diagram:

Validation & Comparative

A Comparative Guide to the Biological Activity of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine in Kinase Inhibition

The 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine core, a 7-deazapurine analog, represents a cornerstone in modern medicinal chemistry, particularly in the pursuit of targeted therapies for oncology and inflammatory diseases. Its structural mimicry of adenine facilitates competitive binding to the ATP-binding sites of a multitude of protein kinases, rendering it a "privileged scaffold" for the design of potent and selective inhibitors. The strategic incorporation of a carboxylic acid at the 6-position and various substituents at the 4-position of this scaffold allows for fine-tuning of the molecule's pharmacological properties, including potency, selectivity, and pharmacokinetic profile.

This guide provides an in-depth comparison of the biological activities of various derivatives of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid and its parent scaffold. We will delve into their inhibitory profiles against key kinase targets, explore the structure-activity relationships (SAR) that govern their potency, and provide detailed experimental protocols for the evaluation of these compounds. The insights presented herein are intended to empower researchers, scientists, and drug development professionals in their efforts to design the next generation of targeted therapeutics.

Comparative Analysis of Biological Activity

The true measure of a compound's potential lies in its biological activity. The following tables summarize the inhibitory potency of various 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives against a panel of protein kinases and cancer cell lines. This data, curated from peer-reviewed literature, provides a quantitative basis for comparing the efficacy of different substitution patterns on the core scaffold.

Table 1: In Vitro Kinase Inhibitory Activity of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Derivatives
Compound ID4-Position Substituent6-Position SubstituentTarget KinaseIC50 (nM)Reference
12i Substituted aniline with acrylamideHEGFR (T790M mutant)0.21[1]
EGFR (wild-type)22[1]
B6 Substituted amineHFtsZ (XooFtsZ)235,000[2]
24 (AS1810722) Substituted piperazinyl-acetamideHSTAT6Potent Inhibition[3]
Compound 59 Substituted phenylacetamideSubstituted arylRET (wild-type)Low nanomolar[4]
RET (V804M mutant)Low nanomolar[4]
PKB Inhibitor 4-aminopiperidine-4-carboxamideHPKB (Akt)Potent Inhibition[5][6]
Table 2: Anti-proliferative Activity of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Derivatives in Cancer Cell Lines
Compound ID4-Position SubstituentCell LineIC50 (µM)Reference
12i Substituted aniline with acrylamideHCC827 (EGFR mutant)0.046[7]
12c Substituted aniline with acrylamideA5491.68[7]
H19751.67[7]
Tricyclic Derivative 8g Substituted phenyl-imine with azepine ringHT-29 (Colon Cancer)4.01
Tricyclic Derivative with Bromine 4-Bromophenyl-imine with azepine ringHT-29 (Colon Cancer)4.55

Structure-Activity Relationship (SAR) Insights

The biological data presented above reveals key structure-activity relationships that guide the design of potent and selective inhibitors based on the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold.

  • The 4-Position: A Gateway to Potency and Selectivity: The substituent at the 4-position plays a pivotal role in determining the compound's interaction with the target kinase. As demonstrated by compound 12i , the introduction of a substituted aniline ring bearing an acrylamide "warhead" leads to potent and selective covalent inhibition of mutant EGFR.[1][7] The diverse range of amines and anilines that can be introduced at this position through nucleophilic aromatic substitution provides a rich avenue for optimizing kinase affinity and selectivity.

  • The 6-Position: Modulating Physicochemical Properties: While the primary focus is often on the 4-position for direct kinase interaction, modifications at the 6-position, such as the introduction of a carboxylic acid, can significantly influence the compound's physicochemical properties. A carboxylic acid group can enhance aqueous solubility, which is often a desirable trait for drug candidates. Furthermore, it can serve as a handle for further derivatization to explore additional interactions within the ATP-binding pocket or to attach linkers for targeted drug delivery. The synthesis of 7-alkyl-4-amino-7H-pyrrolo-[2,3-d]pyrimidine-6-carboxylic acids highlights the chemical tractability of this position.[8]

  • Fused Ring Systems for Novel Interactions: The development of tricyclic pyrrolo[2,3-d]pyrimidines, as seen with the antitumor activity of compounds against the HT-29 colon cancer cell line, demonstrates that extending the scaffold can lead to novel interactions with the target protein and enhanced biological activity.

Key Signaling Pathways Modulated by 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Derivatives

A fundamental understanding of the signaling pathways affected by these inhibitors is crucial for rational drug design and for predicting their therapeutic effects and potential side effects. Two of the most prominent pathways targeted by this class of compounds are the EGFR and JAK-STAT signaling cascades.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that regulate cell proliferation, survival, and differentiation. Aberrant EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression Translocates to nucleus AKT AKT PI3K->AKT AKT->Gene_Expression Promotes survival STAT->Gene_Expression Activates transcription EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Pyrrolo[2,3-d]pyrimidine Derivative Inhibitor->EGFR Inhibits (ATP-competitive)

Caption: EGFR signaling pathway and its inhibition by pyrrolo[2,3-d]pyrimidine derivatives.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors, playing a central role in immunity and inflammation. Dysregulation of the JAK-STAT pathway is implicated in autoimmune diseases and myeloproliferative neoplasms.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylates STAT_active p-STAT (active dimer) STAT_inactive->STAT_active Dimerizes Gene_Expression Gene Expression (Inflammation, Immunity) STAT_active->Gene_Expression Translocates to nucleus Cytokine Cytokine Cytokine->Receptor Binds Inhibitor Pyrrolo[2,3-d]pyrimidine Derivative Inhibitor->JAK Inhibits (ATP-competitive) Experimental_Workflow Synthesis Chemical Synthesis of Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Kinase_Assay In Vitro Kinase Inhibition Assay (IC50) Purification->Kinase_Assay Cell_Proliferation Cell-Based Proliferation Assay (e.g., MTT) Purification->Cell_Proliferation SAR_Analysis Structure-Activity Relationship Analysis Kinase_Assay->SAR_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) Cell_Proliferation->Apoptosis_Assay Cell_Proliferation->SAR_Analysis Apoptosis_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

References

A Senior Application Scientist's Guide to In Vitro Kinase Inhibition Assays for 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of in vitro assays for characterizing the inhibitory activity of novel chemical entities based on the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid scaffold. Designed for researchers in drug discovery and chemical biology, this document delves into the mechanistic rationale, comparative analysis of assay technologies, and detailed, field-tested protocols to ensure the generation of robust and reproducible data.

The Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine core is a deaza-isostere of adenine, the nitrogenous base of adenosine triphosphate (ATP).[1] This structural mimicry makes it an exceptional scaffold for designing ATP-competitive kinase inhibitors, as it readily fits into the highly conserved ATP-binding pocket of a wide array of protein kinases.[2] Derivatives of this scaffold have been successfully developed into approved drugs and clinical candidates targeting kinases crucial in oncology and inflammatory diseases.[3][4]

The parent compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, and its carboxylic acid derivatives serve as versatile chemical intermediates for generating libraries of analogs.[5][6] By modifying substituents at various positions, researchers can fine-tune the potency and selectivity of these compounds against specific kinase targets, such as Src, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[7][8][9] The primary goal of the in vitro assays described herein is to accurately quantify this inhibitory potential.

Mechanism of Action: ATP-Competitive Inhibition

The vast majority of pyrrolo[2,3-d]pyrimidine-based inhibitors function by directly competing with cellular ATP for binding to the kinase active site.[10] This binding event physically blocks the enzyme from transferring the γ-phosphate from ATP to its substrate, thereby inhibiting signal transduction. Understanding this mechanism is critical for assay design, as the concentration of ATP in the reaction becomes a key experimental variable influencing the apparent potency (IC₅₀) of the inhibitor.[11]

cluster_0 Kinase Active Site cluster_1 Normal Phosphorylation cluster_2 Competitive Inhibition Kinase Kinase Enzyme Substrate Substrate Kinase->Substrate Acts on No_Reaction Phosphorylation Blocked Kinase->No_Reaction ATP ATP ATP->Kinase Binds Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Phosphorylates Inhibitor Pyrrolo[2,3-d]pyrimidine Analog Inhibitor->Kinase Binds & Blocks ATP Site start Start: Have a new analog library assay_type What is the primary goal? start->assay_type hts High-Throughput Screening (HTS) or SAR exploration assay_type->hts Screening validation Mechanism of Action (MoA) or lead validation assay_type->validation Validation luminescence Use Luminescence-Based Assay (e.g., Kinase-Glo) hts->luminescence binding Consider Binding Assay (e.g., DSF, TR-FRET) validation->binding radiometric Use Radiometric Assay for highest accuracy validation->radiometric cluster_workflow Assay Workflow A 1. Dispense Compound (25 nL) B 2. Add Kinase (2.5 µL) A->B C 3. Pre-incubate (15 min) B->C D 4. Add ATP/Substrate (2.5 µL) to start C->D E 5. Incubate Reaction (e.g., 60 min) D->E F 6. Add Detection Reagent (5 µL) to stop E->F G 7. Incubate & Develop (10 min) F->G H 8. Read Luminescence G->H

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid Amides as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a deep dive into the structure-activity relationship (SAR) of kinase inhibitors built upon the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold, with a specific focus on the strategic importance of the 6-carboxylic acid amide functionality. For drug development professionals and medicinal chemists, understanding how subtle molecular changes impact target engagement, selectivity, and overall efficacy is paramount. This document serves as both a review of the foundational chemistry and a practical framework for designing and evaluating novel inhibitors based on this privileged core.

The 7-Deazapurine Scaffold: A Privileged Structure in Kinase Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine core, an isostere of adenine, is a cornerstone in modern medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors.[1] Its structural mimicry of the natural ATP ligand allows it to effectively target the hinge region of the kinase ATP-binding pocket, a critical interaction for potent inhibition.[2] This scaffold is not merely theoretical; it is the foundation of several FDA-approved drugs, including the Janus kinase (JAK) inhibitors Tofacitinib and Ruxolitinib, underscoring its clinical significance.[3]

The versatility of this scaffold arises from its multiple sites for chemical modification, allowing for the fine-tuning of pharmacological properties. The 4-chloro position, in particular, is a key reactive handle. Its susceptibility to nucleophilic aromatic substitution enables the introduction of a wide array of substituents, which are often designed to occupy the solvent-exposed region of the ATP pocket and enhance selectivity.[4][5] While extensive SAR studies have explored modifications at the C4 and C5 positions, the C6 position remains a less-explored but highly strategic vector for optimizing inhibitor performance.

The Strategic Role of the C6-Carboxamide Moiety

Introducing a carboxamide at the C6 position of the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine core offers several key advantages for inhibitor design:

  • Hydrogen Bonding: The amide group is an excellent hydrogen bond donor and acceptor. This allows it to form additional, stabilizing interactions with amino acid residues in the ATP-binding site, potentially increasing binding affinity and residence time.

  • Vector for Chemical Exploration: The amide nitrogen provides a straightforward point for introducing diverse chemical groups (R-groups). This allows for a systematic exploration of the surrounding pocket to probe for steric tolerance, hydrophobicity, and potential for further interactions.

  • Modulation of Physicochemical Properties: The nature of the amide substituent can be used to modulate crucial drug-like properties, including solubility, metabolic stability, and cell permeability.

This guide will compare and analyze the impact of different amide substitutions at the C6 position on kinase inhibitory activity, providing a framework for the rational design of next-generation inhibitors.

Comparative Analysis of C6-Amide Substitutions

While comprehensive, publicly available comparative data for a wide range of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid amides against a single kinase target is limited, we can establish a framework for evaluation based on known principles of kinase inhibitor design. The following table presents a conceptual SAR analysis, outlining the rationale for selecting specific amide substituents and the expected impact on activity. This serves as a template for researchers to populate with their experimental data.

Table 1: Conceptual Structure-Activity Relationship at the C6-Amide Position

Amide Substituent (R)Rationale for SelectionExpected Impact on Kinase Inhibition
Simple Alkyl
-CH₃ (Methyl)Establishes a baseline for steric and electronic effects. Probes the size of the local pocket.May provide a modest increase in potency if the pocket is small and hydrophobic.
-CH(CH₃)₂ (Isopropyl)Introduces greater steric bulk to test the limits of the binding pocket.Activity may decrease if the pocket is sterically constrained, or increase if a larger hydrophobic pocket is present.
Cyclic & Aromatic
-CyclopropylIntroduces conformational rigidity and a different hydrophobic profile compared to linear alkyls.Can improve metabolic stability and binding affinity due to reduced entropic penalty upon binding.
-PhenylExplores potential for π-stacking interactions with aromatic residues like Phe or Tyr in the binding site.Significant potency increase is possible if favorable aromatic interactions are achieved.
Substituted Phenyl
-C₆H₄-F (Fluorophenyl)Introduces a weak hydrogen bond acceptor and alters the electronics of the phenyl ring.Can enhance binding affinity and improve metabolic stability (blocking sites of oxidation).
-C₆H₄-OH (Hydroxyphenyl)Provides a strong hydrogen bond donor/acceptor to engage with polar residues (e.g., Asp, Glu, Ser).Potentially large increase in potency if a suitable hydrogen bonding partner is available in the target kinase.
-C₆H₄-OCH₃ (Methoxyphenyl)Adds a hydrogen bond acceptor and increases lipophilicity compared to the hydroxyl analog.Can improve cell permeability and potency by interacting with specific residues.

Experimental Protocols for SAR Validation

To ensure scientific integrity, the following protocols provide a self-validating system for synthesizing and testing a library of C6-amide derivatives.

Synthesis Workflow

The overall synthetic strategy involves the preparation of the key carboxylic acid intermediate followed by a standard amide coupling reaction with a diverse set of primary or secondary amines.

G A 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine B Protection of N7 (e.g., SEM-Cl) A->B C Halogenation at C6 (e.g., NBS) B->C D Lithiation & Carboxylation (e.g., n-BuLi, CO₂) C->D E Intermediate: 4-Chloro-7-(SEM)-7H-pyrrolo[2,3-d] pyrimidine-6-carboxylic acid D->E F Amide Coupling (H₂N-R, EDC/HATU) E->F Diverse Amines G Deprotection (e.g., TFA or TBAF) F->G H Final Product: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine -6-carboxylic acid amide G->H

Caption: General synthetic workflow for C6-carboxamide derivatives.

Protocol 1: Synthesis of this compound Intermediate

This protocol is a representative procedure and may require optimization.

  • N7-Protection: Dissolve 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous THF. Cool the solution to 0 °C under a nitrogen atmosphere. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes. Add [2-(trimethylsilyl)ethoxy]methyl chloride (SEM-Cl, 1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC. Quench the reaction carefully with saturated aq. NH₄Cl and extract with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography (silica gel, hexanes/ethyl acetate gradient).

  • C6-Bromination: Dissolve the N7-protected intermediate (1.0 eq) in anhydrous THF and cool to -78 °C under nitrogen. Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise. Stir at -78 °C for 2 hours. Monitor reaction completion by TLC. Quench with saturated aq. sodium thiosulfate and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

  • Carboxylation: Dissolve the C6-bromo intermediate (1.0 eq) in anhydrous THF and cool to -78 °C under nitrogen. Add n-butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq) dropwise. Stir for 1 hour at -78 °C. Bubble dry CO₂ gas through the solution for 2 hours. Allow the reaction to warm slowly to room temperature. Quench with 1 M HCl and extract with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the carboxylic acid intermediate, which can be used in the next step with or without further purification.

Protocol 2: Amide Coupling to Synthesize Final Compounds

This protocol is adapted from standard carbodiimide coupling procedures, such as those used in the synthesis of related compounds.[4]

  • Activation: To a solution of the 4-Chloro-N7-(SEM)-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (1.0 eq) in anhydrous DMF, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) and Hydroxybenzotriazole (HOBt, 1.5 eq). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add the desired primary or secondary amine (H₂N-R, 1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to the reaction mixture.

  • Reaction: Stir at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS or TLC.

  • Workup: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with saturated aq. LiCl, saturated aq. NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Deprotection: Purify the crude product by column chromatography. Dissolve the purified, SEM-protected amide in a solution of 10% Trifluoroacetic acid (TFA) in Dichloromethane (DCM). Stir at room temperature for 2-4 hours until deprotection is complete (monitor by LC-MS). Concentrate the solvent, re-dissolve in ethyl acetate, wash with saturated aq. NaHCO₃, dry, and concentrate. Purify by preparative HPLC or recrystallization to yield the final target compound.

Protocol 3: Representative Kinase Inhibition Assay (e.g., FAK)

This protocol is a general template for an in vitro enzymatic assay.[6]

  • Reagents: Recombinant human FAK kinase, ATP, appropriate peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in assay buffer.

  • Assay Plate Setup: Add 5 µL of the diluted compound solution to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction: Add 10 µL of a kinase/substrate mixture to each well to initiate the reaction. Incubate at room temperature for 60 minutes.

  • Signal Detection: Add 5 µL of ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Key SAR Insights and Design Principles

The following diagram illustrates the key modification points on the 7H-pyrrolo[2,3-d]pyrimidine scaffold and summarizes the general SAR principles derived from the broader class of inhibitors.

Caption: Key modification sites and SAR principles for 7H-pyrrolo[2,3-d]pyrimidine kinase inhibitors.

Conclusion and Future Directions

The 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine core is a clinically validated and highly versatile scaffold for the development of potent and selective kinase inhibitors. While the C4 position has been the primary focus of historical SAR campaigns, the C6 position, particularly via a carboxamide linker, presents a significant opportunity for innovation. The amide functionality provides a robust anchor for hydrogen bonding and a synthetically tractable point for introducing chemical diversity to probe and exploit specific features of the target kinase's ATP-binding site.

By systematically synthesizing and evaluating a library of C6-amide derivatives using the protocols outlined in this guide, researchers can generate high-quality, comparative data to build a comprehensive SAR model. This, in turn, will enable the design of next-generation inhibitors with improved potency, enhanced selectivity, and superior drug-like properties, ultimately advancing the field of targeted cancer therapy and treatment for inflammatory diseases.

References

A Comparative Benchmarking Guide to the Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and scalable synthesis of key heterocyclic intermediates is paramount. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid stands as a crucial building block in the development of numerous targeted therapies, particularly as a precursor to Janus kinase (JAK) inhibitors. This guide provides an in-depth technical comparison of the prevailing synthetic strategies for this important molecule, offering field-proven insights and experimental data to inform your selection of the most appropriate method.

Introduction: The Significance of the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Scaffold

The 7-deazapurine core of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine mimics the natural purine structure, allowing it to serve as a privileged scaffold for kinase inhibitors by competing for the ATP-binding site. The chloro-substituent at the 4-position provides a reactive handle for nucleophilic aromatic substitution, enabling the introduction of various side chains to modulate potency and selectivity. The carboxylic acid functionality at the 6-position offers a versatile point for further chemical elaboration, such as amide bond formation, to explore structure-activity relationships.

This guide will focus on two prominent strategies for the introduction of the carboxylic acid group onto the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine core:

  • Method A: Vilsmeier-Haack Formylation followed by Oxidation

  • Method B: Directed ortho-Metalation (Lithiation) and Carboxylation

Both methods will be benchmarked against key performance indicators, including overall yield, scalability, safety considerations, and reagent accessibility.

Foundational Synthesis: Preparation of the Common Intermediate, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Both synthetic routes to the target carboxylic acid commence with the synthesis of the parent heterocycle, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. A widely adopted and scalable method involves a multi-step synthesis starting from readily available starting materials, culminating in a critical chlorination step.

A common synthetic pathway begins with the condensation of ethyl cyanoacetate and thiourea, followed by a series of transformations to construct the pyrrolo[2,3-d]pyrimidine core[1]. The final and often challenging step is the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one using phosphorus oxychloride (POCl₃)[2][3].

A Ethyl Cyanoacetate + Thiourea B 2-Mercapto-4-amino-6-hydroxypyrimidine A->B NaOEt, EtOH C 4-Amino-6-hydroxypyrimidine B->C Raney Ni, NH4OH D 7H-pyrrolo[2,3-d]pyrimidin-4-one C->D ClCH2CHO, NaOAc E 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine D->E POCl3

Diagram 1: General synthetic scheme for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
Experimental Protocol: Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one

Causality: This chlorination is a critical step, and its success hinges on careful control of reaction conditions to prevent hydrolysis of the product during workup[2]. The use of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) can accelerate the reaction and neutralize the generated HCl[2].

Protocol:

  • To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 7H-pyrrolo[2,3-d]pyrimidin-4-one (1 equivalent) and toluene.

  • Add phosphorus oxychloride (POCl₃, ~3 equivalents).

  • Cool the mixture to 0 °C and slowly add N,N-diisopropylethylamine (DIPEA, ~1.5 equivalents) portion-wise, maintaining the temperature below 10 °C[2].

  • After the addition is complete, warm the reaction mixture to 50-110 °C and stir until the reaction is complete as monitored by TLC[2].

  • Workup (Critical Step): Cool the reaction mixture to room temperature. To mitigate hydrolysis, it is recommended to first remove excess POCl₃ by distillation under reduced pressure[2].

  • Slowly and carefully pour the concentrated reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous mixture to pH 7-8 with a saturated aqueous solution of sodium bicarbonate[2].

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like toluene.

Trustworthiness: This protocol incorporates best practices for handling the moisture-sensitive product, ensuring higher yields and purity. The removal of excess POCl₃ before quenching is a key self-validating step to prevent exothermic reactions and product degradation[2].

Method A: Vilsmeier-Haack Formylation and Subsequent Oxidation

This classical approach introduces the C6-substituent through a two-step sequence: electrophilic formylation followed by oxidation.

A 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine B 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde A->B POCl3, DMF (Vilsmeier Reagent) C This compound B->C Oxidizing Agent (e.g., Oxone, KMnO4)

Diagram 2: Synthetic pathway via Vilsmeier-Haack formylation and oxidation.
Step 1: Vilsmeier-Haack Formylation

Causality: The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles. The pyrrole ring of the pyrrolo[2,3-d]pyrimidine system is sufficiently activated for this electrophilic substitution to occur selectively at the C6 position.

Experimental Protocol:

  • In a dry reaction vessel under an inert atmosphere, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0 °C.

  • Add a solution of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine in DMF to the pre-formed Vilsmeier reagent.

  • Heat the reaction mixture and monitor for completion by TLC.

  • After completion, carefully pour the reaction mixture onto ice and neutralize with an aqueous base (e.g., NaOH or NaHCO₃) to precipitate the aldehyde product.

  • Filter the solid, wash with water, and dry to obtain 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde.

Step 2: Oxidation of the Aldehyde

Causality: The intermediate aldehyde is then oxidized to the corresponding carboxylic acid. Various oxidizing agents can be employed, with the choice impacting yield, purity, and environmental footprint. Oxone is a common and effective choice for this transformation.

Experimental Protocol:

  • Dissolve the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde in a suitable solvent such as DMF.

  • Add an oxidizing agent, such as Oxone (potassium peroxymonosulfate), to the solution.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Upon completion, add water to precipitate the carboxylic acid product.

  • Filter the solid, wash with water, and dry to yield this compound.

Method B: Directed ortho-Metalation (Lithiation) and Carboxylation

This more modern approach utilizes a protecting group to direct deprotonation at the C6 position, followed by quenching with carbon dioxide.

A 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine B N-Protected 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine A->B Protecting Group Introduction (e.g., SEM-Cl) C 6-Lithio Intermediate B->C LDA or n-BuLi D N-Protected this compound C->D CO2 Quench E This compound D->E Deprotection

Diagram 3: Synthetic pathway via directed lithiation and carboxylation.
Step 1: N-Protection

Causality: The acidic N-H proton of the pyrrole ring must be protected to prevent it from being deprotonated by the strong base used in the subsequent lithiation step. The choice of protecting group is crucial; it must be stable to the lithiation conditions and readily removable. The (2-(trimethylsilyl)ethoxy)methyl (SEM) group is a suitable choice as it can direct lithiation to the C6 position[4].

Step 2: Directed Lithiation and Carboxylation

Causality: The N-protecting group directs the strong base (e.g., lithium diisopropylamide - LDA, or n-butyllithium - n-BuLi) to deprotonate the adjacent C6 position, forming a lithiated intermediate. This intermediate is then quenched with an electrophile, in this case, carbon dioxide (from dry ice or CO₂ gas), to install the carboxylic acid group.

Experimental Protocol:

  • Dissolve the N-protected 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine in a dry aprotic solvent (e.g., THF) under an inert atmosphere.

  • Cool the solution to a low temperature (typically -78 °C).

  • Slowly add a strong lithium base such as LDA or n-BuLi and stir for a designated time to allow for complete lithiation.

  • Quench the reaction by adding an excess of crushed dry ice or by bubbling CO₂ gas through the solution.

  • Allow the reaction to warm to room temperature and then quench with water.

  • Acidify the aqueous layer to protonate the carboxylate and extract the product with an organic solvent.

Step 3: Deprotection

Causality: The final step is the removal of the N-protecting group to yield the target carboxylic acid. The deprotection conditions will depend on the chosen protecting group.

Benchmarking the Synthetic Routes

ParameterMethod A: Vilsmeier-Haack & OxidationMethod B: Directed Lithiation & Carboxylation
Overall Yield Moderate to good. Yields for each step are generally reliable.Can be high, but highly dependent on the efficiency of the lithiation and the choice of protecting group.
Scalability Generally scalable. Vilsmeier-Haack reactions are common in industrial processes.More challenging to scale due to the use of cryogenic temperatures and highly reactive organolithium reagents.
Safety Uses POCl₃, which is corrosive and reacts violently with water. The Vilsmeier reagent is also moisture-sensitive.Requires the handling of pyrophoric organolithium reagents and cryogenic temperatures, posing significant safety risks on a large scale.
Reagent Accessibility & Cost Reagents (POCl₃, DMF, common oxidizing agents) are readily available and relatively inexpensive.Strong lithium bases (LDA, n-BuLi) and specialized protecting group reagents can be more expensive.
Number of Steps Typically 2 steps from the common intermediate.Typically 3 steps (protection, lithiation/carboxylation, deprotection) from the common intermediate.
Substrate Scope Generally reliable for electron-rich heterocycles.Can be sensitive to other functional groups on the molecule that may react with the strong base.

Conclusion and Recommendations

Both Method A and Method B offer viable pathways to this compound.

Method A (Vilsmeier-Haack & Oxidation) is a more traditional and robust approach that is generally more amenable to large-scale synthesis due to its less hazardous reagents and milder reaction conditions compared to organolithium chemistry. Its primary drawback is the handling of phosphorus oxychloride.

Method B (Directed Lithiation & Carboxylation) offers a more elegant and potentially higher-yielding route on a laboratory scale. However, its reliance on cryogenic temperatures and pyrophoric reagents presents significant challenges for industrial-scale production.

For researchers focused on process development and scale-up , Method A is the recommended starting point due to its established industrial precedent and more manageable safety profile. For those engaged in early-stage discovery and medicinal chemistry , where smaller quantities are required and access to diverse analogs is a priority, Method B can be a powerful tool, provided the necessary expertise and equipment for handling organolithium reagents are available.

Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the desired scale, available resources, and safety infrastructure.

References

The In Vivo Performance of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

A Deep Dive into Preclinical Efficacy and Pharmacokinetics for Drug Development Professionals

The 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as the foundation for a multitude of potent and selective kinase inhibitors. Its structural similarity to adenine allows for competitive binding to the ATP-binding sites of various kinases, making it a cornerstone in the development of targeted therapies for oncology, inflammatory disorders, and autoimmune diseases. This guide provides a comparative analysis of the in vivo performance of key compounds derived from this scaffold, offering insights into their efficacy in various disease models, pharmacokinetic profiles, and the underlying experimental methodologies that validate their therapeutic potential.

From Scaffold to In Vivo Success: A Tale of Three Kinase Inhibitor Classes

While a vast number of derivatives have been synthesized from the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine core, this guide will focus on three well-documented classes of inhibitors that have demonstrated significant in vivo activity: Akt inhibitors for oncology, Janus Kinase (JAK) inhibitors for autoimmune diseases, and Signal Transducer and Activator of Transcription 6 (STAT6) inhibitors for allergic inflammation. The subsequent sections will dissect the in vivo studies of representative compounds from each class, providing a comparative framework for researchers in the field.

Akt Inhibitors in Oncology: Targeting the PI3K/Akt/mTOR Pathway In Vivo

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making Akt a prime therapeutic target. Derivatives of the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold have yielded potent and orally bioavailable Akt inhibitors with demonstrated in vivo anti-tumor activity.

Comparative In Vivo Efficacy of Akt Inhibitors

A key study in this area focused on the development of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides.[1][2] These compounds were optimized to overcome the metabolic instability and poor oral bioavailability of earlier iterations.[1][2] The in vivo efficacy of a representative compound from this series was evaluated in a human glioblastoma xenograft model.

CompoundAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
Akt Inhibitor (piperidine-4-carboxamide derivative)Nude mice with U87MG human glioblastoma xenografts200 mg/kg, oral, 5 days on/2 days offStrong inhibition of tumor growth[1][2]
AZD5363Nude mice with breast cancer xenograftsOral administrationSignificant tumor growth inhibition[3]

Causality Behind Experimental Choices: The U87MG cell line is a well-established model for glioblastoma, a notoriously difficult-to-treat brain tumor with hyperactivated Akt signaling. The choice of an oral dosing regimen is critical for assessing the clinical translatability of a drug candidate, as oral administration is the preferred route for chronic cancer therapy. The intermittent dosing schedule (5 days on/2 days off) is a common strategy in oncology to manage potential toxicities while maintaining therapeutic pressure on the tumor.

Pharmacokinetics and Biomarker Modulation

The success of these Akt inhibitors in vivo is underpinned by their favorable pharmacokinetic properties. Studies in mice revealed that the piperidine-4-carboxamide derivatives possessed good oral bioavailability, a crucial parameter for achieving therapeutic concentrations in target tissues.[1] Furthermore, in vivo pharmacodynamic studies confirmed that oral administration of these compounds led to a dose-dependent inhibition of Akt phosphorylation and the phosphorylation of its downstream target, PRAS40, in the tumor tissue.[4]

JAK Inhibitors in Autoimmune Diseases: Taming the Inflammatory Response

The Janus kinase (JAK) family of enzymes plays a pivotal role in cytokine signaling, which is central to the pathogenesis of many autoimmune diseases, including rheumatoid arthritis. The 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine core is famously the scaffold for tofacitinib, a clinically approved JAK inhibitor. The preclinical development of this class of drugs relied heavily on rodent models of arthritis.

Comparative In Vivo Efficacy of JAK Inhibitors

The rat adjuvant-induced arthritis (AIA) and mouse collagen-induced arthritis (CIA) models are the gold standards for evaluating the in vivo efficacy of anti-arthritic drugs.[5][6] These models recapitulate key aspects of human rheumatoid arthritis, including joint inflammation, cartilage destruction, and bone erosion.

CompoundAnimal ModelDosing RegimenEfficacy OutcomeReference
PF-04965842 (Abrocitinib)Rat Adjuvant-Induced Arthritis (AIA)OralDemonstrated efficacy[7]
Tofacitinib AnaloguesMouse Collagen-Induced Arthritis (CIA)OralSimilar efficacy to tofacitinib[8]

Causality Behind Experimental Choices: The AIA model is induced by immunization with Mycobacterium tuberculosis and results in a robust and synchronized polyarthritis, making it suitable for screening and efficacy testing. The CIA model, induced by immunization with type II collagen, is considered to be more immunologically relevant to human rheumatoid arthritis as it involves T-cell and B-cell responses to a joint-specific antigen.[5] Oral administration is again a key parameter for assessing the clinical viability of a potential treatment for a chronic condition like rheumatoid arthritis.

Signaling Pathway and Experimental Workflow

The therapeutic effect of JAK inhibitors stems from their ability to block the JAK-STAT signaling pathway, thereby inhibiting the production of pro-inflammatory cytokines.

Signaling Pathway of JAK Inhibition

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Alters Inhibitor JAK Inhibitor (Pyrrolo[2,3-d]pyrimidine derivative) Inhibitor->JAK Inhibits

Caption: JAK-STAT signaling and inhibition by pyrrolo[2,3-d]pyrimidine derivatives.

Experimental Workflow for In Vivo Arthritis Models

Arthritis_Workflow start Disease Induction (Collagen or Adjuvant) randomization Randomization of Animals start->randomization treatment Treatment Initiation (Vehicle vs. Compound) randomization->treatment monitoring Clinical Scoring (Paw Swelling, Arthritis Index) treatment->monitoring histology Histopathological Analysis (Joints) monitoring->histology end Efficacy Assessment histology->end

Caption: Workflow for assessing efficacy in rodent arthritis models.

STAT6 Inhibitors in Allergic Inflammation: A Model of Asthma

Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the interleukin-4 (IL-4) signaling pathway, which is crucial for the development of T helper 2 (Th2) cell-mediated immune responses characteristic of allergic diseases like asthma. A novel series of 7H-pyrrolo[2,3-d]pyrimidine derivatives has been identified as potent and orally active STAT6 inhibitors.[9]

In Vivo Efficacy in a Mouse Model of Asthma

The efficacy of these STAT6 inhibitors was evaluated in an antigen-induced mouse asthmatic model. This model mimics key features of human asthma, including airway inflammation and eosinophil infiltration.

CompoundAnimal ModelDosing RegimenEfficacy OutcomeReference
AS1810722Antigen-induced mouse asthmatic modelOralInhibition of eosinophil infiltration[9]

Causality Behind Experimental Choices: The antigen-induced asthma model in mice is a widely used and well-characterized model for studying the pathophysiology of allergic airway inflammation and for testing the efficacy of novel anti-asthmatic drugs. Eosinophil infiltration into the lungs is a hallmark of allergic asthma, and its reduction is a key indicator of therapeutic efficacy.

Experimental Protocols

Human Tumor Xenograft Model
  • Cell Culture: U87MG human glioblastoma cells are cultured in appropriate media until they reach the desired confluence.

  • Tumor Implantation: A suspension of U87MG cells is subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their dimensions are measured regularly with calipers. Tumor volume is calculated using the formula: (length × width²) / 2.

  • Randomization and Treatment: When tumors reach a predetermined average size, the mice are randomized into treatment and control groups. The test compound is administered orally according to the specified dosing schedule. The control group receives the vehicle.

  • Efficacy Assessment: Tumor growth is monitored throughout the study. At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Rat Adjuvant-Induced Arthritis (AIA) Model
  • Induction of Arthritis: Arthritis is induced in rats by a single intradermal injection of Mycobacterium tuberculosis in mineral oil at the base of the tail.

  • Development of Arthritis: The animals are monitored for the development of polyarthritis, which typically occurs within 10-14 days and is characterized by swelling and redness of the paws.

  • Treatment: Once arthritis is established, the animals are treated orally with the test compound or vehicle daily for a specified period.

  • Assessment of Arthritis: The severity of arthritis is assessed by measuring paw volume (plethysmometry) and by a clinical scoring system based on the degree of inflammation in the joints.

  • Histopathology: At the end of the study, the animals are euthanized, and their joints are collected for histopathological examination to assess the extent of inflammation, cartilage damage, and bone erosion.

Conclusion

The 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold has proven to be a remarkably versatile starting point for the development of kinase inhibitors with significant therapeutic potential. The in vivo studies highlighted in this guide demonstrate that derivatives of this core structure can be optimized to achieve oral bioavailability and potent efficacy in diverse and clinically relevant animal models of cancer and inflammatory diseases. For researchers and drug development professionals, the successful translation of these compounds from in vitro activity to in vivo efficacy underscores the importance of this scaffold in the ongoing quest for novel targeted therapies. The comparative data presented herein should serve as a valuable resource for guiding future drug discovery efforts based on this privileged chemical framework.

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 7H-pyrrolo[2,3-d]pyrimidine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its structural resemblance to adenine. This allows it to function as an ATP-competitive inhibitor for a wide range of protein kinases.[1] Derivatives of this scaffold, particularly those based on 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, are crucial intermediates in the synthesis of potent kinase inhibitors, including approved drugs like Tofacitinib (a JAK inhibitor).[2][3][4][5] The addition of a 6-carboxylic acid moiety provides a key chemical handle for further modification, enabling the development of novel drug candidates.

However, the very feature that makes this scaffold so powerful—its ability to bind the highly conserved ATP pocket of kinases—also presents its greatest challenge: achieving selectivity. Off-target kinase inhibition can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a rigorous and multi-faceted cross-reactivity profiling strategy is not just a regulatory hurdle but a fundamental component of understanding a compound's true mechanism of action and therapeutic potential.

This guide provides an in-depth comparison of state-of-the-art methodologies for profiling the selectivity of novel 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid derivatives, using a hypothetical candidate, "Compound X," for illustrative purposes. We will delve into the causality behind experimental choices and provide actionable protocols for implementation in your own drug discovery programs.

The Kinase Selectivity Challenge: Why a Multi-Pronged Approach is Essential

The human kinome consists of over 500 members, many of which share significant structural homology within their ATP-binding sites. A compound designed to inhibit a specific kinase, for instance, a Janus Kinase (JAK), may inadvertently bind to other kinases, leading to unintended biological consequences. A comprehensive profiling strategy must therefore move beyond simple biochemical assays to confirm target engagement and assess off-target binding within a physiological context.

Here we compare three orthogonal approaches: large-scale biochemical screening, cellular thermal shift assays (CETSA), and chemical proteomics (Kinobeads).

cluster_title Figure 1: Orthogonal Workflow for Kinase Inhibitor Profiling cluster_biochem Biochemical Screening cluster_cetsa Cell-Based Target Engagement cluster_proteomics Unbiased Off-Target Identification Title Compound Test Compound (e.g., Pyrrolo[2,3-d]pyrimidine Derivative) Biochem_Assay Large-Scale Kinase Panel (e.g., 400+ kinases) Compound->Biochem_Assay CETSA Cellular Thermal Shift Assay (CETSA) Compound->CETSA Kinobeads Chemical Proteomics (Kinobeads) Compound->Kinobeads Biochem_Result Output: In Vitro IC50 Values Selectivity Score (S-Score) Biochem_Assay->Biochem_Result Measures enzymatic inhibition CETSA_Result Output: Thermal Shift (ΔTm) Confirms intracellular target binding CETSA->CETSA_Result Measures ligand-induced protein stabilization Kinobeads_Result Output: Apparent Kd (Kd,app) Identifies direct binders (on- and off-targets) Kinobeads->Kinobeads_Result Measures competition for binding to beads

Figure 1. Orthogonal Workflow for Kinase Inhibitor Profiling.

Large-Scale Biochemical Kinase Profiling

This is often the first step in selectivity profiling. The test compound is screened against a large panel of purified recombinant kinases, and its ability to inhibit the enzymatic activity of each kinase is measured.

  • Expertise & Experience: The choice of assay format (e.g., radiometric, fluorescence-based) is critical. For ATP-competitive inhibitors like our pyrrolo[2,3-d]pyrimidine derivatives, running the assay at or near the ATP Km for each kinase is essential. This ensures that the resulting IC50 values are comparable across the panel and reflect the compound's true potency. A high ATP concentration can artificially inflate the IC50, masking potential off-target effects.

  • Trustworthiness: Reputable vendors provide standardized assays with well-characterized enzymes and substrates. The self-validating aspect comes from including a known inhibitor for each kinase as a positive control and calculating Z'-factors to ensure assay robustness.

  • Data Interpretation: The output is typically a list of IC50 values. A "selectivity score" (S-score) can be calculated by dividing the number of kinases inhibited above a certain threshold (e.g., 50% inhibition at 1 µM) by the total number of kinases tested.[6] A lower S-score indicates higher selectivity.

Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in a Physiological Setting

While biochemical assays are excellent for broad screening, they lack cellular context. They cannot account for factors like cell permeability, intracellular ATP concentrations, or whether the target protein is in a complex. CETSA bridges this gap by directly measuring target engagement in intact cells or tissues.[7][8][9]

  • Principle: The core concept is that when a ligand binds to its target protein, it generally stabilizes the protein's structure.[10] This stabilization results in a higher melting temperature (Tm). In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified, typically by Western blot or mass spectrometry.[11]

  • Expertise & Experience: The key experimental choice is the heat challenge gradient. A preliminary experiment without the compound is necessary to determine the native melting curve of the target protein. The subsequent experiment with the compound should use a temperature range that brackets this native Tm to accurately capture the thermal shift (ΔTm). The choice of lysis buffer is also crucial; it must effectively solubilize proteins without denaturing them pre-heating.

  • Trustworthiness: The protocol is self-validating. A compound should not induce a thermal shift for a known non-target protein (negative control). Conversely, a known inhibitor of the target should produce a predictable shift (positive control).

Detailed Protocol: Microplate-Based CETSA for a Target Kinase

This protocol is adapted for a 96-well plate format for higher throughput.[8][10]

  • Cell Culture & Treatment:

    • Plate cells (e.g., a relevant cancer cell line) in a 96-well plate to achieve ~80-90% confluency.

    • Treat cells with a serial dilution of the test compound (e.g., "Compound X") and vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C. Include a known inhibitor as a positive control.

  • Heat Challenge:

    • Seal the plate firmly. Place it in a PCR machine with a thermal gradient block.

    • Heat the plate for 3 minutes across a temperature gradient (e.g., 40°C to 64°C), followed by a 3-minute cooling step at 25°C.[10]

  • Lysis & Protein Quantification:

    • Lyse the cells directly in the wells using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Separate the soluble fraction (containing non-denatured protein) from the aggregated precipitate by centrifugation.

    • Quantify the amount of the specific target protein in the soluble fraction using a detection method like AlphaScreen®, ELISA, or Western blot.

  • Data Analysis:

    • For each compound concentration, plot the amount of soluble protein against temperature to generate a melting curve.

    • Determine the Tm for each curve. The difference between the Tm in the presence and absence of the compound is the thermal shift (ΔTm).

Chemical Proteomics (Kinobeads): Unbiased Discovery of On- and Off-Targets

This powerful technique provides an unbiased view of the direct protein targets of a compound in a complex biological sample, such as a cell lysate.[12][13] It is particularly well-suited for profiling ATP-competitive inhibitors.[14]

  • Principle: "Kinobeads" are a mixture of non-selective kinase inhibitors immobilized on a solid support (e.g., Sepharose beads).[15] When incubated with a cell lysate, these beads capture a large portion of the cellular kinome. In a competition binding experiment, the lysate is pre-incubated with a free test compound. The test compound competes with the immobilized ligands for binding to its specific kinase targets. The proteins that remain bound to the beads are then identified and quantified using mass spectrometry. A reduction in the amount of a specific kinase bound to the beads in the presence of the test compound indicates a direct interaction.[16]

  • Expertise & Experience: The choice of cell lysate is paramount. To maximize kinome coverage, a mixture of lysates from different cell lines is often used.[16] The concentration of the free test compound is also a critical variable. Performing the experiment at multiple concentrations allows for the determination of an apparent dissociation constant (Kd,app) for each interacting protein, providing a quantitative measure of binding affinity.[13]

  • Trustworthiness: The method includes internal controls. Proteins that do not show a dose-dependent decrease in bead binding are considered non-specific binders. The known targets of control compounds should be identified with the expected affinities, validating the experimental run.

Detailed Workflow: Kinobeads Competition Binding Assay
  • Lysate Preparation:

    • Prepare native cell lysates from one or more relevant cell lines under conditions that preserve protein structure and function. Determine total protein concentration.

  • Competition Binding:

    • Aliquots of the lysate are incubated with increasing concentrations of the test compound (or DMSO vehicle control) for a set period (e.g., 1 hour).

  • Kinobeads Enrichment:

    • The pre-incubated lysates are then added to the Kinobeads slurry and incubated to allow for the binding of non-competed kinases.

  • Washing and Digestion:

    • The beads are washed extensively to remove non-specifically bound proteins.

    • The captured proteins are digested into peptides directly on the beads (on-bead digestion).

  • LC-MS/MS Analysis:

    • The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and label-free quantification.

  • Data Analysis:

    • For each identified protein, a dose-response curve is generated by plotting its quantified abundance versus the test compound concentration.

    • These curves are used to calculate Kd,app values, indicating the binding affinity of the compound for each protein target.

Comparative Analysis: A Hypothetical Case Study

Let's consider our hypothetical Compound X , a this compound derivative designed as a JAK3 inhibitor for autoimmune diseases. We will compare its profile to Tofacitinib , a known pan-JAK inhibitor.

Table 1: Comparative Cross-Reactivity Profile of Compound X vs. Tofacitinib

TargetMethodCompound X (Value)Tofacitinib (Reference Value)Interpretation
JAK3 Biochemical AssayIC50: 5 nMIC50: 1 nMHigh on-target potency for both compounds.
JAK3 CETSAΔTm: +8.2 °CΔTm: +9.5 °CStrong, direct target engagement in cells for both.
JAK3 KinobeadsKd,app: 15 nMKd,app: 10 nMConfirms high-affinity binding in a complex proteome.
JAK1 Biochemical AssayIC50: 80 nMIC50: 20 nMCompound X is more selective for JAK3 over JAK1.
JAK2 Biochemical AssayIC50: 550 nMIC50: 110 nMCompound X shows significantly greater selectivity against JAK2.
TYK2 Biochemical AssayIC50: >1000 nMIC50: 350 nMCompound X has minimal activity against TYK2.
LCK KinobeadsKd,app: 950 nMKd,app: 250 nMIdentified as a potential off-target; Compound X is weaker.
CSF1R KinobeadsKd,app: >5000 nMKd,app: >5000 nMNo significant binding detected to this common off-target.

Data are hypothetical for illustrative purposes.

This multi-method comparison reveals a nuanced story. While the biochemical assay shows Compound X is a potent JAK3 inhibitor, the Kinobeads and CETSA data confirm this target engagement occurs robustly within a cellular environment. Critically, the comparative data suggests Compound X has a superior selectivity profile over Tofacitinib, with significantly less activity against JAK1 and JAK2, which could translate to a better safety profile by avoiding hematopoietic side effects associated with JAK2 inhibition.

Visualizing the Mechanism: The JAK-STAT Pathway

To understand the functional implications of this selectivity profile, it is helpful to visualize the signaling pathway. Derivatives of this scaffold are known to inhibit members of the JAK family, which are critical for cytokine signaling.[2]

cluster_title Figure 2: Inhibition of the JAK-STAT Signaling Pathway Title Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK (e.g., JAK1, JAK3) Receptor->JAK 2. Activation & Autophosphorylation STAT_inactive STAT (inactive) JAK->STAT_inactive 3. STAT Phosphorylation STAT_active p-STAT Dimer (active) STAT_inactive->STAT_active 4. Dimerization Nucleus Nucleus STAT_active->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene 6. Gene Expression (Inflammation, etc.) Inhibitor Compound X (Pyrrolo[2,3-d]pyrimidine Derivative) Inhibitor->JAK INHIBITION

Figure 2. Inhibition of the JAK-STAT Signaling Pathway.

Conclusion

The cross-reactivity profiling of this compound derivatives requires a sophisticated, multi-layered approach. Relying on a single method provides an incomplete and potentially misleading picture of a compound's selectivity. By integrating large-scale biochemical screens with cell-based target engagement assays like CETSA and unbiased chemical proteomics, researchers can build a comprehensive and trustworthy profile. This integrated strategy not only de-risks clinical development by identifying potential liabilities early but also illuminates the true biological activity of these promising therapeutic candidates, paving the way for safer and more effective medicines.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid
Reactant of Route 2
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.